Methyl 3-nitroisonicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-nitropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-8-4-6(5)9(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZBLITUPLITGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349210 | |
| Record name | methyl 3-nitroisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103698-10-8 | |
| Record name | 4-Pyridinecarboxylic acid, 3-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103698-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-nitroisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-nitroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for methyl 3-nitroisonicotinate, a key intermediate in pharmaceutical and agrochemical research. This document details two primary synthetic routes, offering step-by-step experimental protocols and quantitative data to support laboratory-scale synthesis.
Core Synthesis Pathways
Two principal synthetic routes for this compound have been identified in the literature: a multi-step synthesis commencing from 2-chloro-5-nitroisonicotinic acid, and a more direct, single-step nitration of methyl isonicotinate.
Pathway 1: Multi-Step Synthesis from 2-chloro-5-nitroisonicotinic acid
This pathway involves an initial esterification of 2-chloro-5-nitroisonicotinic acid, followed by a dechlorination step to yield the final product. This route is advantageous when the starting chloro-substituted pyridine is readily available.
Pathway 2: Direct Nitration of Methyl Isonicotinate
This approach involves the direct electrophilic nitration of the pyridine ring of methyl isonicotinate. While conceptually simpler, this reaction requires careful control of conditions due to the electron-deficient nature of the pyridine ring, which is further deactivated by the ester group.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the described synthetic pathways.
| Pathway | Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| Pathway 1 | 1. Esterification | 2-chloro-5-nitroisonicotinic acid | Dichloromethane, Thionyl chloride, Methanol | Dichloromethane | Reflux, then <25°C | 5 hours | 98% |
| 2. Dechlorination | 2-chloro-5-nitroisonicotinic acid methyl ester | Copper powder | Glacial acetic acid | 100°C, then reflux | ~20 min | 71% | |
| Pathway 2 (Adapted) | 1. Nitration | Methyl isonicotinate | Concentrated Nitric Acid, Concentrated Sulfuric Acid | - | 0-15°C | ~1.5 hours | N/A |
Note: The yield for Pathway 2 is not explicitly available in the searched literature for methyl isonicotinate but is based on analogous reactions with methyl benzoate.
Experimental Protocols
Pathway 1: Multi-Step Synthesis from 2-chloro-5-nitroisonicotinic acid
Step 1: Synthesis of 2-chloro-5-nitroisonicotinic acid methyl ester [1]
-
To a 3L reaction vessel, add 2L of dichloromethane and 200g of 2-chloro-5-nitroisonicotinic acid with stirring.
-
Add 150mL of thionyl chloride to the mixture.
-
Heat the mixture to reflux. After approximately 4 hours, the solution should become clear. Continue to reflux for an additional hour.
-
Cool the reaction mixture to 5°C using an ice-water bath.
-
Slowly add 400mL of methanol dropwise, ensuring the temperature does not exceed 25°C.
-
Continue to stir the reaction at a temperature below 25°C for 1 hour after the methanol addition is complete.
-
Pour the reaction mixture into 2L of ice water.
-
Neutralize the mixture with solid potassium carbonate.
-
Separate the organic phase. Extract the aqueous phase twice with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the dichloromethane under reduced pressure to yield the product as a white solid (210g, 98% yield).
Step 2: Synthesis of this compound [1]
-
In a 250mL reaction flask, add 100mL of glacial acetic acid and 20g of 2-chloro-5-nitroisonicotinic acid methyl ester with stirring.
-
Heat the mixture to 100°C.
-
Slowly add 8g of copper powder.
-
After the addition of copper powder is complete, heat the mixture to reflux for 15 minutes.
-
Evaporate the acetic acid under reduced pressure.
-
Pour the residue into cold water and extract three times with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by evaporation to obtain the final product as a colorless liquid (12g, 71% yield).
Pathway 2: Direct Nitration of Methyl Isonicotinate (Adapted Protocol)
This protocol is adapted from established procedures for the nitration of methyl benzoate, a structurally similar compound.[2][3][4][5] The pyridine ring in methyl isonicotinate is more electron-deficient than a benzene ring, which may necessitate slightly more forcing conditions or result in lower yields.
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool 12 mL of concentrated sulfuric acid to 0°C or below.
-
Slowly add 6.0 g of methyl isonicotinate to the cold sulfuric acid with continuous stirring.
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath.
-
Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of methyl isonicotinate in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature below 15°C. This addition should take approximately one hour.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes.
-
Carefully pour the reaction mixture onto a large volume of crushed ice in a beaker.
-
Allow the ice to melt, and the crude product should precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it with cold water to remove residual acid.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Synthesis Pathway Visualizations
Caption: Pathway 1: Multi-step synthesis.
Caption: Pathway 2: Direct nitration.
References
Methyl 3-nitroisonicotinate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-nitroisonicotinate is a pivotal chemical intermediate, distinguished by its pyridine core functionalized with a nitro and a methyl ester group. This guide furnishes a comprehensive overview of its chemical identity, molecular structure, and critical role in synthetic chemistry, particularly in the development of advanced pharmaceutical agents and diagnostic tools. Detailed methodologies for its synthesis and key chemical transformations are presented, alongside a summary of its physicochemical and spectroscopic data. The document aims to serve as a technical resource for professionals engaged in medicinal chemistry and drug discovery, providing the foundational knowledge required for the effective utilization of this versatile building block.
Chemical Identity and Molecular Structure
This compound is systematically named methyl 3-nitropyridine-4-carboxylate. Its chemical structure consists of a pyridine ring substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a methyl ester group (-COOCH₃). The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the pyridine ring.[1]
CAS Number: 103698-10-8[1]
Molecular Structure:
References
Spectroscopic Analysis of Methyl 3-nitroisonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-nitroisonicotinate. This document is intended to serve as a core resource for researchers and professionals involved in drug development and organic synthesis, offering detailed spectral data, experimental protocols, and a visual representation of the molecular structure and its NMR signal assignments.
Introduction
This compound (CAS No. 103698-10-8) is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with a methyl ester group at the 4-position and a nitro group at the 3-position. The molecular formula is C₇H₆N₂O₄. Understanding the precise arrangement of atoms within this molecule is crucial for its application in medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds. This guide presents the detailed ¹H and ¹³C NMR spectral data for this compound, providing a foundational dataset for its identification and characterization.
NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is presented in a structured format to facilitate easy reference and comparison.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.15 | s | - | 1H | H-2 |
| 8.90 | d | 4.9 | 1H | H-6 |
| 7.85 | d | 4.9 | 1H | H-5 |
| 4.00 | s | - | 3H | -OCH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 163.5 | C=O |
| 155.0 | C-6 |
| 150.0 | C-2 |
| 145.0 | C-4 |
| 135.0 | C-3 |
| 125.0 | C-5 |
| 53.0 | -OCH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
Experimental Protocols
The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra for an organic compound such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2][3][4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.
-
Filtering: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's instructions. Place the spinner with the sample tube into the NMR magnet.
-
Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium signal of the solvent (CDCl₃). This step is crucial for stabilizing the magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample, which sharpens the NMR signals.
-
¹H NMR Acquisition:
-
Select the standard ¹H acquisition experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (e.g., 1-2 seconds) to allow for the protons to return to their equilibrium state between pulses.
-
Initiate the acquisition.
-
-
¹³C NMR Acquisition:
-
Select the standard proton-decoupled ¹³C acquisition experiment. This will simplify the spectrum by removing the splitting of carbon signals by attached protons.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required to obtain a good signal-to-noise ratio.
-
Set an appropriate relaxation delay (e.g., 2-5 seconds), especially to ensure the observation of quaternary carbons.
-
Initiate the acquisition.
-
-
Data Processing:
-
After acquisition, the Free Induction Decay (FID) signal is Fourier transformed to generate the NMR spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced using the residual solvent peak (for CDCl₃, the ¹H signal is at 7.26 ppm and the ¹³C signal is at 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Peak picking is performed to identify the chemical shifts of all signals.
-
Structural Assignment and Visualization
The following diagram illustrates the chemical structure of this compound and the logical assignment of its ¹H and ¹³C NMR signals.
Caption: Structure and NMR assignments for this compound.
References
The Biological Profile of Methyl 3-nitroisonicotinate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-nitroisonicotinate, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and drug discovery. While primarily recognized as a versatile synthetic intermediate for the elaboration of more complex pharmacologically active compounds, it possesses intrinsic biological activities that warrant investigation. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, including its antimicrobial and cytotoxic properties. This document summarizes quantitative data, outlines plausible experimental methodologies for its biological evaluation, and presents potential mechanisms of action and signaling pathways through which it and related nitroaromatic compounds may exert their effects.
Introduction
This compound (C₇H₆N₂O₄) is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring substituted with a nitro group and a methyl ester, provides multiple reaction sites for chemical modification. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic aromatic substitution and a key feature for potential biological interactions.[1] This guide focuses on the direct biological activities reported for this compound and provides context through the activities of structurally related compounds.
Quantitative Biological Data
While extensive biological characterization of this compound is not widely available in peer-reviewed literature, data from commercial suppliers indicates that the compound has been evaluated for its antimicrobial and cytotoxic effects. The following tables summarize the available quantitative data.
Table 1: Antimicrobial Activity of this compound [1]
| Test Organism | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 32 |
| Pseudomonas aeruginosa | Gram-negative | 64 |
Table 2: In Vitro Cytotoxicity of this compound [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HT-29 | Colon Cancer | 10 |
| MCF-7 | Breast Cancer | 20 |
Note: The data presented in Tables 1 and 2 are sourced from a commercial supplier's technical data sheet. The primary research studies for this data are not publicly cited.
Plausible Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. However, based on standard methodologies for assessing antimicrobial and cytotoxic activities of novel chemical entities, the following protocols represent plausible approaches that could have been used to generate the data in Tables 1 and 2.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle solvent, e.g., DMSO)
-
Microplate incubator
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in MHB across the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound, as well as to positive and negative control wells.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Caption: Workflow for Broth Microdilution Assay.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and cytotoxicity.
Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
This compound
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution) for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (negative control) and untreated cells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.
Caption: Workflow for MTT Cytotoxicity Assay.
Potential Mechanisms of Action and Signaling Pathways
The precise molecular targets and signaling pathways modulated by this compound have not been fully elucidated. However, based on the known activities of other nitroaromatic and pyridine-containing compounds, several potential mechanisms can be hypothesized.
Antimicrobial Mechanism
The biological activity of many nitroaromatic compounds is contingent on the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that can induce cellular damage.
Caption: Bioreductive Activation of Nitroaromatics.
Cytotoxic Mechanism in Cancer Cells
The cytotoxic effects of nitropyridine derivatives against cancer cells could be mediated through various pathways. Some 3-nitropyridine analogues have been shown to act as microtubule-targeting agents, leading to cell cycle arrest and apoptosis.
Caption: Microtubule Targeting by Nitropyridines.
Role as a Synthetic Intermediate
A primary and well-documented role of this compound is its use as a versatile intermediate in the synthesis of more complex and potent biologically active molecules. The nitro and ester functionalities allow for a wide range of chemical transformations. For instance, it is a key precursor in the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, a PET radioligand for imaging voltage-gated potassium channels.[1]
Caption: Synthetic Utility of the Core Compound.
Conclusion
This compound is a compound with demonstrated, albeit sparsely documented, biological activity. The available data suggests it possesses moderate antimicrobial and cytotoxic properties. Its primary value in the field of drug discovery currently lies in its role as a versatile synthetic precursor for the development of novel therapeutic and diagnostic agents. Future research should focus on the independent verification of its biological activities, elucidation of its specific molecular targets, and exploration of its structure-activity relationships to unlock the full potential of this and related scaffolds. Researchers utilizing this compound should be aware of the limited publicly available primary data and may need to conduct their own baseline biological characterizations.
References
An In-Depth Technical Guide to the Research Applications of Methyl 3-nitroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-nitroisonicotinate is a versatile pyridine-based scaffold of significant interest in medicinal chemistry and organic synthesis. Its strategic placement of a nitro group and a methyl ester on the pyridine ring makes it a valuable precursor for a diverse range of functionalized heterocyclic compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential research applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its practical application in the laboratory.
Introduction
This compound (C7H6N2O4, M.W. 182.13 g/mol ) is a research chemical that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] The pyridine ring is a "privileged structure" in medicinal chemistry, frequently appearing in approved pharmaceutical agents.[1] The presence of an electron-withdrawing nitro group and a modifiable methyl ester group on this scaffold allows for a wide array of chemical transformations, making it a valuable building block for creating libraries of compounds for drug discovery and other research applications.[1] This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in the development of bioactive molecules.
Synthesis of this compound
The primary route for the synthesis of this compound is through the direct electrophilic aromatic nitration of methyl isonicotinate. However, a multi-step synthesis starting from 2-chloro-5-nitro-4-methylpyridine or 2-chloro-3-nitro-4-methylpyridine has also been reported, offering an alternative pathway with high yields.[2]
Synthesis from 2-chloro-5-nitro-4-methylpyridine
A patented method describes a three-step synthesis that is suitable for industrial-scale production due to its mild and safe reaction conditions and high yield.[2]
Experimental Protocol:
Step 1: Oxidation
-
Dissolve 2-chloro-5-nitro-4-methylpyridine in a suitable solvent.
-
Add a first oxidant and react to obtain 2-chloro-5-nitroisonicotinic acid.[2]
Step 2: Esterification
-
Add the resulting 2-chloro-5-nitroisonicotinic acid to a chlorinating agent.
-
React with an alcohol to yield the corresponding 2-chloro-5-nitroisonicotinic acid ester.[2]
Step 3: Reduction
-
React the 2-chloro-5-nitroisonicotinate with a reducing reagent to obtain this compound.[2]
This method boasts the advantage of producing the final product with high yield under controlled and safe conditions.[2]
Key Reactions and Derivatives
The most significant and widely utilized reaction of this compound is the selective reduction of its nitro group to an amine, yielding Methyl 3-aminoisonicotinate. This transformation opens up a vast chemical space for the synthesis of a variety of derivatives.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a pivotal step in leveraging this compound as a scaffold. This can be achieved through several methods, most commonly catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol).
-
Add a catalyst, typically palladium on carbon (Pd/C).[1]
-
Subject the mixture to a hydrogen atmosphere at a specified pressure and temperature.
-
Monitor the reaction until completion.
-
Filter off the catalyst and concentrate the filtrate to obtain Methyl 3-aminoisonicotinate.
Quantitative Data for Catalytic Hydrogenation:
| Parameter | Value |
| Catalyst | Palladium on Carbon (Pd/C)[1] |
| Solvent | Methanol or Ethanol[1] |
| Hydrogen Pressure | Varies (typically 1-5 atm) |
| Temperature | Room Temperature |
| Typical Yield | High |
Note: Specific reaction conditions and yields can vary and should be optimized for the desired scale and purity.
The resulting Methyl 3-aminoisonicotinate is a key pyridinamine scaffold for further derivatization.[1]
Potential Research Applications
The pyridinecarboxamide structure, readily accessible from this compound, is a cornerstone for the development of various bioactive compounds.
Agrochemicals
Pyridinecarboxamide derivatives have been patented for their use as fungicides and pesticides.[3][4] The ability to introduce diverse substituents onto the pyridine ring allows for the fine-tuning of their biological activity against various pests and pathogens.
Pharmaceutical Research
The functional groups of this compound and its primary amine derivative allow for their incorporation into a wide range of pharmacologically active molecules.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.[5] While direct applications of this compound are not extensively documented in publicly available literature, its potential as a starting material for novel kinase inhibitors is significant, given the importance of this class of drugs.[5]
-
Neuroprotective Agents: Research into neuroprotective agents often involves the synthesis of novel heterocyclic compounds.[6] The development of derivatives from this compound could lead to new therapeutic candidates for neurodegenerative diseases.
-
PET Imaging Agents: While specific examples are not yet prevalent in the literature, the synthesis of novel radioligands for Positron Emission Tomography (PET) often involves the use of versatile building blocks like this compound to introduce fluorine-18 or carbon-11.[7]
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic transformations and a general workflow for the application of this compound in research.
Caption: Synthetic pathway for this compound.
Caption: Key reduction reaction and subsequent derivatization.
Caption: General drug discovery workflow utilizing the scaffold.
Conclusion
This compound is a valuable and versatile building block in modern chemical research. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures. The primary transformation to Methyl 3-aminoisonicotinate unlocks a multitude of synthetic possibilities, particularly in the realm of medicinal chemistry for the development of novel fungicides, pesticides, and potentially, new classes of therapeutic agents such as kinase inhibitors and neuroprotective compounds. The protocols and data presented in this guide are intended to serve as a practical resource for researchers aiming to exploit the full potential of this important synthetic intermediate. Further exploration into its applications, particularly in the synthesis of targeted therapeutics and imaging agents, is a promising area for future research.
References
- 1. This compound | 103698-10-8 | Benchchem [benchchem.com]
- 2. CN115557886A - Synthetic method of 3-nitroisonicotinic acid methyl ester - Google Patents [patents.google.com]
- 3. EP0256503B1 - Pyridinecarboxamide derivatives and their use as fungicide - Google Patents [patents.google.com]
- 4. WO2003097605A1 - Pesticidal pyridinecarboxamide derivatives - Google Patents [patents.google.com]
- 5. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro [mdpi.com]
- 7. Synthesis and preclinical evaluation of an 18F labeled PDE7 inhibitor for PET neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Primary Synthetic Strategy: Multi-Step Synthesis of Methyl 3-Nitroisonicotinate
An In-depth Technical Guide to the Synthesis of Nitroisonicotinates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review on the synthesis of nitroisonicotinates, a critical class of intermediates in the development of pharmaceuticals and functional materials. Due to the electron-deficient nature of the pyridine ring, the synthesis of these compounds presents unique challenges, often precluding direct nitration routes that are common for other aromatic systems. This document details the more prevalent multi-step strategies that rely on the construction of the final molecule from nitrated precursors.
The most well-documented methods for synthesizing nitroisonicotinates involve a multi-step pathway starting from a pre-nitrated and substituted pyridine ring. A common and effective strategy involves the oxidation of a methyl group, followed by esterification and subsequent reductive dechlorination to yield the target molecule. This approach ensures high regioselectivity and provides good overall yields, making it suitable for larger-scale production.[1]
A logical workflow for this synthesis is outlined below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are adapted from methodologies described in the literature for the synthesis of this compound.[1]
Step 1: Synthesis of 2-Chloro-5-nitroisonicotinic Acid (Oxidation)
-
Dissolve 2-chloro-5-nitro-4-methylpyridine in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to maintain a temperature not exceeding 25°C.
-
Add an oxidizing agent, such as sodium dichromate, to the solution in batches, ensuring the temperature remains controlled.
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 1 hour.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the resulting white solid by filtration, wash with ice water, and dry to yield 2-chloro-5-nitroisonicotinic acid.
Step 2: Synthesis of Methyl 2-Chloro-5-nitroisonicotinate (Esterification)
-
Suspend the 2-chloro-5-nitroisonicotinic acid obtained in the previous step in a solvent such as dichloromethane.
-
Add a chlorinating agent, typically thionyl chloride, and heat the mixture to reflux for approximately 4-5 hours until the solution becomes clear.
-
Cool the reaction mixture to 5°C using an ice water bath.
-
Slowly add methanol dropwise, maintaining the temperature below 25°C. Continue to stir for 1 hour after the addition is complete.
-
Quench the reaction by pouring the mixture into ice water and neutralize with a solid base like potassium carbonate.
-
Separate the organic phase, and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the methyl ester as a white solid.
Step 3: Synthesis of this compound (Reductive Dechlorination)
-
Add methyl 2-chloro-5-nitroisonicotinate to an organic acid, such as glacial acetic acid or propionic acid.
-
Heat the mixture with stirring to a temperature between 100°C and 120°C.
-
Slowly add a reducing agent, such as copper powder, to the heated solution.
-
Maintain the reaction at reflux for approximately 15 minutes after the addition is complete.
-
Evaporate the organic acid under reduced pressure.
-
Pour the residue into cold water and extract the product with a solvent like ethyl acetate.
-
Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the final product, this compound, as a colorless liquid.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the multi-step synthesis of this compound.[1]
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| 1. Oxidation | 2-Chloro-5-nitro-4-methylpyridine | Sodium Dichromate, H₂SO₄ | H₂SO₄ | < 25 | ~1.5 hours | 2-Chloro-5-nitroisonicotinic Acid | 94% |
| 2. Esterification | 2-Chloro-5-nitroisonicotinic Acid | Thionyl Chloride, Methanol | Dichloromethane | Reflux, then < 25 | ~6 hours | Methyl 2-Chloro-5-nitroisonicotinate | 98% |
| 3. Dechlorination | Methyl 2-Chloro-5-nitroisonicotinate | Copper Powder | Glacial Acetic Acid | 100 | ~15 mins | This compound | 71% |
Synthesis of Precursors
The availability of suitable starting materials is crucial. The precursor 4-methyl-3-nitropyridine can be synthesized from 2-amino-4-methylpyridine through a series of transformations including nitration, diazotization to a hydroxyl group, chlorination, and subsequent dechlorination.
Caption: Synthesis pathway for the precursor 4-Methyl-3-nitropyridine.
Challenges in the Direct Nitration of Isonicotinates
The direct introduction of a nitro group onto the isonicotinate ring via electrophilic aromatic substitution is notably challenging and not commonly reported as a viable synthetic strategy. This difficulty arises from two primary electronic factors:
-
Electron-Deficient Ring : The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, deactivating the entire aromatic system towards attack by electrophiles like the nitronium ion (NO₂⁺).
-
Deactivating Ester Group : The isonicotinate's ester group at the 4-position is also an electron-withdrawing and deactivating group.
The combination of these effects makes the aromatic ring exceptionally unreactive to standard nitration conditions (e.g., a mixture of nitric and sulfuric acids). Consequently, synthetic strategies overwhelmingly favor the use of pyridine rings that are nitrated prior to the formation or modification of the carboxylic acid ester function.
References
An In-depth Technical Guide to the Reactivity of the Nitro Group on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of the nitro group on the pyridine ring, a crucial consideration in synthetic organic chemistry and drug development. The potent electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, imparts unique chemical properties that are pivotal for the synthesis of a wide array of functionalized heterocycles.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a nitro group dramatically activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para (positions 2, 4, and 6) to the ring nitrogen. This activation is a cornerstone of nitropyridine chemistry.
Mechanism and Regioselectivity
The SNAr reaction on nitropyridines proceeds via a bimolecular addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The strong electron-withdrawing nitro group is highly effective at stabilizing this intermediate through resonance, thereby lowering the activation energy of the reaction.[2] The subsequent departure of a leaving group (such as a halide) restores the aromaticity of the ring.[1]
Pyridine itself is susceptible to nucleophilic attack at the 2 and 4-positions due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negative charge in the intermediate.[2][3] The addition of a nitro group, especially at the 2- or 4-positions, further enhances this effect, making these positions exceptionally reactive towards nucleophiles.
Quantitative Data for SNAr Reactions
The following table summarizes representative SNAr reactions involving nitropyridines, highlighting the versatility of this transformation.
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2-Chloro-5-nitropyridine | N-Phenylpiperazine | EtOH, reflux | 2-(4-Phenylpiperazin-1-yl)-5-nitropyridine | High (not specified) | [4] |
| 3-Nitropyridine | Ammonia/Amines | VNS Conditions | 4-Amino-3-nitropyridine | Varies | [5] |
| 3-Bromo-4-nitropyridine N-oxide | Amines | Varies | 3-Amino-4-nitropyridine N-oxide derivatives | Varies | [6] |
| 2-Amino-5-bromo-3-nitropyridine | - (Reduction) | Fe, EtOH/H₂O/HCl | 2,3-Diamino-5-bromopyridine | Not specified | [7] |
Note: VNS refers to Vicarious Nucleophilic Substitution, a method for C-H functionalization.[8]
Experimental Protocol: Synthesis of 2-(4-Phenylpiperazin-1-yl)-5-nitropyridine[4]
This protocol is based on the synthesis of a precursor for prostate cancer cell-active Mannich bases.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitropyridine (1 equivalent) in ethanol.
-
Reagent Addition: Add N-phenylpiperazine (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Isolation: Purify the crude product by column chromatography or recrystallization to obtain the pure 2-(4-phenylpiperazin-1-yl)-5-nitropyridine.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is one of the most synthetically valuable transformations of nitropyridines, providing access to aminopyridines, which are key building blocks in medicinal chemistry.[4][9][10]
Methods and Selectivity
A variety of methods are available for the reduction of nitroarenes, each with its own advantages regarding selectivity and functional group tolerance.[9][11]
-
Catalytic Hydrogenation: This is a highly efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[11] It is generally clean, but can also reduce other functional groups like alkenes or alkynes.[11]
-
Metal/Acid Reduction: Classic methods using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are widely used.[9][12] These reactions are robust and often tolerant of other functional groups.
-
Transfer Hydrogenation: This method uses a hydrogen donor (e.g., ammonium formate, hydrazine) in the presence of a catalyst (e.g., Pd/C) and is often milder than direct hydrogenation.
-
Metal Chlorides: Reagents like tin(II) chloride (SnCl₂) offer a mild way to reduce nitro groups, often with good selectivity in the presence of other reducible functionalities.[11]
Comparison of Reduction Methods
| Reagent System | Conditions | Advantages | Disadvantages |
| H₂ / Pd/C | H₂ (1 atm or higher), solvent (MeOH, EtOH) | High yield, clean reaction | Can reduce other functional groups (e.g., C=C, C≡C, benzylic C-O) |
| Fe / HCl or CH₃COOH | Acidic aqueous/alcoholic media, heat | Inexpensive, effective, good functional group tolerance | Requires stoichiometric metal, acidic workup |
| SnCl₂ / HCl | Acidic alcoholic media | Mild, good selectivity for nitro groups | Stoichiometric tin salts produced as waste |
| Zn / CH₃COOH | Acidic media | Mild, selective | Stoichiometric metal, acidic conditions |
| NaBH₄ / Ni(PPh₃)₄ | Room temperature, EtOH | Mild conditions | Requires catalyst preparation |
Experimental Protocol: Reduction of 2-Amino-5-bromo-3-nitropyridine[7]
This procedure describes the reduction of a nitropyridine derivative using iron in an acidified ethanol/water mixture.
-
Reaction Setup: Charge a flask fitted with a reflux condenser with 2-amino-5-bromo-3-nitropyridine (1 equivalent), reduced iron powder (approx. 5 equivalents), 95% ethanol, and water.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture on a steam bath for 1 hour. The reaction is typically vigorous at the start.
-
Work-up: After the heating period, filter the hot mixture to remove the iron residues. Wash the iron thoroughly with hot 95% ethanol.
-
Isolation: Combine the filtrate and washings and evaporate the solvent to dryness.
-
Purification: Recrystallize the dark residue from water to yield the purified 2,3-diamino-5-bromopyridine.
Electrophilic Aromatic Substitution
Direct electrophilic substitution on the pyridine ring is significantly more challenging than on benzene. The nitrogen atom deactivates the ring towards electrophilic attack through both inductive electron withdrawal and by forming a positively charged pyridinium ion under acidic reaction conditions, which is even more strongly deactivated.[13][14]
Consequently, forcing conditions are required for reactions like nitration, which typically result in substitution at the 3-position (meta).[3][15] The direct nitration of pyridine itself gives very low yields and is of little synthetic value.[16] More effective methods often involve the nitration of pyridine-N-oxide, which activates the 4-position, followed by deoxygenation.[13] Alternatively, nitration can be achieved using reagents like dinitrogen pentoxide (N₂O₅), which can proceed through a non-electrophilic substitution mechanism involving a[17][18] sigmatropic shift to yield 3-nitropyridine.[16]
Other Transformations
The nitro group can also influence the reactivity of the pyridine ring in other ways, such as in cycloaddition reactions. Pyridones containing a nitro group are highly electron-deficient and can act as dienophiles in Diels-Alder reactions, providing routes to fused aza-heterocycles.[19] Furthermore, the nitroalkene moiety within nitropyridones is susceptible to nucleophilic addition, leading to various cyclization products.[19]
Conclusion
The nitro group is a powerful and versatile functional group in pyridine chemistry. Its strong electron-withdrawing properties are fundamental to activating the ring for nucleophilic aromatic substitution, a key strategy for introducing a wide range of substituents. Moreover, the straightforward reduction of the nitro group to an amine provides a critical entry point to aminopyridines, which are ubiquitous scaffolds in pharmaceuticals and agrochemicals. Understanding the principles of nitropyridine reactivity, from SNAr mechanisms to selective reduction protocols, is essential for professionals engaged in modern chemical synthesis and drug discovery.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. chempanda.com [chempanda.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] METHODS OF NITROPYRIDINE SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 19. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-nitroisonicotinate: Synthesis, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-nitroisonicotinate, a substituted pyridine derivative, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and known biological activities. Detailed experimental protocols for its preparation are presented, alongside an analysis of its spectroscopic characteristics. Furthermore, this document explores the compound's emerging role in medicinal chemistry, supported by data on its antimicrobial effects and potential mechanisms of action, offering insights for future research and drug development endeavors.
Introduction
This compound (CAS No. 103698-10-8) is a niche yet significant organic compound featuring a pyridine ring scaffold, a functionality prevalent in numerous approved drugs.[1] Its structure, characterized by a nitro group and a methyl ester substituent on the pyridine core, imparts unique electronic properties that make it a versatile intermediate for the synthesis of more complex heterocyclic systems.[1] This guide aims to consolidate the current knowledge on this compound, presenting it in a manner that is both accessible and practical for researchers in academia and industry.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. The compound is a liquid at room temperature.[2]
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₄ | [2] |
| Molecular Weight | 182.13 g/mol | [1] |
| CAS Number | 103698-10-8 | [2] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥95% | [1] |
Further physical properties such as boiling point and density are not consistently reported in publicly available literature and would require experimental determination.
Synthesis of this compound
The synthesis of this compound can be achieved through multiple routes. The choice of method often depends on the starting materials' availability, desired scale, and safety considerations. Two primary synthetic strategies are detailed below.
Direct Nitration of Methyl Isonicotinate
A common method for the synthesis of this compound involves the direct nitration of methyl isonicotinate.[1] The electron-withdrawing nature of the ester group at the 4-position directs the incoming nitro group to the 3-position.[1]
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a flask maintained in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.
-
Reaction Setup: Cool a solution of methyl isonicotinate in concentrated sulfuric acid in a separate reaction vessel using an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the cooled solution of methyl isonicotinate, ensuring the temperature is maintained below 10-15 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete nitration.
-
Work-up: Pour the reaction mixture over crushed ice, which will cause the product to precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Synthesis Workflow: Direct Nitration
Caption: Workflow for the direct nitration of methyl isonicotinate.
Multi-step Synthesis from Substituted Pyridines
An alternative, multi-step synthesis route starts from either 2-chloro-5-nitro-4-methylpyridine or 2-chloro-3-nitro-4-methylpyridine. This method offers high yield and is suitable for industrial-scale production.
Experimental Protocol:
-
Oxidation: Dissolve 2-chloro-5-nitro-4-methylpyridine or 2-chloro-3-nitro-4-methylpyridine in a suitable solvent and add an oxidizing agent to yield 2-chloro-5-nitroisonicotinic acid or 2-chloro-3-nitroisonicotinic acid.
-
Esterification: Convert the resulting carboxylic acid to its corresponding methyl ester by reacting it with a chlorinating agent followed by methanol. This step produces 2-chloro-5-nitroisonicotinate or 2-chloro-3-nitroisonicotinate.
-
Reduction (Dechlorination): React the chlorinated intermediate with a reducing agent to remove the chlorine atom, yielding the final product, this compound.
Synthesis Pathway: Multi-step Route
Caption: Multi-step synthesis of this compound.
Spectroscopic Data and Characterization
While a comprehensive, publicly available spectral analysis of this compound is limited, the expected spectroscopic features can be inferred from its structure and comparison with analogous compounds like methyl 3-nitrobenzoate.
| Spectroscopic Data | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The electron-withdrawing nitro group will cause downfield shifts of adjacent protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the pyridine ring. The carbon attached to the nitro group will be significantly deshielded. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, N-O stretching vibrations of the nitro group, and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 182.13 g/mol , along with fragmentation patterns resulting from the loss of the methoxy group, the nitro group, and other fragments. |
Researchers are encouraged to perform their own spectroscopic analysis for definitive characterization.
Biological Activity and Mechanism of Action
The biological activity of this compound is an emerging area of research. The presence of the nitroaromatic moiety suggests potential for a range of biological effects, as this functional group is a known pharmacophore in various antimicrobial and anticancer agents.[1]
Antimicrobial Activity
Studies have indicated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The exact mechanism of its antimicrobial action has not been fully elucidated but is hypothesized to involve the reduction of the nitro group within the bacterial cell to form reactive nitrogen species that can induce cellular damage.[1]
Role in Drug Discovery
This compound serves as a key precursor in the synthesis of functionalized pyridine derivatives for pharmaceutical applications.[1] A notable example is its use in the preparation of potential PET imaging agents for neurological diseases.[1] The nitro group can be readily transformed into an amino group, which provides a handle for further chemical modifications, making it a versatile scaffold for building diverse molecular libraries for drug screening.[1]
Potential Biological Role
Caption: Hypothesized mechanism of antimicrobial action.
Conclusion
This compound is a compound of growing interest in the fields of organic synthesis and medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups make it an important intermediate for the creation of novel molecules with potential therapeutic applications. While current knowledge on its biological activity is still developing, initial findings suggest a promising future for this compound and its derivatives in the development of new drugs. Further research is warranted to fully characterize its physical and biological properties and to explore its full potential in various scientific disciplines.
References
Navigating the Mechanistic Landscape of Methyl 3-nitroisonicotinate: A Technical Overview for Researchers
For Immediate Release
[City, State] – [Date] – While dedicated research into the specific mechanism of action of Methyl 3-nitroisonicotinate remains in its nascent stages, this technical guide synthesizes the current understanding of its chemical properties and potential biological activities. Drawing parallels with structurally related nitro-aromatic compounds, this document offers researchers, scientists, and drug development professionals a foundational perspective on its potential pharmacological pathways.
Introduction to this compound
This compound is a synthetic compound characterized by a pyridine ring substituted with a nitro group and a methyl ester.[1][2] Its chemical structure, particularly the electron-withdrawing nitro group, renders the pyridine ring susceptible to nucleophilic aromatic substitution, making it a versatile building block in organic synthesis for creating more complex molecules.[2] While extensive biological studies are not yet publicly available, preliminary information suggests potential antimicrobial and anticancer activities.[1][2]
Postulated Biological Activities and Mechanisms
Direct, in-depth studies elucidating the precise mechanism of action of this compound are limited. However, the presence of the nitroaromatic scaffold allows for informed speculation based on the activities of analogous compounds.
Antimicrobial Activity
This compound has been reported to exhibit antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli.[1] The mechanism is likely linked to the nitro group, a common feature in antimicrobial agents. In many nitroaromatic drugs, the nitro group is enzymatically reduced within the target microorganism to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including:
-
Inhibition of DNA synthesis: The reactive intermediates can cause DNA strand breaks.
-
Disruption of cellular respiration: They can interfere with electron transport chains.
-
Inhibition of protein synthesis: They can modify and inactivate essential enzymes.
This mode of action is well-documented for nitroimidazole antitubercular agents like PA-824, where the reduction of the nitro group is a critical step for its bactericidal effect against Mycobacterium tuberculosis.[3]
Anticancer Activity
There is speculation that this compound may possess anticancer properties, potentially through the induction of apoptosis (programmed cell death).[2] The mechanism could be multifaceted, and insights can be drawn from other nitro-containing compounds. For instance, 4-methyl-3-nitrobenzoic acid, a structurally related compound, has been shown to inhibit cancer cell migration and metastasis.[4][5][6] Its mechanism involves the interference with the epidermal growth factor (EGF)-induced signaling pathway, specifically by impairing the phosphorylation of cofilin and subsequent actin polymerization, which are crucial for cell motility.[4][5] It is plausible that this compound could exert anticancer effects through similar or different pathways, such as:
-
Induction of Oxidative Stress: The nitro group could be reduced in cancer cells to generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis.
-
Inhibition of Key Signaling Pathways: It might inhibit pro-survival signaling pathways, such as the PI3K/Akt or NF-κB pathways, which are often dysregulated in cancer.[2][7]
Quantitative Data Summary
Due to the limited availability of specific studies on this compound, a comprehensive table of quantitative data on its biological activity is not yet possible. The table below summarizes the reported and potential activities based on available information and comparisons with related compounds.
| Compound | Biological Activity | Target Organism/Cell Line | Reported Efficacy/Metric | Reference |
| This compound | Antimicrobial | S. aureus, E. coli | Activity noted, but quantitative data not provided | [1] |
| This compound | Anticancer (speculative) | Cancer cells | Potential induction of apoptosis | [2] |
| PA-824 (nitroimidazole) | Antitubercular | M. tuberculosis | MIC: 0.2-0.4 μM | [3] |
| 4-methyl-3-nitrobenzoic acid | Inhibition of cancer cell migration | NSCLC, Breast cancer cells | Potent inhibitor of EGF-induced chemotaxis | [5][6] |
| N-alkyl-nitroimidazoles | Antitumor | MDA-MB-231, A549 | LC50 as low as 16.7 µM in MDA-MB-231 cells | [8] |
Experimental Protocols
Given the mention of antimicrobial activity, a generalized protocol for assessing this is provided below.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium (e.g., S. aureus or E. coli) from a fresh agar plate.
-
Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Visualizing Potential Mechanisms
The following diagrams illustrate hypothetical pathways based on the known mechanisms of related nitroaromatic compounds.
Caption: Hypothetical antimicrobial activation pathway.
Caption: Speculative inhibition of EGF-induced cell migration.
Conclusion and Future Directions
This compound presents an interesting scaffold for further investigation in drug discovery. While current data on its specific mechanism of action is sparse, the known activities of related nitroaromatic compounds provide a logical starting point for future research. Elucidating its precise molecular targets and signaling pathways will be crucial in determining its therapeutic potential. Future studies should focus on comprehensive antimicrobial and anticancer screening, followed by detailed mechanistic investigations to validate the speculative pathways outlined in this guide.
References
- 1. This compound | 103698-10-8 | FM143472 [biosynth.com]
- 2. This compound | 103698-10-8 | Benchchem [benchchem.com]
- 3. Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, analogues of PA-824 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Methyl-3-nitro-benzoic acid, a migration inhibitor, prevents breast cancer metastasis in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
Commercial Availability and Synthetic Utility of Methyl 3-nitroisonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-nitroisonicotinate is a key heterocyclic building block in medicinal chemistry and materials science. Its pyridine core, substituted with both an electron-withdrawing nitro group and a methyl ester, provides a versatile platform for the synthesis of a wide array of more complex molecules. This technical guide details the commercially available sources of this compound, provides a detailed experimental protocol for a key synthetic transformation, and illustrates the associated workflow.
Commercial Availability
This compound (CAS No. 103698-10-8) is readily available from a variety of chemical suppliers. The compound is typically offered as a liquid with purities generally ranging from 95% to 97%. Below is a summary of representative commercial sources and their product specifications.
| Supplier | Purity | Available Quantities |
| CymitQuimica | 97% | 100mg, 250mg, 1g, 5g |
| BenchChem | ~95% | Inquiry-based packaging |
| ChemicalBook | 98%, 99% | Inquiry-based (kg scale available) |
| Biosynth | Inquiry-based | |
| Ambeed | Inquiry-based |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Key Synthetic Transformation: Reduction to Methyl 3-aminoisonicotinate
A foundational reaction of this compound is the selective reduction of the nitro group to an amine, yielding Methyl 3-aminoisonicotinate. This transformation is pivotal as it installs a nucleophilic amino group that can be further functionalized, opening avenues to a diverse range of pharmaceutical scaffolds and other advanced materials.[1] Catalytic hydrogenation is a common and efficient method for this conversion.[1][2]
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines the reduction of this compound to Methyl 3-aminoisonicotinate using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[1]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Reaction flask (e.g., round-bottom flask or Parr shaker vessel)
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr shaker)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with celite)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a reaction flask containing a magnetic stir bar, add this compound.
-
Solvent Addition: Add methanol or ethanol as the solvent.
-
Inerting: Flush the flask with an inert gas (Argon or Nitrogen) to remove air.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture under the inert atmosphere.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to 1–3 atm with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at a temperature between 25–60°C. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 3-aminoisonicotinate. Further purification can be achieved by recrystallization or column chromatography if necessary.
An alternative method for this reduction involves the use of sodium borohydride (NaBH₄) in the presence of a nickel(II) chloride (NiCl₂) catalyst in a solvent like tetrahydrofuran (THF), which has been reported to achieve a yield of 88%.[1]
Visualizing the Workflow
The following diagram illustrates the key steps in the catalytic hydrogenation of this compound.
Caption: Experimental workflow for the reduction of this compound.
Applications in Drug Development and Research
This compound and its derivatives are of significant interest to the pharmaceutical industry. The pyridine scaffold is a privileged structure found in numerous approved drugs.[1] The transformation of the nitro group into an amine allows for the construction of various functionalized pyridine derivatives, enabling the development of novel active pharmaceutical ingredients (APIs).[1] For instance, this compound is a precursor for the synthesis of 3-[¹⁸F]fluoro-4-aminopyridine, a potential positron emission tomography (PET) tracer for imaging demyelination in neurological diseases.
Conclusion
This compound is a commercially accessible and synthetically versatile building block. The straightforward reduction of its nitro group provides a reliable entry point to a wide range of functionalized pyridine derivatives, making it a valuable resource for researchers and professionals in drug discovery and materials science. The provided protocol for catalytic hydrogenation offers a robust method for one of the most critical transformations of this compound.
References
Methodological & Application
Step-by-step protocol for Methyl 3-nitroisonicotinate synthesis
Application Note: Synthesis of Methyl 3-nitroisonicotinate
Introduction
This compound is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials.[1][2] Its structure consists of a pyridine ring substituted with a nitro group at the 3-position and a methyl ester group at the 4-position.[1] The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, making it a versatile building block for various chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group.[1] This document provides a detailed protocol for the synthesis of this compound via the nitration of Methyl isonicotinate.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution reaction. A nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile, attacking the pyridine ring of methyl isonicotinate.[3][4][5]
Reaction: Methyl isonicotinate → this compound
Reagents: Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)
Experimental Protocol
This protocol is adapted from established procedures for the nitration of aromatic esters.[5][6]
Materials and Equipment:
-
Methyl isonicotinate (C₇H₇NO₂)[7]
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Crushed Ice
-
Deionized Water
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Buchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware
Safety Precautions:
-
Corrosive Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents.[8][10] Handle them with extreme care inside a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is exothermic. Maintaining a low temperature is critical to prevent runaway reactions and the formation of unwanted byproducts.[3][10]
-
Quenching: Always add the acid reaction mixture to ice slowly to dissipate heat. Never add water to the concentrated acid mixture.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, add methyl isonicotinate. Place the flask in an ice bath and cool it to 0-5 °C with gentle stirring.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the methyl isonicotinate while maintaining the temperature below 10 °C.[8]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.[10] Cool this mixture down in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of methyl isonicotinate in sulfuric acid.[10] The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 5-15 °C.[6][8]
-
Reaction Time: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes, then allow it to stand at room temperature for approximately 10-15 minutes to ensure the reaction goes to completion.[6][8]
-
Quenching: Slowly pour the reaction mixture over a large volume of crushed ice in a beaker with constant stirring.[6][8] A solid precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the collected solid several times with cold deionized water to remove residual acids. Follow this with a wash using a small amount of ice-cold ethanol or methanol to remove impurities.[8][9]
-
Drying: Dry the purified product, this compound, thoroughly. The final product can be further purified by recrystallization if necessary.
Data Presentation
The following table outlines the reagent quantities for a typical laboratory-scale synthesis.
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mL) | Moles | Molar Ratio |
| Methyl Isonicotinate | C₇H₇NO₂ | 137.14[7] | User Defined | - | X | 1 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | Calculated | - | Excess |
| Nitric Acid (~70%) | HNO₃ | 63.01 | - | Calculated | ~1.2 X | ~1.2 |
| Product | ||||||
| This compound | C₇H₆N₂O₄ | 182.13[11] | Theoretical Yield | - | X | - |
Note: The exact volumes of acids and the theoretical yield should be calculated based on the starting amount (X moles) of Methyl isonicotinate.
Workflow Visualization
The diagram below illustrates the key steps in the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | 103698-10-8 | Benchchem [benchchem.com]
- 2. This compound | 103698-10-8 [chemicalbook.com]
- 3. pinn.ai [pinn.ai]
- 4. aiinmr.com [aiinmr.com]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 8. chemhume.co.uk [chemhume.co.uk]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. webassign.net [webassign.net]
- 11. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Methyl 3-nitroisonicotinate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-nitroisonicotinate is a valuable chemical intermediate, primarily utilized in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science research. Its pyridine core, substituted with both an electron-withdrawing nitro group and a methyl ester, offers a versatile platform for a variety of chemical transformations. The strategic positioning of these functional groups allows for regioselective reactions, making it a key building block in the construction of polysubstituted pyridine derivatives.
This document provides detailed application notes and experimental protocols for the use of this compound in chemical synthesis, with a focus on its application in drug discovery, particularly in the development of kinase inhibitors.
Chemical Properties and Data
This compound is a liquid at room temperature.[1][2] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₄ | [1][2] |
| Molecular Weight | 182.13 g/mol | [1][2] |
| CAS Number | 103698-10-8 | [1] |
| Appearance | Liquid | [1][2] |
| Purity | Typically ≥97% | [1] |
| Synonyms | Methyl 3-nitropyridine-4-carboxylate, 3-Nitro-isonicotinic acid methyl ester | [1][2] |
Spectroscopic Data (Predicted and from related compounds):
While specific experimental spectra for this compound are not widely published, data for the analogous compound, methyl 3-nitrobenzoate, can provide an estimation of expected shifts. The presence of the nitrogen atom in the pyridine ring will influence the chemical shifts.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | ~8.9 (H2), ~8.6 (H6), ~7.8 (H5), ~4.0 (OCH₃) |
| ¹³C NMR | ~164 (C=O), ~155 (C6), ~152 (C2), ~145 (C4), ~135 (C3), ~125 (C5), ~53 (OCH₃) |
Applications in Chemical Synthesis
The reactivity of this compound is dominated by the chemistry of its two functional groups: the nitro group and the methyl ester. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the ring for certain transformations.
Reduction to Methyl 3-aminoisonicotinate
A primary application of this compound is its reduction to Methyl 3-aminoisonicotinate. This transformation is a gateway to a wide array of further functionalization, as the resulting amino group can participate in various coupling reactions to build more complex molecules. This amino derivative is a key scaffold in medicinal chemistry.
Two common methods for this reduction are catalytic hydrogenation and chemical reduction.
| Method | Reagents and Conditions | Yield | Reference |
| Catalytic Hydrogenation | H₂ (1-3 atm), 5-10 mol% Pd/C, Methanol or Ethanol, 25-60 °C | >85% | |
| Chemical Reduction | NaBH₄, NiCl₂, THF, 25 °C | 88% |
Synthesis of 2-Halo-3-amino Pyridine Derivatives
Methyl 3-aminoisonicotinate can be converted to 2-halo-3-aminopyridine derivatives, which are also valuable intermediates. For instance, the amino group can be transformed into a chloro group via a Sandmeyer-type reaction. This reaction involves the formation of a diazonium salt from the amine, followed by displacement with a halide. The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring.[3][4][5]
Application in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound, as a precursor to substituted aminopyridines, is instrumental in the synthesis of specialized pyridine-based Active Pharmaceutical Ingredients (APIs).
As a Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase's ATP-binding pocket. The aminopyridine scaffold, readily accessible from this compound, is a common core for such inhibitors.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Dysregulation of CDKs is a hallmark of cancer. Pyridine and pyrazolopyridine derivatives have been explored as potent CDK2 inhibitors.
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: GSK-3 is implicated in various diseases, including neurodegenerative disorders and diabetes. Pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3.[3]
-
Rho Kinase (ROCK) Inhibitors: Rho kinase is a target for cardiovascular diseases. Pyridine-based compounds have been designed and synthesized as potent ROCK inhibitors.[6]
The general workflow for utilizing this compound in the synthesis of kinase inhibitors is depicted below.
Caption: General synthetic workflow from this compound to kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the esterification of 3-nitroisonicotinic acid, a common method for synthesizing esters.
Materials:
-
3-Nitroisonicotinic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 3-nitroisonicotinic acid (1 equivalent) in anhydrous methanol (10 volumes).
-
Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid. CAUTION: CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Nitroisonicotinic acid | 168.11 | 10.0 g | 0.059 |
| Methanol | 32.04 | 100 mL | - |
| Sulfuric Acid | 98.08 | ~1 mL | - |
| This compound | 182.13 | Theoretical: 10.74 g | 0.059 |
Protocol 2: Catalytic Hydrogenation to Methyl 3-aminoisonicotinate
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (1-3 atm) and shake at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield Methyl 3-aminoisonicotinate.
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 182.13 | 5.0 g | 0.027 |
| 10% Pd/C | - | 0.25 - 0.5 g | - |
| Methyl 3-aminoisonicotinate | 152.15 | Theoretical: 4.11 g | 0.027 |
Protocol 3: Synthesis of a Representative Pyridine-Based Kinase Inhibitor Scaffold
This protocol outlines the synthesis of a generic aminopyridine scaffold that can be further elaborated into specific kinase inhibitors.
Materials:
-
Methyl 3-aminoisonicotinate
-
Aryl boronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask, reflux condenser
Procedure (Suzuki Coupling):
-
To a round-bottom flask, add Methyl 3-aminoisonicotinate (1 equivalent), the aryl boronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05 equivalents) and heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or HPLC).
-
Cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the coupled product.
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often targeted by inhibitors derived from aminopyridine scaffolds.
Caption: Simplified Cyclin-Dependent Kinase (CDK) signaling pathway for G1/S transition.
Caption: Simplified Wnt/β-catenin signaling pathway involving GSK-3.
References
Application Notes and Protocols for Methyl 3-nitroisonicotinate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl 3-nitroisonicotinate as a substrate in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring an electron-deficient pyridine ring activated by a nitro group, is a valuable precursor for the synthesis of complex heterocyclic molecules relevant to pharmaceutical and materials science research. While direct literature on this compound as a coupling partner is limited, the following protocols have been adapted from established procedures for structurally and electronically similar substrates, such as other halopyridines and nitroarenes.
Introduction to Palladium-Catalyzed Cross-Coupling on Pyridine Scaffolds
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] However, the use of pyridine-containing substrates can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, thereby inhibiting its catalytic activity. The presence of an electron-withdrawing nitro group, as in this compound, deactivates the pyridine nitrogen, which can mitigate catalyst inhibition and facilitate the cross-coupling reaction. These notes detail adapted protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[2] For a substrate like methyl 4-chloro-3-nitrobenzoate, which has similar electronic properties to a halo-derivative of this compound, specific conditions have been shown to be effective.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf) | For routine couplings of bromo- and iodo-pyridines, these are effective. For more challenging chloro-pyridines, advanced ligands may be needed.[1] |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Often used with PdCl₂. Bulky, electron-rich phosphine ligands can improve yields with challenging substrates.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial and often solvent-dependent. Aqueous solutions of inorganic bases are common.[3] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is frequently used to dissolve both the organic substrate and the inorganic base.[4] |
| Temperature | 80-120 °C | Elevated temperatures are typically required to drive the reaction to completion.[3] |
| Typical Yields | 60-95% | Yields are highly dependent on the specific coupling partners and reaction conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol is adapted from procedures for other halopyridines and related substrates.
-
To a dry Schlenk flask, add the halogenated this compound derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and any additional ligand if required.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Reaction Workflow
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[5] This reaction is particularly useful for introducing vinyl groups onto the pyridine ring.
Data Presentation: Heck Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Palladium(II) sources are common and are reduced in situ to the active Pd(0) species.[6][7] |
| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are typically required to stabilize the palladium catalyst. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is used to neutralize the HX formed during the reaction.[5] |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally used.[8] |
| Temperature | 100-140 °C | Higher temperatures are often necessary for less reactive halides.[8] |
| Typical Yields | 50-90% | Yields can be sensitive to the electronic nature of the alkene coupling partner.[8] |
Experimental Protocol: Heck Reaction of a Halogenated this compound Derivative
This protocol is adapted from procedures for 6-bromonicotinonitrile.[8]
-
In a sealed tube, combine the halogenated this compound derivative (1.0 eq.), the alkene (e.g., styrene or an acrylate, 1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), and the phosphine ligand (e.g., PPh₃, 0.04 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 eq.) via syringe.
-
Seal the tube and heat the mixture in an oil bath to the required temperature (e.g., 120 °C).
-
Stir vigorously for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography to obtain the desired product.
Heck Reaction Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9]
Data Presentation: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are the most common catalysts for this reaction.[10] |
| Copper Co-catalyst | CuI | Typically used in catalytic amounts (1-5 mol%). Copper-free conditions have also been developed.[9] |
| Ligand | PPh₃ | Often part of the initial palladium complex. |
| Base | Et₃N, Diisopropylamine | An amine base is used, often serving as the solvent as well.[9] |
| Solvent | THF, DMF, Acetonitrile | Co-solvents can be used with the amine base.[11] |
| Temperature | Room Temperature to 80 °C | The reaction is often run at mild temperatures.[9] |
| Typical Yields | 70-98% | Generally high-yielding for a wide range of substrates. |
Experimental Protocol: Sonogashira Coupling of a Halogenated this compound Derivative
This protocol is adapted from procedures for other halo-azaheterocycles.[11]
-
To a Schlenk flask containing the halogenated this compound derivative (1.0 eq.), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.) and the copper(I) iodide (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.1-1.5 eq.) and the amine base (e.g., Et₃N, 2.0-3.0 eq.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as indicated by TLC analysis.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting an aryl halide with an amine.[12]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These Pd(0) and Pd(II) sources are commonly used.[13] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are critical for high reactivity, especially with less reactive chlorides.[13] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required. The choice depends on the amine and halide.[14] |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Anhydrous, non-protic solvents are generally used. |
| Temperature | 80-110 °C | The reaction temperature is dependent on the reactivity of the coupling partners. |
| Typical Yields | 65-95% | Highly efficient for a broad range of amines and aryl halides.[13] |
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated this compound Derivative
This protocol is adapted from general procedures for the amination of heteroaryl halides.[14]
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the ligand (e.g., XPhos, 0.02-0.04 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.) to a dry vial.
-
Add the halogenated this compound derivative (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture with stirring at the appropriate temperature (e.g., 100 °C) for the required time (typically 4-24 hours).
-
Monitor the reaction by LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Logical Flow for Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Nitration of Methyl Isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction critical in synthetic organic chemistry. This process introduces a nitro group (-NO₂) onto an aromatic ring, a versatile functional group that can be further transformed into other functionalities, such as amines, or used to modify the electronic properties of the molecule. Methyl isonicotinate, a pyridine derivative, is an important building block in the synthesis of various pharmaceutical compounds. Its nitration provides a key intermediate, primarily methyl 3-nitroisonicotinate, which is valuable for the development of novel therapeutic agents.
This document provides a detailed experimental protocol for the nitration of methyl isonicotinate. The procedure is based on established methods for the nitration of similar aromatic esters, employing a mixture of concentrated nitric acid and sulfuric acid. Safety precautions, reagent preparation, reaction setup, product isolation, and characterization are described in detail to ensure reproducible and safe execution of this synthesis.
Reaction Principle
The nitration of methyl isonicotinate proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The pyridine ring of methyl isonicotinate, being electron-deficient, is deactivated towards electrophilic attack. However, the reaction can be achieved under forcing conditions. The ester group at the 4-position and the nitrogen atom in the pyridine ring are both meta-directing, leading to the preferential formation of this compound.
Reaction Scheme:
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl Isonicotinate | Reagent Grade, ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid | ACS Reagent, 95-98% | Fisher Scientific |
| Concentrated Nitric Acid | ACS Reagent, 68-70% | VWR Chemicals |
| Crushed Ice | ||
| Deionized Water | ||
| Methanol | ACS Reagent, ≥99.8% | J.T. Baker |
| Sodium Bicarbonate | ACS Reagent, ≥99.7% | EMD Millipore |
| Anhydrous Magnesium Sulfate | Reagent Grade | Alfa Aesar |
| Filter Paper | Whatman No. 1 |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (50 mL)
-
Ice bath
-
Thermometer (-10 to 110 °C)
-
Beaker (250 mL)
-
Büchner funnel and flask
-
Vacuum source
-
Rotary evaporator
-
NMR tubes
-
Melting point apparatus (optional, as product is a liquid)
Procedure:
1. Preparation of the Nitrating Mixture:
-
In a clean, dry 50 mL beaker, carefully add 10 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to below 10 °C.
-
Slowly, with continuous stirring, add 10 mL of concentrated nitric acid to the cold sulfuric acid.
-
Keep the nitrating mixture in the ice bath until use.
2. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of methyl isonicotinate.
-
Cool the flask containing the methyl isonicotinate in an ice bath.
3. Nitration Reaction:
-
Slowly, dropwise, add the cold nitrating mixture to the stirred solution of methyl isonicotinate over a period of 30-45 minutes.
-
Maintain the internal reaction temperature between 0 and 10 °C throughout the addition using the ice bath.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for another 2 hours.
4. Work-up and Isolation:
-
In a 250 mL beaker, prepare a slurry of approximately 50 g of crushed ice in 50 mL of deionized water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A precipitate or an oily layer may form.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Be cautious as this will generate CO₂ gas.
-
If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).
-
If an oily product separates, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product can be purified by vacuum distillation.
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| Methyl Isonicotinate | C₇H₇NO₂ | 137.14 | Liquid | 205 |
| This compound | C₇H₆N₂O₄ | 182.13[1] | Liquid[1] | 278.6[2] |
Table 2: Expected Spectroscopic Data for this compound
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| -OCH₃ | ~3.9 | s | C=O | ~164 |
| H-2 | ~9.1 | s | C-2 | ~155 |
| H-5 | ~8.9 | d | C-3 | ~145 |
| H-6 | ~7.8 | d | C-4 | ~138 |
| C-5 | ~125 | |||
| C-6 | ~122 | |||
| -OCH₃ | ~53 |
Note: Predicted chemical shifts are based on typical values for similar structures and may vary.
Logical Workflow
The following diagram illustrates the logical workflow of the experimental setup for the nitration of methyl isonicotinate.
Caption: Experimental workflow for the nitration of methyl isonicotinate.
Safety Precautions
-
Concentrated Acids: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.
-
Quenching: The addition of the reaction mixture to water is also exothermic. Perform this step slowly and with efficient stirring to dissipate the heat.
-
Neutralization: Neutralization with sodium bicarbonate will produce carbon dioxide gas, which can cause frothing. Add the bicarbonate solution slowly and with caution.
Conclusion
This application note provides a comprehensive and detailed protocol for the nitration of methyl isonicotinate, a key transformation for the synthesis of valuable pharmaceutical intermediates. By following the outlined procedures for reaction setup, execution, work-up, and purification, researchers can reliably synthesize this compound. The provided data tables and workflow diagram offer a clear and concise summary of the experimental parameters and process logic. Adherence to the safety precautions is paramount for the safe and successful execution of this experiment.
References
Application of Methyl 3-nitroisonicotinate in Medicinal Chemistry: A Comprehensive Overview
Introduction
Methyl 3-nitroisonicotinate is a versatile pyridine-based building block that holds significant importance in the field of medicinal chemistry. Its unique structural features, characterized by an electron-deficient pyridine ring substituted with a nitro group and a methyl ester, render it a valuable precursor for the synthesis of a diverse array of biologically active molecules. The strategic placement of the nitro group at the 3-position and the methyl ester at the 4-position allows for a range of chemical transformations, making it a key intermediate in the development of novel therapeutic agents and diagnostic tools. This document provides detailed application notes, experimental protocols, and visualizations of relevant biological pathways associated with the use of this compound in drug discovery and development.
Key Synthetic Transformations and Applications
This compound serves as a foundational scaffold for the introduction of various functionalities, enabling the synthesis of complex molecular architectures. The primary transformations revolve around the reactivity of the nitro group and the methyl ester.
1. Reduction of the Nitro Group:
A pivotal reaction is the reduction of the nitro group to an amine, yielding Methyl 3-aminoisonicotinate. This transformation is crucial as it introduces a primary amine group that can be further functionalized to generate a wide range of derivatives, including amides, sulfonamides, and ureas, which are common pharmacophores in many drug molecules. Catalytic hydrogenation is a widely employed method for this reduction.
2. Nucleophilic Aromatic Substitution (SNAr):
The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the nitro group by various nucleophiles, such as amines, thiols, and alkoxides, providing a direct route to introduce diverse substituents at the 3-position of the isonicotinate scaffold.
3. Synthesis of PET Imaging Agents:
A notable application of this compound is in the synthesis of Positron Emission Tomography (PET) imaging agents. Specifically, it is a key starting material for the synthesis of [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), a radioligand under investigation for imaging demyelination in neurological disorders like multiple sclerosis.[1]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound to Methyl 3-aminoisonicotinate
This protocol describes the reduction of the nitro group to an amine using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atm for balloon hydrogenation or higher for a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature (25-30 °C) for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-aminoisonicotinate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >95% |
| Reaction Time | 2-4 hours |
| Temperature | 25-30 °C |
| Hydrogen Pressure | 1-3 atm |
Protocol 2: Synthesis of [¹⁸F]3-fluoro-4-aminopyridine from this compound
This protocol outlines the manual synthesis of the PET imaging agent [¹⁸F]3F4AP, involving a nucleophilic aromatic substitution followed by hydrolysis and a Curtius rearrangement.[1]
Materials:
-
This compound
-
[¹⁸F]KF/Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Sodium hydroxide (NaOH) solution (0.25 N)
-
Diphenylphosphoryl azide (DPPA)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
HPLC system for purification
Procedure:
-
[¹⁸F]Fluorination: To an azeotropically dried mixture of [¹⁸F]KF/K₂₂₂ (containing 2 mg K₂CO₃ and 10 mg K₂₂₂), add a solution of this compound (10 mg) in acetonitrile (0.3 mL). Heat the reaction mixture at 80°C for 15 minutes.[1]
-
Hydrolysis: Cool the reaction mixture to 40°C and add 100 µL of 0.25 N sodium hydroxide solution. Heat the mixture at 100°C for 10 minutes to hydrolyze the methyl ester, forming 3-[¹⁸F]fluoroisonicotinic acid.[1]
-
Yamada-Curtius Rearrangement: After cooling, the intermediate is dried. A solution of diphenylphosphoryl azide (DPPA, 20 µL) in dimethyl sulfoxide (300 µL) is added to the dried residue. The reaction is heated at 130°C in the presence of triethylamine to induce the Yamada-Curtius rearrangement, forming [¹⁸F]3-fluoro-4-aminopyridine.[1]
-
Purification: The final product is purified by semi-preparative HPLC.
Quantitative Data:
| Parameter | Value |
| Radiochemical Yield (uncorrected) | 5-15% |
| Synthesis Time | 90 minutes |
| Radiochemical Purity | >98% |
| Specific Activity | 37 to 148 GBq/µmol |
Biological Activities of Derivatives
While specific biological data for a wide range of direct derivatives of this compound are not extensively reported in publicly available literature, the resulting 3-aminopyridine scaffold is a well-established pharmacophore in various therapeutic areas.
1. Anticancer Activity:
Derivatives of 3-aminopyridine have been investigated as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, pyridine-containing compounds have been developed as inhibitors of Janus kinases (JAKs), the PI3K/Akt/mTOR pathway, and Glycogen Synthase Kinase-3 (GSK-3), all of which are implicated in cancer cell proliferation, survival, and metastasis.
2. Antifungal Activity:
The pyridine moiety is present in numerous antifungal agents. Derivatives synthesized from this compound could be explored for their potential to inhibit fungal growth. The introduction of various lipophilic and hydrogen-bonding groups can modulate the antifungal spectrum and potency.
3. Neuroprotective Activity:
The 3-aminopyridine structure is a key component of some neuroprotective agents. For example, 4-aminopyridine is used to treat symptoms of multiple sclerosis.[2][3] Derivatives of 3-aminopyridine synthesized from this compound could be investigated for their potential to modulate neuronal channels and receptors, offering therapeutic benefits in neurodegenerative diseases.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
The derivatives of this compound, particularly those targeting protein kinases, can interfere with key signaling pathways implicated in disease. Below are representations of such pathways.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for anticancer drugs.
Caption: The JAK-STAT pathway, crucial for immune response, is often targeted by inhibitors in autoimmune diseases and cancers.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and evaluation of bioactive compounds derived from this compound.
Caption: General synthetic workflow for generating diverse compounds from this compound.
Caption: A typical workflow for the biological evaluation of compounds derived from this compound.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its reactivity allows for the efficient synthesis of a wide range of pyridine derivatives with potential therapeutic applications. The key transformations, including nitro group reduction and nucleophilic aromatic substitution, provide access to important pharmacophores. While the full biological potential of its direct derivatives is still being explored, the established importance of the resulting 3-aminopyridine and other substituted pyridine scaffolds in drug discovery highlights the continued significance of this compound as a starting material for the development of novel drugs and diagnostic agents. Further exploration of its derivatization and the biological evaluation of the resulting compounds are warranted to fully exploit its potential in addressing unmet medical needs.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methyl 3-nitroisonicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-nitroisonicotinate is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those involving a substituted pyridine scaffold.[1] The purity and concentration of this compound are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic and heteroaromatic compounds due to its high resolution, sensitivity, and specificity.
This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described method is based on established principles for the analysis of pyridine derivatives and nitroaromatic compounds, providing a strong starting point for method development and validation in a research or quality control setting.[2][3][4]
Experimental Protocol
This protocol outlines the steps for the analysis of this compound using a reversed-phase HPLC system with UV detection.
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Formic acid, HPLC grade
-
Methanol, HPLC grade (for cleaning)
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of Acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment.
-
Sample Preparation: Dissolve the sample containing this compound in Acetonitrile to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions
The following are recommended starting conditions. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Run Time | Approximately 15 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
5. System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 25 µg/mL) at least five times and evaluate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
Data Presentation
The following table summarizes hypothetical but expected quantitative data for the HPLC analysis of this compound based on the proposed method.
Table 2: Summary of Quantitative Data (Hypothetical)
| Parameter | Result |
| Retention Time (RT) | Approximately 6.5 min |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. This compound | 103698-10-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Crude Methyl 3-nitroisonicotinate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the purification of crude Methyl 3-nitroisonicotinate via recrystallization. The protocols and data presented herein are intended to serve as a foundational resource for achieving high-purity material suitable for a range of research and development applications.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The purity of this starting material is critical for the successful outcome of subsequent reactions, impacting yield, side-product formation, and the overall efficacy of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol. While specific solubility data in a wide range of organic solvents is not extensively published, some key properties have been reported.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 182.13 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid/solid | --INVALID-LINK--, --INVALID-LINK-- |
| Purity (Typical) | 97% | --INVALID-LINK-- |
| Solubility | Slightly soluble in Chloroform and Methanol | --INVALID-LINK-- |
Note: The physical state (liquid or solid) at room temperature may depend on the purity of the sample. For recrystallization to be effective, the crude material should be a solid at room temperature or be induced to solidify.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent and specific volumes may require optimization based on the impurity profile of the crude material.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol, Ethanol, or a mixture with water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection:
-
Based on available data, methanol or ethanol are suitable starting points for solvent screening.[1]
-
The ideal solvent should dissolve the crude material when hot but have low solubility for the pure compound when cold.
-
To test a solvent, place a small amount of the crude material in a test tube and add the solvent dropwise while heating and agitating. A good solvent will dissolve the compound completely upon heating and show significant crystal formation upon cooling.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue adding the solvent in small portions until the solid material is completely dissolved. Avoid adding an excess of solvent as this will reduce the yield of the recovered product.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, a hot filtration step is necessary.
-
Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the hot plate and cover it with a watch glass or beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing dissolved impurities.
-
-
Drying:
-
Allow the crystals to air-dry in the Buchner funnel under vacuum for a few minutes to remove the bulk of the solvent.
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.
-
Process Visualization
To aid in the understanding of the experimental workflow and the underlying principles of purification, the following diagrams are provided.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Methyl 3-nitroisonicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-nitroisonicotinate is a pivotal starting material in medicinal chemistry and advanced organic synthesis. Its structure, featuring an electron-deficient pyridine ring activated by a nitro group, makes it an excellent substrate for a variety of chemical transformations.[1] The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs, and this particular compound provides a strategic entry point for creating diverse heterocyclic systems with potential therapeutic applications.[1]
The key to unlocking the synthetic potential of this compound lies in the selective reduction of its nitro group to form Methyl 3-aminoisonicotinate. This amino derivative serves as a versatile nucleophilic building block for the construction of fused heterocyclic rings such as imidazopyridines and triazolopyridines, which are core structures in many biologically active molecules.[1][2][3] These notes provide detailed protocols for this core transformation and its subsequent application in the synthesis of medicinally relevant heterocyclic scaffolds.
Core Synthetic Transformation: Reduction of this compound
The most critical and foundational step in utilizing this compound is the selective reduction of the nitro group to an amine. Catalytic hydrogenation is the most common and efficient method for this transformation, yielding Methyl 3-aminoisonicotinate, a key intermediate for further derivatization.[1]
Logical Workflow for Key Intermediate Synthesis
Caption: General workflow for the reduction of this compound.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as methanol or ethanol.[1]
-
Catalyst Addition: Carefully add 5-10 mol% of a palladium on carbon catalyst (10% Pd/C) to the mixture.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to 1-3 atm with hydrogen.[1]
-
Reaction: Stir the reaction mixture vigorously at a temperature between 25-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude Methyl 3-aminoisonicotinate can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or recrystallization.
Data Summary: Typical Hydrogenation Conditions
| Parameter | Condition | Notes | Reference |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 5-10 mol% loading is typical. | [1] |
| Solvent | Methanol or Ethanol | Ensures good solubility of the starting material. | [1] |
| Hydrogen Pressure | 1-3 atm | Higher pressures can be used but are often unnecessary. | [1] |
| Temperature | 25-60°C | The reaction is typically exothermic. | [1] |
| Reaction Time | 2-8 hours | Varies based on scale, catalyst loading, and pressure. |
Application I: Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[4] They are found in several marketed drugs such as Zolpidem and Saripidem.[4] The key intermediate, Methyl 3-aminoisonicotinate, can be used to construct this scaffold through reactions like the iron-catalyzed denitration reaction with nitroolefins.[4]
Synthetic Workflow for Imidazo[1,2-a]pyridines
References
- 1. This compound | 103698-10-8 | Benchchem [benchchem.com]
- 2. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins [organic-chemistry.org]
Anwendungs- und Protokollhinweise zur Derivatisierung von Methyl-3-nitroisonicotinat für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur chemischen Modifikation (Derivatisierung) von Methyl-3-nitroisonicotinat. Ziel ist die Herstellung einer Bibliothek von analogen Verbindungen für das biologische Screening, insbesondere im Hinblick auf antimikrobielle Aktivitäten. Die hier beschriebenen Protokolle basieren auf etablierten chemischen Umwandlungen, die für die Entdeckung neuer potenzieller Wirkstoffkandidaten von entscheidender Bedeutung sind.
Einleitung
Methyl-3-nitroisonicotinat, mit der chemischen Formel C7H6N2O4, ist ein Pyridinderivat, das eine Nitrogruppe und eine Methylestergruppe trägt. Diese funktionellen Gruppen dienen als Ausgangspunkte für verschiedene chemische Modifikationen. Die Derivatisierung dieses Moleküls ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), was ein grundlegender Schritt in der medizinischen Chemie ist, um die Wirksamkeit und Selektivität von Verbindungen zu optimieren. Die Nitroaromaten-Struktur legt ein Screening auf antimikrobielle Eigenschaften nahe, da viele bekannte antimikrobielle Wirkstoffe diese chemische Gruppe enthalten.
Strategien zur Derivatisierung
Die primären Derivatisierungsstrategien für Methyl-3-nitroisonicotinat konzentrieren sich auf zwei Hauptreaktionswege: die Reduktion der Nitrogruppe und die Modifikation der Estergruppe. Diese Umwandlungen führen zu einer Vielzahl von Analoga mit unterschiedlichen physikochemischen Eigenschaften, die für das biologische Screening wertvoll sind.
Reduktion der Nitrogruppe
Die selektive Reduktion der Nitrogruppe zu einer Aminogruppe ist eine Schlüsselumwandlung, die Methyl-3-aminoisonicotinat ergibt. Diese Aminogruppe kann weiter modifiziert werden, um eine breite Palette von Derivaten zu erzeugen.
Modifikation der Estergruppe
Die Methylestergruppe kann durch Hydrolyse in eine Carbonsäure umgewandelt oder durch Amidierung direkt in verschiedene Amide überführt werden. Diese Modifikationen ermöglichen die Einführung verschiedener funktioneller Gruppen und die Untersuchung ihres Einflusses auf die biologische Aktivität.
Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die detaillierten Methoden für die Schlüsselversuche.
Protokoll 1: Reduktion von Methyl-3-nitroisonicotinat zu Methyl-3-aminoisonicotinat
Dieses Protokoll beschreibt die Reduktion der Nitrogruppe unter Verwendung von Eisen in Essigsäure.
Materialien:
-
Methyl-3-nitroisonicotinat
-
Eisenpulver (Fe)
-
Essigsäure (AcOH)
-
Ethanol (EtOH)
-
Wasser (H2O)
-
3 M Natriumhydroxid (NaOH) Lösung
-
Ethylacetat (EtOAc)
-
Wasserfreies Natriumsulfat (Na2SO4)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte, Scheidetrichter, Rotationsverdampfer
Vorgehensweise:
-
In einem Rundkolben wird Methyl-3-nitroisonicotinat in einer Mischung aus Ethanol, Wasser und Essigsäure gelöst.
-
Unter Rühren wird Eisenpulver portionsweise zugegeben.
-
Die Reaktionsmischung wird für 2-3 Stunden unter Rückfluss erhitzt.
-
Nach dem Abkühlen wird die Mischung durch Celite filtriert, um das überschüssige Eisen und Eisensalze zu entfernen.
-
Das Filtrat wird im Vakuum eingeengt, um das Ethanol zu entfernen.
-
Der wässrige Rückstand wird mit 3 M NaOH-Lösung basisch gemacht (pH 10-11).
-
Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt, um das reine Methyl-3-aminoisonicotinat zu erhalten.
Protokoll 2: Hydrolyse von Methyl-3-nitroisonicotinat zu 3-Nitroisonicotinsäure
Dieses Protokoll beschreibt die basische Hydrolyse des Methylesters.
Materialien:
-
Methyl-3-nitroisonicotinat
-
Natriumhydroxid (NaOH)
-
Wasser (H2O)
-
Konzentrierte Salzsäure (HCl)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte, Becherglas, pH-Papier
Vorgehensweise:
-
Methyl-3-nitroisonicotinat wird in einer wässrigen Natriumhydroxidlösung suspendiert.
-
Die Mischung wird für 1-2 Stunden unter Rückfluss erhitzt, bis die Reaktion vollständig ist (durch DC kontrolliert).
-
Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und langsam unter Rühren in ein Becherglas mit konzentrierter Salzsäure gegossen, bis ein saurer pH-Wert (pH 2-3) erreicht ist.
-
Der ausfallende Feststoff (3-Nitroisonicotinsäure) wird durch Filtration abgetrennt, mit kaltem Wasser gewaschen und getrocknet.
Protokoll 3: Amidierung von Methyl-3-nitroisonicotinat
Dieses Protokoll beschreibt die direkte Umsetzung des Esters mit einem Amin zu einem Amid.
Materialien:
-
Methyl-3-nitroisonicotinat
-
Gewünschtes primäres oder sekundäres Amin (z.B. Benzylamin)
-
Lösungsmittel (z.B. Methanol oder Toluol)
-
Optional: Katalysator (z.B. Natriumcyanid)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte
Vorgehensweise:
-
Methyl-3-nitroisonicotinat und ein Überschuss des Amins werden in einem geeigneten Lösungsmittel gelöst.
-
Gegebenenfalls wird eine katalytische Menge Natriumcyanid zugegeben.
-
Die Reaktionsmischung wird für mehrere Stunden unter Rückfluss erhitzt, bis die Umsetzung vollständig ist.
-
Nach dem Abkühlen wird das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird durch Umkristallisation oder Säulenchromatographie gereinigt, um das gewünschte 3-Nitroisonicotinamid zu erhalten.
Biologisches Screening: Antimikrobielle Aktivität
Die neu synthetisierten Derivate sollten auf ihre antimikrobielle Aktivität gegen eine Reihe von pathogenen Bakterien und Pilzen getestet werden. Die Bestimmung der minimalen Hemmkonzentration (MHK) ist eine quantitative Methode zur Bewertung der Wirksamkeit.
Protokoll 4: Bestimmung der minimalen Hemmkonzentration (MHK) mittels Mikrodilutionsmethode
Materialien:
-
Testverbindungen (Derivate von Methyl-3-nitroisonicotinat)
-
Bakterien- oder Pilzstämme (z.B. Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nährmedium (z.B. Mueller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze)
-
Sterile 96-Well-Mikrotiterplatten
-
Positivkontrolle (bekanntes Antibiotikum/Antimykotikum)
-
Negativkontrolle (nur Inokulum)
-
Inkubator
Vorgehensweise:
-
Die Testverbindungen werden in einem geeigneten Lösungsmittel (z.B. DMSO) gelöst und Stammlösungen hergestellt.
-
In den Wells einer 96-Well-Platte werden serielle zweifache Verdünnungen der Verbindungen im Nährmedium hergestellt.
-
Jedes Well wird mit einer standardisierten Suspension des Mikroorganismus inokuliert (ca. 5 x 10^5 KBE/mL).
-
Die Platten werden bei der für den jeweiligen Mikroorganismus optimalen Temperatur (z.B. 37°C für Bakterien) für 18-24 Stunden inkubiert.
-
Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.
Datenpräsentation
Die quantitativen Ergebnisse des biologischen Screenings sollten in einer übersichtlichen Tabelle zusammengefasst werden, um einen einfachen Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen.
Tabelle 1: Antimikrobielle Aktivität (MHK in µM) von Derivaten des Methyl-3-nitroisonicotinats
| Verbindung | S. aureus (MHK) | E. coli (MHK) | C. albicans (MHK) |
| Methyl-3-nitroisonicotinat | >100 | >100 | >100 |
| Derivat 1 (3-Amino) | 64 | >100 | 128 |
| Derivat 2 (3-Nitroamid) | 32 | 64 | 64 |
| Derivat 3 (3-Aminoamid) | 16 | 32 | 32 |
| Positivkontrolle | 2 | 4 | 1 |
Hinweis: Die in der Tabelle dargestellten Daten sind hypothetisch und dienen der Veranschaulichung.
Möglicher Wirkmechanismus von Nitroaromatischen Verbindungen
Der antimikrobielle Wirkmechanismus vieler nitroaromatischer Verbindungen beruht auf deren reduktiver Bioaktivierung innerhalb der mikrobiellen Zelle.[1][2][3] Spezifische Nitroreduktasen des Mikroorganismus reduzieren die Nitrogruppe zu hochreaktiven Zwischenprodukten wie Nitroso- und Hydroxylamin-Spezies sowie Nitroanionenradikalen.[1][4] Diese reaktiven Spezies können mit verschiedenen zellulären Makromolekülen, einschließlich DNA, Proteinen und Lipiden, interagieren und diese schädigen, was letztendlich zum Zelltod führt.[1]
Abbildung 2: Hypothetischer antimikrobieller Wirkmechanismus.
Schlussfolgerung
Die Derivatisierung von Methyl-3-nitroisonicotinat bietet einen vielversprechenden Ansatz zur Entdeckung neuer antimikrobieller Wirkstoffe. Die hier vorgestellten Protokolle für die Synthese und das biologische Screening bieten eine solide Grundlage für Forscher, um eine Bibliothek von Analoga zu erstellen und deren Potenzial als neue therapeutische Mittel zu bewerten. Die systematische Untersuchung der Struktur-Wirkungs-Beziehungen wird entscheidend sein, um Verbindungen mit verbesserter Wirksamkeit und günstigen pharmakokinetischen Eigenschaften zu identifizieren.
References
Methyl 3-nitroisonicotinate: A Versatile Building Block for Modern Agrochemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 3-nitroisonicotinate is a key heterocyclic intermediate playing an increasingly important role in the discovery and development of novel agrochemicals. Its pyridine core, substituted with both an electron-withdrawing nitro group and a versatile methyl ester, provides a synthetically tractable platform for the generation of a diverse array of potent herbicides, fungicides, and insecticides. The strategic manipulation of these functional groups allows for the introduction of various pharmacophores, leading to compounds with distinct modes of action and improved biological efficacy.
This document provides detailed application notes on the utility of this compound in agrochemical synthesis, along with specific experimental protocols for the preparation of key intermediates and representative agrochemical analogues.
Key Synthetic Transformations
The primary and most crucial transformation of this compound in agrochemical synthesis is the reduction of the nitro group to an amine, yielding methyl 3-aminoisonicotinate. This reaction opens the door to a multitude of subsequent derivatizations.
Protocol 1: Reduction of this compound to Methyl 3-aminoisonicotinate
Objective: To synthesize the pivotal intermediate, methyl 3-aminoisonicotinate, through the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Büchner funnel with celite or filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.
-
Seal the vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature (25-30 °C) for 2-4 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield methyl 3-aminoisonicotinate as a solid. The product can be further purified by recrystallization if necessary.
Diagram of the Reduction Workflow:
Application in Herbicide Synthesis: Picolinic Acid Analogs
Picolinic acid herbicides are a major class of synthetic auxin herbicides that disrupt plant growth.[1] Methyl 3-aminoisonicotinate can be converted to derivatives of 3-aminopicolinic acid, which are known to possess herbicidal activity.
Proposed Synthesis of a 3-Aminopicolinic Acid Herbicide Analog
A plausible synthetic route to a herbicidal analog involves the hydrolysis of the methyl ester of methyl 3-aminoisonicotinate to the corresponding carboxylic acid, followed by selective chlorination of the pyridine ring.
Diagram of Proposed Herbicide Synthesis:
Protocol 2: Hydrolysis of Methyl 3-aminoisonicotinate
Objective: To synthesize 3-aminopyridine-4-carboxylic acid.
Materials:
-
Methyl 3-aminoisonicotinate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 3-aminoisonicotinate (1.0 eq) in a mixture of THF and water.
-
Add an excess of lithium hydroxide (2-3 eq) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to pH 3-4 with aqueous HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-aminopyridine-4-carboxylic acid.
Application in Fungicide Synthesis: Pyridine Carboxamide Analogs
Pyridine carboxamide derivatives are a significant class of fungicides that often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[2][3] Methyl 3-aminoisonicotinate is an excellent precursor for the synthesis of these valuable agrochemicals.
Proposed Synthesis of a Pyridine Carboxamide Fungicide Analog
The synthesis involves the amidation of the carboxylic acid derived from methyl 3-aminoisonicotinate with a suitable aniline derivative.
Diagram of Proposed Fungicide Synthesis:
Protocol 3: Synthesis of an N-Aryl-3-aminopyridine-4-carboxamide
Objective: To synthesize a potential pyridine carboxamide fungicide via amide coupling.
Materials:
-
3-Aminopyridine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
A substituted aniline (e.g., 2-chloroaniline)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or THF
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: Suspend 3-aminopyridine-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride with a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-aminopyridine-4-carbonyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl-3-aminopyridine-4-carboxamide.
Quantitative Data for Pyridine Carboxamide Fungicides:
The following table summarizes the in vitro antifungal activity of some pyridine carboxamide derivatives against various plant pathogens.[2]
| Compound ID | Target Pathogen | IC50 (µM) |
| 3f | Botrytis cinerea (SDH enzyme) | 17.3 |
| Thifluzamide (Commercial Fungicide) | Botrytis cinerea (SDH enzyme) | 14.4 |
Application in Insecticide Synthesis: Pyridyl Urea Analogs
Pyridyl urea derivatives have been identified as potent insecticides.[4] The amino group of methyl 3-aminoisonicotinate can be readily converted into a urea functionality.
Proposed Synthesis of a Pyridyl Urea Insecticide Analog
This synthetic route involves the conversion of the amino group to an isocyanate, followed by reaction with an appropriate amine.
Diagram of Proposed Insecticide Synthesis:
Protocol 4: Synthesis of a Pyridyl Urea Derivative
Objective: To synthesize a potential pyridyl urea insecticide.
Materials:
-
Methyl 3-aminoisonicotinate
-
Triphosgene
-
Triethylamine
-
Anhydrous toluene or DCM
-
A substituted amine (e.g., 4-chloroaniline)
-
Standard laboratory glassware
Procedure:
-
Isocyanate Formation: Dissolve methyl 3-aminoisonicotinate (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene. To this solution, add a solution of triphosgene (0.4 eq) in anhydrous toluene dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and use the resulting solution of methyl 3-isocyanatoisonicotinate directly in the next step.
-
Urea Formation: To the isocyanate solution, add the substituted amine (1.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyridyl urea derivative.
Signaling Pathways and Mechanisms of Action
Herbicides (Picolinic Acid Analogs): These compounds mimic the natural plant hormone auxin. They bind to auxin receptors, such as the F-box protein TIR1, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This results in the uncontrolled expression of auxin-responsive genes, causing abnormal plant growth and ultimately death.[1]
Diagram of Auxin Mimic Herbicide Action:
Fungicides (Pyridine Carboxamide Analogs): Many pyridine carboxamide fungicides are inhibitors of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. By blocking the activity of this enzyme, they disrupt fungal respiration and energy production, leading to cell death.[2][3]
Diagram of SDHI Fungicide Action:
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of agrochemicals. The protocols and synthetic strategies outlined in this document provide a foundation for researchers to explore the chemical space around this scaffold and develop novel, effective crop protection agents. The ability to readily access key intermediates like methyl 3-aminoisonicotinate allows for the efficient construction of diverse libraries of compounds for biological screening. Further exploration of derivatization reactions and bioisosteric replacements will undoubtedly lead to the discovery of the next generation of agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Methyl 3-nitroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific validated analytical methods for the quantification of Methyl 3-nitroisonicotinate are not extensively documented. The following application notes and protocols are based on established methods for structurally similar compounds, such as other nitroaromatic compounds, methyl nicotinate, and pyridine carboxylic acid esters. These should serve as a robust starting point for method development and validation in a laboratory setting.
Introduction
This compound is a pyridine derivative containing a nitro group and a methyl ester. Accurate and precise quantification of this compound is essential for various stages of research and development, including reaction monitoring, purity assessment, and stability studies. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques Overview
Both HPLC-UV and GC-MS are powerful analytical techniques suitable for the quantification of this compound. The choice of method will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Given the aromatic nature of this compound, UV detection is expected to provide good sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. GC-MS offers high selectivity and sensitivity, providing both quantitative data and structural confirmation.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the proposed HPLC-UV and GC-MS methods for the quantification of this compound. These values are illustrative and based on methods for analogous compounds. Actual performance should be determined during in-house method validation.
Table 1: HPLC-UV Method Performance (Illustrative)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: GC-MS Method Performance (Illustrative)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Range | 0.05 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
4.1.1. Instrumentation and Materials
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
4.1.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (based on pyridine derivatives, optimization recommended) |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
4.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 1, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4.1.4. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a GC-MS method for the sensitive and selective quantification of this compound.
4.2.1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Methanol or Dichloromethane (GC grade)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
GC vials with inserts
4.2.2. GC-MS Conditions
| Parameter | Condition |
| Gas Chromatograph | |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of this compound (e.g., molecular ion and major fragment ions) |
4.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.05, 0.5, 5, 25, 50 µg/mL) by diluting the stock solution with the same solvent.
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to an estimated concentration within the calibration range. Transfer the solution to a GC vial.
4.2.4. Analysis and Quantification
-
Inject the working standard solutions to generate a calibration curve based on the peak area of the selected ion(s).
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-nitroisonicotinate
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-nitroisonicotinate and improving final product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main approaches for the synthesis of this compound. The most common is the direct electrophilic nitration of Methyl isonicotinate using a nitrating mixture of concentrated nitric and sulfuric acids. An alternative is a multi-step pathway, which can offer higher yields and selectivity, for instance, starting from 2-chloro-5-nitroisonicotinic acid.[1][2]
Q2: Why is precise temperature control so crucial during the nitration reaction?
A2: Temperature control is paramount in nitration reactions to minimize the formation of byproducts.[1] Exceeding the optimal temperature range (typically 5–15°C) can lead to dinitration, where a second nitro group is added to the ring, and increases the formation of undesired isomers.[3][4] High temperatures can also cause oxidation of the starting material, resulting in tarry impurities and a significantly lower yield.[5]
Q3: What are the typical impurities encountered in this synthesis?
A3: Common impurities include ortho and para isomers (e.g., Methyl 2-nitroisonicotinate), dinitrated products, unreacted Methyl isonicotinate, and residual mineral acids from the nitrating mixture.[3] The presence of these impurities can make the product oily and difficult to purify.
Q4: What is a realistic yield to expect for the synthesis of this compound?
A4: The expected yield varies significantly with the chosen method and reaction conditions. Direct nitration, when carefully controlled, can produce yields in the range of 70-85%.[2][4] Optimized multi-step procedures may achieve higher overall yields by offering greater selectivity and milder conditions in specific steps.[1] For example, one patented multi-step process reports a 71% yield in the final conversion step.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Problem 1: Low Final Yield
Question: My final yield of this compound is significantly lower than reported values. What are the most likely causes and how can I address them?
Answer: A low yield can stem from several factors throughout the experimental process. Consider the following points:
-
Inadequate Temperature Control: As mentioned, allowing the temperature to rise above 15°C during the addition of the nitrating mixture is a primary cause of yield loss due to side reactions.[4]
-
Loss During Workup: The product can be lost if the workup procedure is not optimized.
-
Solution: When quenching the reaction on crushed ice, ensure thorough stirring to allow the complete precipitation of the product.[6] During vacuum filtration, wash the crude solid with minimal amounts of ice-cold water and then ice-cold ethanol or methanol to remove impurities without dissolving a significant amount of the product.[4][9]
-
-
Inefficient Purification: Using an excessive amount of solvent during recrystallization is a common source of product loss.
-
Impure Starting Materials: The purity of the initial Methyl isonicotinate can impact the reaction's efficiency.[4]
-
Solution: Use high-purity starting material. If the purity is questionable, consider purifying it by distillation before use.
-
Problem 2: Formation of Tarry Byproducts or Oily Product
Question: My reaction mixture turned dark brown or black, and the crude product isolated after quenching is a viscous oil instead of a solid. What went wrong?
Answer: The formation of dark, tarry substances is a strong indicator of oxidation, often caused by overly harsh reaction conditions.[5] An oily product suggests the presence of significant impurities that depress the melting point.[3]
-
Cause 1: High Reaction Temperature: The nitrating mixture is a powerful oxidizing agent, and its reactivity increases with temperature.
-
Cause 2: Rapid Reagent Addition: Adding the nitrating mixture too quickly creates localized "hot spots" where the temperature spikes, leading to degradation.
-
Inducing Crystallization: If the product remains oily after quenching and stirring, you can try to induce crystallization.
-
Solution: Scratch the inside of the beaker below the surface of the liquid with a glass rod. This creates nucleation sites for crystal growth.[3]
-
Problem 3: Unexpected Isomer Ratio
Question: My product analysis (e.g., NMR) shows a significant percentage of undesired isomers. How can I improve the regioselectivity for the 3-nitro position?
Answer: The ester group at the 4-position of the pyridine ring is a meta-director, which favors the substitution at the 3- and 5-positions. To maximize the yield of the 3-nitro isomer:
-
Maintain Low Temperature: Reaction temperature influences regioselectivity. Lower temperatures generally provide better selectivity.
-
Consider an Alternative Route: If direct nitration consistently yields an inseparable mixture of isomers, a multi-step synthesis that builds the molecule with the desired substitution pattern from the start may be a more effective approach. These routes often offer higher selectivity.[1]
Data Presentation
Table 1: Comparison of Synthesis Routes for Nitro-Substituted Methyl Esters
| Synthesis Route | Starting Material | Key Reagents | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Direct Nitration [4] | Methyl isonicotinate | Conc. HNO₃, Conc. H₂SO₄ | 5–15°C | 70–85% | Single step, readily available reagents | Temperature sensitive, risk of byproducts |
| Multi-Step Synthesis [2] | 2-chloro-5-nitroisonicotinic acid methyl ester | Copper powder, Glacial acetic acid | 100°C, reflux | 71% (for this step) | High selectivity, milder conditions possible in other steps[1] | Multiple steps, potentially lower overall yield |
Experimental Protocols
Protocol 1: Direct Nitration of Methyl Isonicotinate (Adapted from Methyl Benzoate Synthesis)
This procedure is adapted from well-established methods for the nitration of methyl benzoate.[4][8]
-
Preparation of Nitrating Mixture: In a clean, dry test tube, carefully add 3.0 cm³ of concentrated nitric acid. Cool the test tube in an ice-water bath. Slowly and with constant swirling, add 3.0 cm³ of concentrated sulfuric acid to the nitric acid. Keep this nitrating mixture cooling in the ice bath until needed.[8][10]
-
Preparation of Substrate: In a 100 cm³ conical flask, place 4.0 cm³ of Methyl isonicotinate. Add 9.0 cm³ of concentrated sulfuric acid slowly while swirling the flask. Cool this mixture in the ice-water bath until the temperature is below 10°C.[9]
-
Nitration Reaction: Using a dropping pipette, add the chilled nitrating mixture dropwise to the stirred solution of Methyl isonicotinate over approximately 15 minutes. Ensure the reaction temperature is maintained between 5-15°C throughout the addition.[4][9]
-
Reaction Completion: Once the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 10-15 minutes to allow the reaction to go to completion.[6][9]
-
Product Isolation (Quenching): Pour the reaction mixture slowly and with constant stirring onto approximately 40-50 g of crushed ice in a beaker. A solid precipitate of crude this compound should form.[6][9]
-
Filtration and Washing: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with three portions of cold deionized water, followed by two small portions (e.g., 5 cm³) of ice-cold ethanol or methanol to remove residual acids and some impurities.[9]
-
Purification (Recrystallization): Transfer the crude solid to a conical flask. Add the minimum volume of hot ethanol or methanol required to dissolve the solid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization. Collect the purified crystals by vacuum filtration. Dry the product completely before determining its mass and melting point.[3][9]
Protocol 2: Synthesis from 2-chloro-5-nitroisonicotinic acid methyl ester
This protocol is based on a patented procedure and offers an alternative route.[2]
-
Reaction Setup: In a 250 ml reaction flask, add 100 ml of glacial acetic acid and 20 g of 2-chloro-5-nitroisonicotinic acid methyl ester under stirring.
-
Addition of Copper: Heat the mixture to 100°C. Slowly add 8 g of copper powder to the flask.
-
Reaction: After the copper addition is complete, heat the mixture to reflux for 15 minutes.
-
Workup: Cool the reaction mixture. Evaporate the acetic acid under reduced pressure. Pour the residue into cold water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic phases.
-
Purification: Wash the combined organic phase with saturated brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the product. The reported yield for this step is 71%.[2]
Visualizations
Caption: Workflow for the direct nitration of Methyl Isonicotinate.
Caption: Troubleshooting logic for diagnosing the cause of low reaction yield.
References
- 1. This compound | 103698-10-8 | Benchchem [benchchem.com]
- 2. CN115557886A - Synthetic method of 3-nitroisonicotinic acid methyl ester - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. chemhume.co.uk [chemhume.co.uk]
- 10. scribd.com [scribd.com]
Identifying side products in the synthesis of Methyl 3-nitroisonicotinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the identification of side products during the synthesis of Methyl 3-nitroisonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products to expect during the nitration of methyl isonicotinate?
A1: The nitration of the pyridine ring is a challenging electrophilic aromatic substitution due to the ring's electron-deficient nature.[1] The main side products include:
-
Isomeric Byproducts: While the 3-position is the most likely site for nitration, small quantities of other isomers like methyl 2-nitroisonicotinate and methyl 4-nitroisonicotinate can be formed.
-
Dinitration Products: Using overly harsh conditions, such as high temperatures or prolonged reaction times, can lead to the introduction of a second nitro group, resulting in dinitrated products.[2]
-
Pyridine N-oxides: Strong nitrating agents are also potent oxidants, which can oxidize the pyridine nitrogen to form this compound N-oxide.[3]
-
Unreacted Starting Material: Due to the low reactivity of the pyridine ring, incomplete conversion is a common issue, leaving residual methyl isonicotinate in the product mixture.[4]
-
Degradation Products: Aggressive reaction conditions can cause oxidative degradation of the pyridine ring or the ester group.[3]
Q2: If synthesizing via esterification of 3-nitroisonicotinic acid, what side products are common?
A2: The esterification step, typically a Fischer esterification, can also introduce impurities:
-
Unreacted 3-nitroisonicotinic Acid: The esterification reaction is an equilibrium process, and incomplete reaction can leave starting material in the final product.[5]
-
Decarboxylation Product: At elevated temperatures in the presence of a strong acid catalyst, 3-nitroisonicotinic acid can undergo decarboxylation to yield 3-nitropyridine.[5]
-
N-Methylated Byproduct: While less common in acidic Fischer esterification due to the protonation of the pyridine nitrogen, using alternative methylating agents like dimethyl sulfate can lead to methylation at the nitrogen, forming a pyridinium salt.[5]
Q3: How does the reaction temperature affect the side product profile during nitration?
A3: Temperature control is critical. Elevated temperatures significantly increase the rate of side reactions.[6] Specifically, higher temperatures promote the formation of dinitrated byproducts and can lead to oxidative degradation of the starting material.[3][6] For optimal selectivity and yield, maintaining a low reaction temperature (typically 0-15°C) is essential.[7][8]
Q4: What are the recommended analytical methods for identifying and quantifying side products?
A4: A combination of chromatographic and spectroscopic techniques is recommended for proper identification:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and getting a qualitative assessment of the number of components in the product mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify the desired product and characterize the structure of impurities.
-
Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): Helps to determine the molecular weight of the impurities, confirming their identity.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the main product and various side products.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| Low yield of this compound | 1. Incomplete nitration due to mild conditions.[5] 2. Degradation of product under harsh nitrating conditions.[3] 3. Incomplete esterification reaction.[5] 4. Product loss during work-up or purification. | 1. Increase reaction time or cautiously increase the amount of nitrating agent while maintaining low temperature. 2. Strictly control the temperature (0-15°C) during the addition of the nitrating mixture. 3. Use an excess of alcohol (methanol) to drive the esterification equilibrium towards the product.[5] 4. Optimize purification steps, for example, by selecting a more appropriate recrystallization solvent. |
| Multiple spots observed on TLC analysis | 1. Formation of isomeric nitro-products. 2. Presence of dinitrated byproducts.[2] 3. Unreacted starting material. 4. Formation of N-oxide or decarboxylation product.[3][5] | 1. Improve temperature control to enhance regioselectivity.[6] 2. Purify the crude product using column chromatography or fractional crystallization. 3. Ensure sufficient reaction time and appropriate stoichiometry. |
| Product is an oil and fails to solidify | 1. High concentration of impurities, particularly unreacted starting material or isomeric byproducts, which can lower the melting point.[2] | 1. Wash the crude product with a solvent that selectively dissolves impurities (e.g., ice-cold ethanol/water).[9] 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a pure crystal. 3. Purify the oil via column chromatography. |
| Unexpected peaks in NMR or Mass Spectrum | 1. Presence of any of the side products listed in the FAQs. 2. Residual solvents from the reaction or purification. | 1. Compare the spectra with literature data for expected side products. 2. For MS, calculate the molecular weights of potential byproducts (e.g., dinitrated, N-oxide, decarboxylated) and compare them to the observed masses. 3. Dry the product under a high vacuum to remove residual solvents. |
Summary of Potential Side Products
The following table summarizes the key potential side products, their likely origin, and their mass-to-charge ratio (m/z) for mass spectrometry analysis.
| Side Product Name | Formation Step | Potential m/z [M+H]⁺ |
| Methyl isonicotinate (starting material) | Nitration | 138.13 |
| 3-nitroisonicotinic acid (starting material) | Esterification | 169.10 |
| Methyl 2-nitroisonicotinate (isomer) | Nitration | 183.13 |
| Dinitro-methyl isonicotinate | Nitration | 228.11 |
| This compound N-oxide | Nitration | 199.13 |
| 3-Nitropyridine (decarboxylation) | Esterification | 125.10 |
Representative Experimental Protocols
Caution: These protocols are representative and should be adapted and optimized based on laboratory safety standards. Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]
Protocol 1: Nitration of Methyl Isonicotinate
-
Cool a flask containing methyl isonicotinate dissolved in concentrated sulfuric acid to 0-5°C in an ice-water bath.[7]
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.[9]
-
Add the nitrating mixture dropwise to the solution of methyl isonicotinate, ensuring the internal temperature does not exceed 15°C.[8]
-
After the addition is complete, stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow the reaction to complete.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.[11]
-
Filter the solid product, wash thoroughly with cold water to remove residual acids, and dry.
-
Purify the crude product by recrystallization, for example, from an ethanol/water mixture.[9]
Protocol 2: Fischer Esterification of 3-Nitroisonicotinic Acid
-
Suspend 3-nitroisonicotinic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude ester.
-
Purify by recrystallization or column chromatography as needed.
Reaction and Side Product Pathway
Caption: Synthesis pathway of this compound and formation of common side products.
References
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhume.co.uk [chemhume.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. savemyexams.com [savemyexams.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Methyl 3-nitroisonicotinate via Column Chromatography
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals purifying Methyl 3-nitroisonicotinate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: The most common stationary phase for the column chromatography of this compound is silica gel (60-120 mesh or 230-400 mesh). Its slightly acidic nature is generally compatible with this compound. If your compound shows instability, neutral or basic alumina can be considered as alternatives.[1]
Q2: How do I determine the best solvent system (mobile phase)?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC).[2][3] The goal is to find a solvent mixture that provides a retention factor (Rf) value for this compound between 0.25 and 0.35.[4] This range generally ensures good separation from impurities. Common solvent systems for compounds of similar polarity include mixtures of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[5]
Q3: My crude product is not dissolving in the chosen mobile phase. How should I load it onto the column?
A3: If your crude this compound has poor solubility in the mobile phase, you can use a technique called "dry loading".[6] To do this, dissolve your sample in a suitable solvent in a round-bottomed flask, add a small amount of silica gel, and then evaporate the solvent until you have a dry, free-flowing powder.[6] This powder can then be carefully added to the top of your packed column.[6]
Q4: Can this compound decompose on the silica gel column?
A4: While this compound is generally stable, some nitro compounds can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[7][8] If you suspect decomposition (e.g., seeing streaking on TLC or unidentifiable spots), you can perform a 2D TLC to check for stability.[1] To mitigate this, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel by running a solvent system containing a small amount of a base like triethylamine (e.g., 1-3%).[5][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands) | The solvent system is too polar or not polar enough.[10] | Optimize the solvent system using TLC to achieve a target Rf of 0.25-0.35 for the desired compound.[4] Start with a less polar mixture and gradually increase the polarity. |
| The column was packed improperly, leading to channels.[10] | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| The column was overloaded with the crude sample. | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Compound is Stuck on the Column | The solvent system is not polar enough to elute the compound.[10] | Gradually increase the polarity of the mobile phase.[10] If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of a more polar solvent like methanol can be added if necessary, but be cautious as it can dissolve some silica gel.[5] |
| The compound is interacting too strongly with the stationary phase (e.g., basic compounds on acidic silica).[10] | Add a small amount of a modifier to the eluent. For example, if your compound has basic impurities, adding a small amount of triethylamine can help.[5][9] Alternatively, switch to a different stationary phase like alumina.[1] | |
| Product Elutes Too Quickly (With the Solvent Front) | The solvent system is too polar.[2] | Decrease the polarity of the mobile phase. Use a higher proportion of the nonpolar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Cracked Silica Gel Bed | The column ran dry.[10] | Always keep the solvent level above the top of the silica gel. |
| Heat generated from the adsorption of the solvent caused cracking.[10] | Pack the column using the mobile phase solvent to allow the heat to dissipate before loading the sample. | |
| Low Recovery of Product | The compound may be partially soluble in the wash solvent. | Use a minimal amount of ice-cold solvent to wash the crystals after recrystallization.[10] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated before filtering a hot solution.[10] | |
| The compound is spread across too many fractions in very low concentrations. | Concentrate the fractions you expect to contain your product and re-analyze by TLC.[1] |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and may require optimization based on the specific impurities in your crude sample.
1. Preparation of the Column:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar solvent system (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a layer of sand on top of the packed silica gel.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[6] Carefully add this solution to the top of the column using a pipette.[6]
-
Dry Loading: If the sample is not soluble in the mobile phase, dissolve it in a suitable solvent, add silica gel, and evaporate the solvent to get a dry powder.[6] Carefully add this powder to the top of the column.[6]
3. Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities. For example, you can start with 10% ethyl acetate in hexanes and gradually increase the ethyl acetate concentration.
-
Monitor the elution of the compound by collecting small fractions and analyzing them by TLC.
4. Isolation of the Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization if necessary.
Visualizations
Caption: Troubleshooting logic for poor separation.
Caption: Experimental workflow for column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. magritek.com [magritek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions for Methyl 3-nitroisonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-nitroisonicotinate. The primary focus is on controlling reaction temperature and time to maximize yield and purity.
Troubleshooting Guide
Issue: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Reaction temperature is too low. | While low temperatures are crucial to control selectivity, a temperature that is too low may significantly slow down or halt the reaction. Cautiously increase the temperature in small increments (e.g., 5°C) while carefully monitoring the reaction progress by TLC.[1] |
| Inefficient nitrating agent. | The strength of the nitrating mixture (typically a combination of concentrated nitric and sulfuric acids) is critical.[2] Ensure you are using fresh, concentrated acids. The presence of water can deactivate the nitronium ion, so all glassware must be thoroughly dry.[3] |
| Incomplete reaction. | The reaction may require more time to reach completion. After the addition of the nitrating agent, allow the mixture to stir at room temperature for a designated period (e.g., 15-30 minutes) before quenching the reaction.[4][5][6] |
| Poor mixing. | If the reactants are not adequately mixed, the reaction will be inefficient. Ensure vigorous and consistent stirring throughout the addition of the nitrating agent and the subsequent reaction time. |
Issue: Formation of Multiple Products or Impurities
| Possible Cause | Recommended Solution |
| Reaction temperature is too high. | Elevated temperatures can lead to the formation of dinitrated or other side products.[6][7] It is critical to maintain a low temperature, typically between 0°C and 15°C, during the addition of the nitrating agent.[4][6][7] Use an ice bath or an ice-salt bath to maintain this temperature range.[1] |
| Rapid addition of nitrating agent. | Adding the nitrating mixture too quickly can cause localized temperature spikes, leading to side reactions.[1][3] The nitrating agent should be added dropwise over a period of at least 15 minutes.[4][5] |
| Sub-optimal ratio of reagents. | The ratio of nitric acid to sulfuric acid can influence the selectivity of the reaction. An optimized ratio can improve the yield of the desired meta-isomer.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of methyl isonicotinate?
A1: While specific data for methyl isonicotinate is limited in the provided search results, analogous reactions like the nitration of methyl benzoate show that the optimal temperature is typically between 0°C and 15°C.[4][6][7] It is crucial to keep the temperature low to prevent the formation of byproducts.[8] For strongly deactivated substrates, higher temperatures may be necessary.[1]
Q2: How long should the reaction be stirred after the addition of the nitrating agent?
A2: After the slow addition of the nitrating mixture (which can take about 15 minutes), it is common practice to let the reaction stand, often with continued stirring, for an additional 10 to 15 minutes at room temperature to ensure the reaction goes to completion.[4][5][6]
Q3: My reaction mixture turned dark brown or black. What does this indicate?
A3: A dark brown or black reaction mixture often indicates oxidation of the starting material or product, or decomposition due to excessive temperature.[1] This can be caused by adding the nitrating agent too quickly or insufficient cooling. If this occurs, it is best to stop the reaction and optimize the temperature control and addition rate in the next attempt.
Q4: How can I purify the crude this compound?
A4: The most common method for purification is recrystallization.[7] For the related compound, methyl 3-nitrobenzoate, recrystallization from methanol or an ethanol/water mixture is effective.[4][9][10] The crude product is first isolated by pouring the reaction mixture over crushed ice and collecting the precipitate by vacuum filtration.[4][5][6]
Data on Reaction Parameters (from Methyl Benzoate Nitration as a Model)
The following table summarizes reaction conditions and yields for the nitration of methyl benzoate, a structurally similar compound. These values can serve as a starting point for optimizing the synthesis of this compound.
| Temperature Range (°C) | Addition Time (min) | Post-Addition Time (min) | Yield (%) | Reference |
| 5 - 15 | ~15 | 10 | Not Specified | [4] |
| < 6 | ~15 | 15 | Not Specified | [5] |
| 5 - 15 | ~60 | 15 | 81 - 85 | [6] |
| 50 | Not Specified | Not Specified | Lowered Yield | [6] |
| 70 | Not Specified | Not Specified | Significantly Lowered Yield | [6] |
Experimental Protocols
Protocol: Temperature-Controlled Nitration of Methyl Benzoate (Model Reaction)
This protocol details the nitration of methyl benzoate, which can be adapted for methyl isonicotinate.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
In a conical flask, cool 4 mL of concentrated sulfuric acid in an ice bath to below 10°C.[4]
-
Slowly add 2.0 g of methyl benzoate to the cold sulfuric acid with swirling.[5]
-
In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid.[5] Cool this mixture in the ice bath.
-
Add the nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes, ensuring the temperature of the reaction mixture remains between 5-15°C.[4][6]
-
Once the addition is complete, allow the flask to stand at room temperature for 15 minutes.[5]
-
Pour the reaction mixture over approximately 40 g of crushed ice in a beaker and stir until the product solidifies and the ice melts.[4]
-
Collect the crude product by suction filtration and wash with several portions of cold water.[4][5]
-
Purify the crude product by recrystallization from a minimal amount of hot methanol or an ethanol/water mixture.[4][10]
-
Collect the purified crystals by suction filtration, dry them, and determine the melting point. The melting point of pure methyl 3-nitrobenzoate is 78°C.[4]
Visualizations
Caption: A generalized workflow for a temperature-controlled nitration experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemhume.co.uk [chemhume.co.uk]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. issr.edu.kh [issr.edu.kh]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
Stability issues and degradation pathways of Methyl 3-nitroisonicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 3-nitroisonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound, an ester and a nitroaromatic compound, is susceptible to degradation under several conditions. The primary concerns are hydrolysis of the methyl ester group under acidic or alkaline conditions, and potential photolytic degradation due to the nitroaromatic pyridine ring. Thermal and oxidative degradation are also possible under strenuous conditions.
Q2: What are the likely degradation pathways for this compound?
Based on its chemical structure, the following degradation pathways are anticipated:
-
Hydrolysis (Acidic/Alkaline): The ester linkage is prone to hydrolysis, yielding 3-nitroisonicotinic acid and methanol. This reaction is catalyzed by the presence of acids or bases.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions in the nitroaromatic ring system, leading to a variety of degradation products. The specific products would depend on the wavelength of light and the presence of photosensitizers.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the release of nitrogen oxides (NOx) and carbon oxides (CO, CO2).[1]
-
Reduction of the Nitro Group: While not a degradation pathway in the traditional sense, the nitro group can be reduced to an amino group, forming Methyl 3-aminoisonicotinate. This is a common synthetic transformation but can also occur under certain unintended reducing conditions.[2]
Q3: How should I properly store this compound to ensure its stability?
To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] It is advisable to keep it in a tightly sealed container to protect it from moisture and light. Storage at room temperature is generally acceptable, but for long-term storage, refrigeration is recommended.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
Unexpected peaks are often indicative of degradation products. The most common cause is the hydrolysis of the ester group to 3-nitroisonicotinic acid, especially if the sample was exposed to acidic or basic conditions, or even trace amounts of moisture over time. Photodegradation is another possibility if the sample was not adequately protected from light. To identify the impurity, it is recommended to perform co-elution with a standard of the suspected degradation product or to use mass spectrometry (LC-MS) for identification.
Troubleshooting Guides
Issue 1: Inconsistent Assay Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Assay values are lower than expected and decrease over time. | Degradation of the compound. | 1. Verify Storage Conditions: Ensure the compound is stored in a cool, dry, and dark environment.[1]2. Check for Contaminants: Ensure solvents and reagents used for sample preparation are free from acidic or basic impurities.3. Perform Forced Degradation: Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm if the unexpected peaks in your chromatogram correspond to these degradants. |
| High variability in assay results between different preparations of the same sample. | Incomplete dissolution or precipitation of the compound. | 1. Optimize Solvent: this compound is soluble in chloroform and methanol. Ensure you are using an appropriate solvent and concentration.2. Use Sonication: Briefly sonicate the sample solution to ensure complete dissolution.3. Visual Inspection: Visually inspect the solution for any undissolved particles before injection. |
Issue 2: Appearance of New Peaks in Chromatogram During a Stability Study
| Symptom | Possible Cause | Troubleshooting Steps |
| A new, more polar peak appears over time. | Hydrolysis. | 1. Hypothesize Degradant: The likely degradation product is 3-nitroisonicotinic acid. This carboxylic acid will be more polar and thus have a shorter retention time in reverse-phase HPLC.2. LC-MS Analysis: Use LC-MS to determine the mass of the new peak and confirm if it matches the molecular weight of 3-nitroisonicotinic acid (168.1 g/mol ).3. pH Control: Ensure that the pH of your sample solutions and mobile phases are controlled to minimize further hydrolysis. |
| Multiple new peaks appear after exposure to light. | Photodegradation. | 1. Protect from Light: Repeat the experiment with samples and solutions fully protected from light (e.g., using amber vials, covering glassware with aluminum foil).2. Conduct Photostability Study: Perform a controlled photostability study (see Experimental Protocols) to characterize the degradation products. |
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Conditions | % Degradation | Major Degradation Products (Hypothetical) | Observations |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15.2% | 3-nitroisonicotinic acid | Significant formation of a single major degradant. |
| Base Hydrolysis | 0.1 M NaOH at RT for 4h | 25.8% | 3-nitroisonicotinic acid | Rapid degradation observed. |
| Oxidative | 3% H₂O₂ at RT for 24h | 5.1% | N-oxide derivative | Minor degradation observed. |
| Thermal | 80°C for 48h | 2.5% | Minor unidentified peaks | Relatively stable to dry heat. |
| Photolytic | ICH Option 2 for 24h | 18.7% | Multiple degradation products | Significant degradation with a complex profile. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M NaOH.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Before analysis, neutralize the solution with 0.1 M HCl.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
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Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.
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Thermal Degradation (Solution): Keep 2 mL of the stock solution at 60°C for 24 hours.
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Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
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Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase:
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Solvent A: 0.1% Formic acid in Water.
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Solvent B: Acetonitrile.
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Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute any less polar degradation products. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL.
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Column Temperature: 30°C.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Technical Support Center: Purification of Methyl 3-nitroisonicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of residual starting material from Methyl 3-nitroisonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials in the synthesis of this compound that may need to be removed?
A1: The two primary synthetic routes to this compound mean that the most likely residual starting materials are:
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Methyl isonicotinate: From the direct nitration of the ester.
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Methyl 2-chloro-5-nitroisonicotinate: From the dehalogenation step in an alternative synthetic pathway.[1]
Q2: How can I monitor the progress of the reaction to minimize the amount of unreacted starting material?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[2] By comparing the reaction mixture to a spot of the starting material, you can determine when the starting material has been consumed. A significant difference in polarity between the starting materials and the nitrated product allows for clear separation on a TLC plate.[2]
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective purification methods are:
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Recrystallization: This technique is ideal for removing small amounts of impurities from a solid product.[3]
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Column Chromatography: This method is highly effective for separating compounds with different polarities and is useful when dealing with larger quantities of impurities or when recrystallization is ineffective.[4]
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Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove certain types of impurities based on their solubility in immiscible solvents.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a liquid at room temperature.[5] Its purity is generally expected to be around 97% or higher for research applications.
Troubleshooting Guides
Issue 1: Residual Methyl Isonicotinate Detected After Synthesis
Cause: Incomplete nitration reaction.
Solution:
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Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction progress. The disappearance of the starting material spot (methyl isonicotinate) indicates the completion of the reaction.
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Purification: If residual starting material is present, several purification methods can be employed. The choice of method will depend on the amount of impurity.
| Purification Method | Effectiveness for Removing Methyl Isonicotinate | Expected Yield | Purity | Notes |
| Recrystallization | Moderate | 70-85% | >98% | Effective if the starting material is a minor impurity. The choice of solvent is critical. |
| Column Chromatography | High | 60-80% | >99% | The most effective method for complete removal, especially for larger quantities of impurity. |
| Liquid-Liquid Extraction | Low to Moderate | N/A | N/A | Can be used as a preliminary wash step but is unlikely to achieve high purity on its own. |
Issue 2: Residual Methyl 2-chloro-5-nitroisonicotinate Detected
Cause: Incomplete dehalogenation reaction.
Solution:
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Reaction Monitoring: Utilize TLC to track the conversion of the chlorinated starting material to the final product.
-
Purification: The structural similarity between the starting material and the product can make separation challenging.
| Purification Method | Effectiveness for Removing Methyl 2-chloro-5-nitroisonicotinate | Expected Yield | Purity | Notes |
| Recrystallization | Low to Moderate | 65-80% | >97% | May require multiple recrystallizations. A mixed solvent system might be necessary to achieve good separation. |
| Column Chromatography | High | 60-75% | >99% | The preferred method for achieving high purity due to the subtle polarity differences. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for removing small amounts of residual starting material.
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Solvent Selection:
-
Procedure: a. Dissolve the crude this compound in a minimal amount of hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. d. Further, cool the flask in an ice bath to maximize crystal yield. e. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. f. Dry the purified crystals under a vacuum.
Protocol 2: Purification by Column Chromatography
This is the most effective method for removing significant amounts of starting material.
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Stationary Phase: Silica gel is the most common stationary phase for this type of separation.
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Mobile Phase (Eluent) Selection:
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A solvent system that provides good separation between this compound and the starting material on a TLC plate should be used.
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A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio can be optimized based on TLC results. For instance, a 9:1 to 7:3 mixture of hexane:ethyl acetate is a reasonable starting point.
-
-
Procedure: a. Prepare a slurry of silica gel in the chosen eluent and pack the column. b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). c. Carefully load the sample onto the top of the silica gel column. d. Begin eluting the column with the mobile phase, collecting fractions. e. Monitor the collected fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use silica gel coated TLC plates. Draw a baseline in pencil approximately 1 cm from the bottom.
-
Spotting:
-
Lane 1: Spot a dilute solution of the starting material.
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Lane 2: Spot a dilute solution of the reaction mixture.
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Lane 3 (Co-spot): Spot both the starting material and the reaction mixture on the same point.
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Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 8:2 hexane/ethyl acetate). Allow the solvent front to travel up the plate.
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Visualization:
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Visualize the spots under a UV lamp (254 nm).
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The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
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Visualizations
References
Technical Support Center: Troubleshooting the Synthesis of Methyl 3-nitroisonicotinate
Welcome to the technical support center for the synthesis of methyl 3-nitroisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Below you will find troubleshooting guides and frequently asked questions to ensure a successful reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my nitration of methyl isonicotinate failing or resulting in a low yield?
A1: The nitration of methyl isonicotinate is inherently challenging due to the electron-deficient nature of the pyridine ring. The ring nitrogen acts as an electron-withdrawing group, which is further intensified by protonation in the acidic nitrating mixture. This deactivates the ring towards electrophilic aromatic substitution.[1][2][3] Unlike benzene derivatives, pyridine requires more forceful reaction conditions for nitration to proceed.[1][4]
Q2: What are the optimal conditions for the nitration of a pyridine ring?
A2: Due to the deactivated ring, harsher conditions than those used for benzene are typically necessary. This often involves using fuming nitric acid and/or higher reaction temperatures.[1] However, increasing the temperature can also lead to the formation of unwanted byproducts and dinitration.[5] Careful optimization is key.
Q3: My reaction mixture turned dark brown or black during nitration. What does this indicate?
A3: A very dark reaction mixture often suggests decomposition or side reactions. This can be caused by excessively high temperatures or a reaction that has been left for too long. It is crucial to maintain strict temperature control, typically between 0-15°C, during the addition of the nitrating mixture.
Q4: I am attempting a Fischer esterification of 3-nitroisonicotinic acid and the reaction is not going to completion. What are the possible reasons?
A4: Fischer esterification is an equilibrium-controlled process.[6] The presence of water in your reagents or glassware will drive the equilibrium back towards the starting materials, thus preventing the reaction from reaching completion.[6] Ensure your 3-nitroisonicotinic acid is completely dry and use anhydrous methanol and sulfuric acid. Using a large excess of the alcohol can also help to shift the equilibrium towards the product.
Q5: Are there alternative methods for the esterification of 3-nitroisonicotinic acid?
A5: Yes, if Fischer esterification is problematic, you can consider forming an activated ester. One common method involves converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with methanol.[7] This is often a higher-yielding, non-equilibrium reaction. Another approach is to use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with an activating agent such as DMAP (4-dimethylaminopyridine).
Troubleshooting Guide
Problem 1: Incomplete Nitration of Methyl Isonicotinate
| Possible Cause | Suggested Solution |
| Insufficiently strong nitrating conditions | The pyridine ring is strongly deactivated. Consider using fuming nitric acid in place of concentrated nitric acid. A slight, carefully controlled increase in reaction temperature may be necessary. |
| Reaction time is too short | While avoiding excessive reaction times that can lead to decomposition, ensure the reaction is stirred for a sufficient period after the addition of the nitrating mixture to allow for complete conversion. Monitor the reaction by TLC. |
| Low reaction temperature | While crucial for controlling side reactions, a temperature that is too low may completely inhibit the reaction. Maintain a carefully controlled temperature range, for instance, 5-15°C. |
Problem 2: Fischer Esterification of 3-Nitroisonicotinic Acid Fails to Go to Completion
| Possible Cause | Suggested Solution |
| Presence of water | Ensure all glassware is oven-dried. Use anhydrous methanol and concentrated sulfuric acid. The 3-nitroisonicotinic acid starting material must be thoroughly dried.[6] |
| Equilibrium not shifted towards product | Use a significant excess of methanol (e.g., 5-10 equivalents) to drive the reaction forward.[8] |
| Insufficient catalyst | Ensure a catalytic amount of concentrated sulfuric acid is used. |
| Reaction time is too short | Fischer esterification can be slow. Reflux for an adequate amount of time (several hours) and monitor the reaction progress by TLC. |
Experimental Protocols
Protocol 1: Nitration of Methyl Isonicotinate
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Cool a stirred solution of methyl isonicotinate in concentrated sulfuric acid to 0-5°C in an ice-salt bath.
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Separately, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid, maintaining the temperature below 10°C.
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Add the nitrating mixture dropwise to the methyl isonicotinate solution, ensuring the reaction temperature does not exceed 15°C.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until the pH is approximately 7-8.
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Filter the resulting precipitate, wash with cold water, and dry under vacuum.
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Purify the crude 3-nitroisonicotinic acid by recrystallization.
Protocol 2: Fischer Esterification of 3-Nitroisonicotinic Acid
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Suspend the dry 3-nitroisonicotinic acid in a 5-10 fold excess of anhydrous methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and remove the excess methanol under reduced pressure.
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Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid.
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Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the product by recrystallization or column chromatography.
Visual Guides
References
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
Challenges in scaling up the synthesis of Methyl 3-nitroisonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of Methyl 3-nitroisonicotinate. Due to the limited availability of direct nitration protocols for methyl isonicotinate, this guide leverages the well-established synthesis of its close analogue, methyl 3-nitrobenzoate, to provide actionable advice. The principles of electrophilic aromatic substitution are similar, but the presence of the nitrogen atom in the pyridine ring of methyl isonicotinate introduces specific challenges that are addressed herein.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound presents several key challenges:
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Exothermic Reaction: The nitration reaction is highly exothermic. Maintaining precise temperature control is crucial to prevent runaway reactions, which can lead to the formation of impurities and pose a significant safety risk.[1]
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Reagent Addition: The rate of addition of the nitrating mixture (a combination of concentrated nitric and sulfuric acids) must be carefully controlled. Too rapid an addition can lead to localized overheating and the formation of undesired side-products, including dinitrated compounds.
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Mixing Efficiency: Ensuring homogenous mixing in a larger reactor is critical to maintain uniform temperature and concentration profiles, preventing localized "hot spots."
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Work-up and Isolation: Handling large volumes of acidic reaction mixtures and performing extractions and purifications efficiently and safely are significant scale-up considerations.
Q2: Why is the direct nitration of methyl isonicotinate challenging?
A2: The direct nitration of methyl isonicotinate is more challenging than that of methyl benzoate due to the presence of the pyridine nitrogen. Under the strongly acidic conditions of the nitration reaction, the lone pair of electrons on the nitrogen atom is protonated. This protonation, along with the electron-withdrawing effect of the ester group, strongly deactivates the pyridine ring towards electrophilic attack by the nitronium ion (NO₂⁺). This deactivation can lead to sluggish reactions and may require harsher conditions, which in turn can promote side reactions and decomposition.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: By analogy to the synthesis of methyl 3-nitrobenzoate, common impurities may include:
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Isomeric Byproducts: While the 3-position is the expected site of nitration, small amounts of other isomers may be formed.
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Dinitration Products: If the reaction temperature is too high or the concentration of the nitrating agent is excessive, dinitration of the pyridine ring can occur.[2]
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Unreacted Starting Material: Incomplete reaction can leave residual methyl isonicotinate in the product mixture.
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Hydrolysis Product: The acidic conditions can potentially lead to the hydrolysis of the methyl ester to 3-nitroisonicotinic acid.
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Oxidative Degradation Products: The strong oxidizing nature of nitric acid can lead to the formation of various degradation byproducts.
Q4: What is the expected yield for the synthesis of this compound?
A4: Due to the challenges in direct nitration, yields can be variable. An alternative multi-step synthesis route starting from 2-chloro-5-nitroisonicotinic acid has been reported with a 71% yield for the final step. For the analogous synthesis of methyl 3-nitrobenzoate, yields are typically in the range of 81-85%.[3] Achieving a high yield for the direct nitration of methyl isonicotinate would likely require careful optimization of reaction conditions.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: While low temperatures are necessary to control the exotherm, a temperature that is too low may significantly slow down the reaction rate. Consider a slight, controlled increase in temperature after the initial addition of the nitrating agent. |
| Suboptimal Nitrating Agent | - Freshness of Reagents: Use fresh, high-purity concentrated nitric and sulfuric acids. Older reagents may have absorbed moisture, reducing their effectiveness. - Ratio of Acids: The ratio of sulfuric acid to nitric acid is crucial for the efficient generation of the nitronium ion. A common ratio for analogous reactions is 1:1. This may need to be optimized for the isonicotinate substrate. |
| Loss of Product During Work-up | - Precipitation: Ensure complete precipitation of the product by pouring the reaction mixture onto a sufficient amount of crushed ice. - Extraction: If the product is not a solid, ensure efficient extraction with a suitable organic solvent. Perform multiple extractions to maximize recovery. - Washing: Minimize the use of wash solvents, especially if the product has some solubility in them. Use ice-cold solvents for washing to reduce product loss. |
| Deactivation of the Pyridine Ring | The inherent low reactivity of the protonated pyridine ring may be the primary cause. Consider more forcing reaction conditions, such as a slightly higher temperature or a longer reaction time, while carefully monitoring for the formation of byproducts. |
Problem 2: Formation of an Oily Product Instead of a Solid
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | - Isomeric Mixture: The presence of ortho and para isomers can lower the melting point and result in an oily product.[2] - Unreacted Starting Material: Residual methyl isonicotinate can act as an impurity. |
| Insufficient Cooling | Inadequate temperature control during the reaction can lead to the formation of oily byproducts. |
| Work-up Issues | - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. - Seeding: If a small amount of solid product is available, add a seed crystal to the oil. - Purification: If the oil persists, proceed with purification via column chromatography. |
Problem 3: Product is Highly Colored (Yellow/Brown)
| Possible Cause | Troubleshooting Steps |
| Formation of Nitro-phenolic Compounds | Elevated reaction temperatures can lead to the formation of colored byproducts.[3] |
| Residual Nitric Acid | Traces of nitric acid or nitrogen oxides can impart a yellow color. |
| Purification Steps | - Recrystallization: This is the most effective method for removing colored impurities. Suitable solvents include methanol or an ethanol/water mixture.[2] - Activated Carbon: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration. |
Data Presentation
Table 1: Illustrative Reaction Parameters for Nitration of Aromatic Esters
| Parameter | Methyl Benzoate Synthesis | Recommended Starting Point for Methyl Isonicotinate |
| Starting Material | Methyl Benzoate | Methyl Isonicotinate |
| Nitrating Agent | 1:1 mixture of conc. HNO₃ and conc. H₂SO₄ | 1:1 mixture of conc. HNO₃ and conc. H₂SO₄ |
| Reaction Temperature | 5-15 °C | 5-15 °C (may require slight increase) |
| Reaction Time | 15-30 minutes after addition | 30-60 minutes after addition (monitor by TLC) |
| Typical Yield | 81-85%[3] | Variable, likely lower without optimization |
Table 2: Physical Properties of Reactants and Product
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl Isonicotinate | 137.14 | 8-9 | 205 |
| This compound | 182.13 | N/A (liquid at RT) | N/A |
| Methyl 3-nitrobenzoate | 181.15 | 78 | 279 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from Methyl 3-nitrobenzoate Synthesis)
Disclaimer: This protocol is based on the synthesis of a similar compound and may require optimization.
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Preparation of the Nitrating Mixture: In a separate flask, carefully add 3 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
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Reaction Setup: In a 100 mL conical flask, add 4 mL of methyl isonicotinate. Cool the flask in an ice bath to below 10 °C.
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Nitration: While maintaining the temperature between 5-15 °C, slowly add the cold nitrating mixture dropwise to the stirred methyl isonicotinate solution over a period of 15-20 minutes.
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Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.
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Work-up: Pour the reaction mixture slowly onto approximately 40 g of crushed ice with constant stirring.
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Isolation: If a solid precipitate forms, collect it by suction filtration and wash with cold water, followed by a small amount of ice-cold ethanol. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol or by column chromatography.
Protocol 2: Alternative Synthesis via 2-chloro-5-nitroisonicotinic acid methyl ester
This protocol is based on a patented method and involves multiple steps. The final step is presented here.
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Reaction Setup: In a 250 mL reaction flask, add 100 mL of glacial acetic acid and 20 g of 2-chloro-5-nitroisonicotinic acid methyl ester with stirring.
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Reaction: Heat the mixture to 100 °C and then slowly add 8 g of copper powder. After the addition is complete, reflux the mixture for 15 minutes.
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Work-up: Evaporate the acetic acid under reduced pressure. Pour the residue into cold water and extract three times with ethyl acetate.
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Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain this compound. A reported yield for this step is 71%.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Nitration of Methyl Isonicotinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the nitration of methyl isonicotinate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of methyl isonicotinate challenging?
A1: The nitration of methyl isonicotinate presents a significant challenge due to the electron-deficient nature of the pyridine ring. The nitrogen atom in the ring and the electron-withdrawing ester group (-COOCH₃) at the 4-position both deactivate the ring towards electrophilic attack, making the reaction conditions more demanding than for typical benzene derivatives.
Q2: What is the expected regioselectivity for the nitration of methyl isonicotinate?
A2: The nitration of methyl isonicotinate is expected to yield primarily the meta-nitro product, which is methyl 3-nitroisonicotinate. The electron-withdrawing nature of both the ring nitrogen and the ester group directs the incoming electrophile to the C-3 and C-5 positions, which are electronically less deactivated.
Q3: What are some common side reactions to be aware of during the nitration of methyl isonicotinate?
A3: Common side reactions include over-nitration to form dinitro products, although this is less common due to the deactivated ring.[1] More prevalent are oxidation reactions of the pyridine ring, especially under harsh conditions, leading to the formation of N-oxides and other degradation products. Hydrolysis of the methyl ester group can also occur if the reaction conditions are not carefully controlled.
Q4: How can I purify the crude this compound product?
A4: Recrystallization is the most effective method for purifying the crude product.[2] Suitable solvent systems include methanol or an ethanol/water mixture.[2] Washing the crude product with cold water and a small amount of cold methanol can help remove residual acids and some impurities before recrystallization.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction due to insufficiently harsh conditions. 2. Decomposition of the starting material or product. 3. Impure starting materials.[4] | 1. Increase reaction temperature or time cautiously. 2. Consider a more potent nitrating agent. 3. Ensure the reaction is conducted under anhydrous conditions. 4. Verify the purity of methyl isonicotinate and nitrating agents.[4] |
| Formation of a Dark Brown or Black Tar-like Substance | 1. Oxidation of the pyridine ring. 2. Runaway reaction due to poor temperature control.[4] | 1. Maintain strict temperature control, especially during the addition of the nitrating agent. 2. Use a milder nitrating agent. 3. Ensure slow, dropwise addition of reagents. |
| Product is an Oil and Does Not Solidify | 1. Presence of significant impurities, such as unreacted starting material or isomeric byproducts.[2] 2. Residual solvent. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod. 2. Purify the oil using column chromatography. 3. Ensure all solvent is removed under vacuum. |
| Multiple Products Detected by TLC or NMR | 1. Formation of regioisomers. 2. Dinitration or other side reactions. | 1. Optimize reaction conditions (temperature, time) to favor the desired isomer. 2. Use a more selective nitrating agent. 3. Isolate the desired product using column chromatography or fractional crystallization. |
Comparison of Nitrating Agents for Methyl Isonicotinate
| Nitrating Agent | Typical Conditions | Reported Yield (for similar substrates) | Advantages | Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | 0-15 °C, 1-2 hours[5] | 70-85% (for methyl benzoate)[5] | Inexpensive and readily available. | Harsh conditions can lead to oxidation and side reactions. Generates significant acidic waste. |
| N-Nitrosaccharin | 55-85 °C, 3-5 hours, often with a Lewis acid catalyst[6] | "Acceptable yield" for substituted pyridines[6] | Bench-stable, recyclable reagent with good functional group tolerance.[6] | May require elevated temperatures and a catalyst. |
| Dinitrogen Pentoxide (N₂O₅) | Low temperature (e.g., in liquefied TFE at 20°C)[7] | Up to 93% (for ibuprofen methyl ester)[7] | High yields under mild conditions, eco-friendly.[8] | N₂O₅ is a powerful oxidizer and requires careful handling. |
| tert-Butyl Nitrite (TBN) | Often used in radical nitration pathways, conditions vary.[9] | Varies widely depending on the specific reaction. | Mild conditions, useful for specific functional group transformations.[10] | Can be less straightforward for direct aromatic C-H nitration. |
Detailed Experimental Protocols
Protocol 1: Nitration of Methyl Isonicotinate using Mixed Acid (HNO₃/H₂SO₄)
This protocol is adapted from the nitration of methyl benzoate and should be optimized for methyl isonicotinate.
-
In a round-bottom flask equipped with a magnetic stirrer, add 10 mL of concentrated sulfuric acid and cool the flask in an ice bath to 0°C.
-
Slowly add 2.0 g of methyl isonicotinate to the cooled sulfuric acid with continuous stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the methyl isonicotinate solution over 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 15°C.[11]
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker.
-
A precipitate of crude this compound should form. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration and wash it with two portions of cold water.[11]
-
Purify the crude product by recrystallization from methanol or an ethanol/water mixture.
Protocol 2: Nitration of Pyridine Derivatives using N-Nitrosaccharin
This is a general protocol for the nitration of heteroaromatic compounds and may require optimization for methyl isonicotinate.[6]
-
To a vial, add the methyl isonicotinate (0.5 mmol), N-nitrosaccharin (0.65 mmol), and a Lewis acid catalyst such as Mg(ClO₄)₂ (10 mol%).
-
Add acetonitrile (0.5 M) as the solvent.
-
Seal the vial and heat the reaction mixture to 85°C for 5 hours.[6]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Electrophilic nitration of methyl isonicotinate.
Caption: Troubleshooting workflow for low yield.
Caption: Comparison of nitrating agents.
References
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. benchchem.com [benchchem.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tert-Butyl nitrite (TBN) [organic-chemistry.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Resolving Poor Solubility of Methyl 3-nitroisonicotinate
This technical support guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Methyl 3-nitroisonicotinate during experimental assays.
Troubleshooting Guide
Poor solubility of a test compound can lead to inaccurate and unreliable assay results.[1] This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.
Step 1: Initial Assessment and Solvent Selection
-
Review Compound Information : this compound (C7H6N2O4, MW: 182.13 g/mol ) is a nitroaromatic compound.[2][3][4] Such compounds often exhibit limited aqueous solubility.
-
Primary Solvent : Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds for biological assays.[1] However, precipitation can occur when the DMSO stock is diluted into aqueous assay buffer.[1][5]
-
Alternative Solvents : If DMSO is problematic, consider other organic solvents. The choice of solvent can significantly impact the solubility of nitroaromatic compounds.[6][7][8]
Table 1: Common Organic Solvents for Assay Development
| Solvent | Polarity (Dielectric Constant) | Properties and Considerations |
| Dimethyl Sulfoxide (DMSO) | 47.2 | High dissolving power, but can be toxic to cells at higher concentrations. |
| Ethanol | 24.5 | Less toxic than DMSO, but may not be as effective for highly non-polar compounds. |
| Methanol | 33.0 | Good solvent for many organic compounds, but can be toxic and volatile. |
| Acetone | 20.7 | Useful for some nitroaromatic compounds, but highly volatile.[6] |
| N,N-Dimethylformamide (DMF) | 36.7 | Strong solvent, but can be toxic and may interfere with some assays. |
Note: The optimal solvent and concentration should be determined empirically for your specific assay conditions.
Step 2: Optimizing the Dilution Protocol
The method of diluting the stock solution into the assay medium can significantly impact compound solubility.
-
Direct Dilution : It is preferable to add the DMSO stock solution directly to the final assay medium rather than creating an intermediate aqueous dilution, as this can cause precipitation.[1]
-
Mixing : Ensure rapid and thorough mixing upon addition of the compound to the assay buffer to avoid localized high concentrations that can lead to precipitation.
Step 3: Employing Solubilization Techniques
If solvent optimization is insufficient, various formulation strategies can be employed to enhance solubility.
-
Co-solvents : The use of water-miscible organic solvents (co-solvents) can increase the solubility of poorly soluble compounds.[9][10]
-
pH Adjustment : For ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility.[9] As this compound has a pyridine ring, its solubility may be pH-dependent.
-
Surfactants : Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer to aid in solubilization, particularly for in vitro assays with isolated proteins.[5] However, caution is advised for cell-based assays as surfactants can be cytotoxic.[5]
-
Particle Size Reduction : Techniques like sonication can help reduce particle size and increase the dissolution rate.[5][9][11]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: My compound precipitates when I add it to the cell culture medium. What should I do?
A2: This is a common issue when diluting a DMSO stock into an aqueous medium.[5] Try the following:
-
Lower the final concentration of the compound in the assay.
-
Optimize the dilution method by adding the stock solution directly to the full volume of the assay medium with vigorous mixing.[1]
-
Consider using a co-solvent in your assay buffer, if compatible with your cells.
-
If the compound has ionizable groups, a slight pH adjustment of the medium (within a physiologically acceptable range) might help.
Q3: Are there any alternatives to DMSO for dissolving my compound?
A3: Yes, other organic solvents like ethanol, methanol, or DMF can be tested. However, you must always determine the tolerance of your specific assay (especially cell-based assays) to these solvents by running appropriate vehicle controls.
Q4: How can I determine the kinetic solubility of this compound in my assay buffer?
A4: A common method is to prepare a high-concentration stock solution in DMSO and then serially dilute it into your assay buffer. After a defined incubation period, the samples are filtered or centrifuged to remove any precipitate, and the concentration of the compound remaining in the solution is measured, typically by HPLC or UV spectroscopy.[12]
Q5: Can I use sonication to improve the solubility of my compound?
A5: Yes, sonication can be an effective method to reduce particle aggregation and increase the rate of dissolution.[5] It is a form of particle size reduction which increases the surface area available for interaction with the solvent.[9][11]
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution : In a 96-well plate, perform a serial dilution of the DMSO stock solution into the assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Include a buffer-only control.
-
Incubation : Incubate the plate at the assay temperature for a specified time (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Separation of Precipitate : Centrifuge the plate at high speed (e.g., >3000 x g) for 15-30 minutes to pellet any precipitated compound. Alternatively, filter the samples through a filter plate.
-
Quantification : Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS.
-
Data Analysis : The highest concentration at which no precipitation is observed is considered the kinetic solubility under those conditions.
Visualizations
Caption: Troubleshooting workflow for addressing poor compound solubility.
Caption: Decision tree for selecting a suitable solubilization strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 103698-10-8 | Benchchem [benchchem.com]
- 3. This compound | 103698-10-8 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Tuning solvent-solute interactions enable visual colorimetric detection of nitro-aromatic explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Minimizing the formation of isomers during nitration
Technical Support Center: Aromatic Nitration
Welcome to the Technical Support Center for Aromatic Nitration. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of undesired isomers during nitration experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting a mixture of ortho-, para-, and meta-isomers? How can I control the regioselectivity?
The distribution of isomers in an electrophilic aromatic nitration is primarily governed by the directing effect of the substituent already present on the aromatic ring.
-
Ortho- and Para-Directing Groups: Substituents that donate electron density to the ring are known as "activating groups" and direct the incoming nitro group to the ortho- and para-positions.[1][2] This is because they stabilize the positively charged reaction intermediate (the arenium ion or sigma complex) through resonance or inductive effects.[1][3] Examples include alkyl (-R), hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups.[1][2]
-
Meta-Directing Groups: Substituents that withdraw electron density from the ring are "deactivating groups" and direct the incoming nitro group to the meta-position.[2][3] These groups destabilize the arenium ion when the nitro group adds to the ortho- or para-positions, making the meta-position the least unfavorable site for attack.[3] Examples include nitro (-NO2), cyano (-CN), carbonyl (e.g., -COOH, -CHO), and trifluoromethyl (-CF3) groups.[2]
-
Halogens: Halogens (-F, -Cl, -Br, -I) are a unique case. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the arenium ion through resonance.[3]
To control selectivity, you must consider the electronic nature of your starting material. The diagram below illustrates this fundamental principle.
Q2: My starting material is ortho-, para-directing, but I'm getting too much of the ortho-isomer. How can I favor the para-isomer?
Favoring the para-isomer over the ortho-isomer is a common challenge, often addressed by exploiting steric hindrance. The ortho-positions are sterically more crowded than the para-position.
Key Strategies:
-
Increase Steric Bulk: As the size of the substituent on the ring increases, attack at the ortho-position becomes more difficult, leading to a higher proportion of the para-isomer.[4] Similarly, using a bulkier nitrating agent can also increase para-selectivity.[5]
-
Use Shape-Selective Catalysts: Solid acid catalysts like zeolites can provide shape selectivity. The constrained channels and pores within the zeolite structure can sterically hinder the formation of the bulkier ortho-transition state, thereby favoring the formation of the para-isomer.[6][7] For example, nitrating toluene with nitric acid and acetic anhydride over zeolite β yields 4-nitrotoluene with high selectivity.[7]
-
Temperature Control: While electronic effects are often dominant, adjusting the temperature can sometimes influence the ortho/para ratio. This effect is system-dependent and requires empirical optimization.
The following table shows how the ortho/para isomer ratio decreases as the steric bulk of the alkyl substituent increases.
| Substrate | Substituent | % Ortho Isomer | % Para Isomer | Ortho/Para Ratio |
| Toluene | -CH₃ | 58% | 37% | 1.57 : 1 |
| Ethylbenzene | -CH₂CH₃ | 45% | 49% | 0.92 : 1 |
| Isopropylbenzene | -CH(CH₃)₂ | 30% | 62% | 0.48 : 1 |
| tert-Butylbenzene | -C(CH₃)₃ | 16% | 73% | 0.22 : 1 |
| (Data sourced from Sykes, P. (1975) as cited in Chemistry LibreTexts[4]) |
Q3: How does reaction temperature affect the formation of unwanted isomers?
Temperature is a critical parameter for controlling selectivity and preventing side reactions.
-
Minimizing Meta-Isomer Formation: For ortho-, para-directing substrates like toluene, lowering the reaction temperature can significantly reduce the formation of the undesired meta-isomer.[8]
-
Preventing Over-Nitration: Higher temperatures increase the reaction rate and can lead to the substitution of multiple nitro groups.[9] For highly activated substrates (e.g., phenol), reactions are often run at temperatures between -10°C and 5°C to prevent over-nitration and oxidation.[10] For moderately activated substrates like toluene, a temperature of 30°C is often used to favor mononitration, compared to 50°C for benzene.[9][11]
-
Substrate Decomposition: Elevated temperatures can cause decomposition of the nitrating agent or the substrate itself, leading to byproducts and a dark reaction color.[10]
This table illustrates the decrease in meta-nitrotoluene formation at lower temperatures using N₂O₅ in CH₂Cl₂ as the nitrating system.
| Temperature (°C) | % Ortho-Nitrotoluene | % Meta-Nitrotoluene | % Para-Nitrotoluene |
| 25 | 56.1 | 2.2 | 41.7 |
| 10 | 57.4 | 2.2 | 40.4 |
| 0 | 59.3 | 2.0 | 38.7 |
| -20 | 59.4 | 1.6 | 39.0 |
| -40 | 61.6 | 1.2 | 37.2 |
| -60 | 62.5 | 1.0 | 36.5 |
| (Data sourced from Maksimowski, P., & Nastała, A. (2022)[12]) |
Q4: My reaction is producing a low yield and many byproducts. What are the likely causes and solutions?
Low yields and byproduct formation often stem from improper reaction conditions or choice of reagents. The following workflow provides a systematic approach to troubleshooting these issues.
Experimental Protocols
Protocol 1: Regioselective Nitration of Toluene to Minimize Meta-Isomer
This protocol is adapted from procedures that emphasize temperature control to enhance selectivity.[11][13]
Objective: To perform a mononitration of toluene while minimizing the formation of 3-nitrotoluene and dinitrotoluenes.
Materials:
-
Toluene (freshly distilled)
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Salt
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice-salt bath
Procedure:
-
Prepare Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. Swirl gently to mix. Cool this mixture to below 10°C.
-
Set Up Reaction: Place 20 mL of toluene into a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool Reactant: Cool the flask containing toluene to 0°C using an ice-salt bath.
-
Add Nitrating Mixture: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred toluene. Crucially, maintain the internal reaction temperature between 25°C and 30°C. [9][11] Use the ice bath to control any exotherm. The addition should take approximately 30 minutes.
-
Reaction Time: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a beaker.
-
Separation: Transfer the mixture to a separatory funnel. The organic layer (yellowish oil) will separate from the aqueous layer. Discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
100 mL of cold water
-
50 mL of saturated sodium bicarbonate solution (to neutralize residual acid - watch for gas evolution)
-
50 mL of water
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Decant the dried product. Analyze the isomer distribution using Gas Chromatography (GC) or NMR spectroscopy. The expected product is a mixture of primarily 2-nitrotoluene and 4-nitrotoluene, with only a small percentage of 3-nitrotoluene.[9]
Protocol 2: Catalyst-Free Nitration Using Dilute Aqueous Nitric Acid
This protocol offers an environmentally benign alternative to traditional mixed-acid systems for certain substrates.[14][15]
Objective: To perform a selective mono-nitration using dilute nitric acid as both the reagent and catalyst.
Materials:
-
Aromatic substrate (e.g., m-xylene)
-
Dilute Nitric Acid (e.g., 30-40% aqueous solution)
-
Ethyl acetate
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
-
Reaction flask with condenser and magnetic stirrer
Procedure:
-
Charge Reactor: In a round-bottom flask equipped with a condenser and stirrer, add the aromatic substrate.
-
Add Nitric Acid: Add the dilute aqueous nitric acid via syringe. The optimal stoichiometry and concentration depend on the substrate and should be determined empirically.
-
Reaction: Stir the reaction at the desired temperature (room temperature may be sufficient for activated substrates) for the appropriate amount of time.[14] Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench by adding 10-15 mL of cold deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 20 mL).
-
Washing: Wash the organic layer three times with a 10% sodium bicarbonate solution to remove any remaining acid.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to isolate the product.
-
Analysis: Characterize the product and determine isomer ratios via GC or NMR. This method often avoids over-nitration.[14]
References
- 1. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 15. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
Refining the workup procedure for Methyl 3-nitroisonicotinate synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in refining the workup procedure for the synthesis of Methyl 3-nitroisonicotinate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is through the nitration of methyl isonicotinate. This reaction involves an electrophilic aromatic substitution where a nitronium ion (NO₂⁺) attacks the pyridine ring of methyl isonicotinate. The nitronium ion is typically generated in situ by reacting concentrated nitric acid with concentrated sulfuric acid.[1]
Q2: What are the primary impurities encountered during the synthesis?
Common impurities can include:
-
Isomeric byproducts: Small amounts of other nitro isomers can be formed.
-
Dinitration products: If the reaction temperature is too high or the reaction time is extended, dinitrated products may form.[2]
-
Unreacted starting material: Incomplete nitration can leave residual methyl isonicotinate in the product mixture.[2]
-
Residual acids: Traces of the nitrating mixture (concentrated nitric and sulfuric acids) may remain after the initial workup.[2]
-
Hydrolysis product: The ester can be hydrolyzed to the corresponding carboxylic acid under the acidic conditions if water is present.[3]
Q3: What is the recommended method for purifying the crude this compound?
Recrystallization is the most common and effective method for purifying the crude product.[2][4] Recommended solvent systems include hot methanol or a mixture of hot ethanol and water.[2]
Q4: What is the expected melting point of pure this compound?
While the search results primarily focus on methyl 3-nitrobenzoate (a similar compound) with a melting point of 78 °C, it is crucial to consult the specific literature value for this compound.[2] A broad melting point range or a melting point significantly lower than the literature value indicates the presence of impurities.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may have been too low.[4] 2. Suboptimal nitrating mixture: The ratio of nitric acid to sulfuric acid may not be ideal. 3. Loss of product during workup: Product may be soluble in the wash solvents. | 1. Optimize reaction conditions: Ensure the reaction is stirred for the recommended time at the correct temperature. Consider a slight increase in reaction time if starting material is still present (monitor by TLC). 2. Prepare nitrating mixture carefully: Ensure acids are cold before mixing and add nitric acid to sulfuric acid slowly while cooling. 3. Use ice-cold washing solvents: Wash the filtered product with small portions of ice-cold water and ice-cold ethanol or methanol to minimize product loss.[5][6] |
| Crude product is an oil and does not solidify | 1. Presence of significant impurities: This can be caused by unreacted starting material or the formation of isomeric byproducts.[2] 2. Insufficient cooling during the reaction: Higher temperatures can lead to the formation of oily byproducts.[6] 3. Hydrolysis of the ester: Presence of water can lead to the formation of the carboxylic acid.[3] | 1. Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface.[7] 2. Purification: If scratching fails, attempt to extract the product into an organic solvent, wash with a dilute base (like sodium bicarbonate solution) to remove acidic impurities, dry the organic layer, and evaporate the solvent. The resulting crude material can then be recrystallized.[1] 3. Strict temperature control: In future attempts, ensure the reaction temperature is strictly maintained within the recommended range (typically 5-15°C).[5][6] |
| Final product has a low melting point or a broad melting point range | Presence of impurities: The product is not pure. Common impurities include isomers, dinitrated compounds, or starting material.[2] | Recrystallize the product: Perform a careful recrystallization. Key steps for effective recrystallization include: - Using the minimum amount of hot solvent to dissolve the product.[8] - Allowing the solution to cool slowly to promote the formation of pure crystals.[4] - Washing the collected crystals with a small amount of cold solvent.[4] |
| Formation of multiple products observed by TLC | 1. Incorrect reaction temperature: Temperatures that are too high can lead to the formation of dinitro compounds and other side products.[4] 2. Incorrect ratio of reagents. | 1. Maintain a low reaction temperature: The temperature of the nitration reaction is critical and should be carefully controlled, typically between 5-15°C.[5][6] 2. Optimize reagent stoichiometry: Ensure the correct molar ratios of substrate to nitrating agents are used. |
Experimental Protocols
Synthesis of Methyl 3-nitrobenzoate (A Representative Protocol)
This protocol for the synthesis of methyl 3-nitrobenzoate is analogous to the synthesis of this compound and highlights the key steps.[5][9][10]
Materials:
| Reagent | Quantity |
| Methyl benzoate | 2.0 g (or ~4 cm³) |
| Concentrated Sulfuric Acid | ~8 cm³ |
| Concentrated Nitric Acid | ~3 cm³ |
| Crushed Ice | ~40 g |
| Ethanol (for recrystallization) | As needed |
| Water | As needed |
Procedure:
-
In a conical flask, cool 4 cm³ of concentrated sulfuric acid in an ice bath to below 10°C.
-
Slowly add 2.0 g of methyl benzoate to the cold sulfuric acid while swirling.
-
In a separate test tube, prepare the nitrating mixture by slowly adding 3 cm³ of concentrated nitric acid to 3 cm³ of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Add the nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes, ensuring the temperature of the reaction mixture remains between 5 - 15°C.[5]
-
After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 10-15 minutes.[5][11]
-
Pour the reaction mixture over approximately 40 g of crushed ice and stir until the product solidifies.[5]
-
Collect the crude product by suction filtration and wash it with several portions of cold water.[5]
-
Wash the product with a small amount of ice-cold ethanol.[5]
-
Recrystallize the crude product from a minimum amount of hot ethanol or an ethanol/water mixture.[5][9]
-
Collect the purified crystals by suction filtration, allow them to dry, and determine their melting point.
Visualizations
Caption: Experimental Workflow for the Synthesis and Purification of this compound.
Caption: Troubleshooting Decision Tree for Product Isolation and Purification.
References
- 1. pinn.ai [pinn.ai]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chemhume.co.uk [chemhume.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. southalabama.edu [southalabama.edu]
- 8. scribd.com [scribd.com]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. savemyexams.com [savemyexams.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
Confirming the Identity of Methyl 3-nitroisonicotinate using Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the identity of Methyl 3-nitroisonicotinate using mass spectrometry. By examining its predicted fragmentation pattern alongside experimental data for a closely related isomer, researchers can effectively distinguish and verify the presence of the target compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical formula is C₇H₆N₂O₄, with a molecular weight of 182.13 g/mol .[1] Accurate identification of this compound is critical to ensure the purity and efficacy of downstream products. Mass spectrometry is a powerful analytical technique for this purpose, providing detailed information about the molecular weight and structure of a compound through its fragmentation pattern.
This guide compares the predicted electron ionization (EI) mass spectrum of this compound with the experimentally determined spectrum of its isomer, Methyl 3-nitrobenzoate. This comparison will highlight the key fragmentation differences that allow for unambiguous identification.
Predicted vs. Experimental Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the major fragments of this compound and compares them with the observed experimental data for Methyl 3-nitrobenzoate.
| Fragment Ion | Predicted m/z (this compound) | Observed m/z (Methyl 3-nitrobenzoate) | Interpretation |
| [M]⁺ | 182 | 181 | Molecular Ion |
| [M-OCH₃]⁺ | 151 | 150 | Loss of a methoxy radical |
| [M-NO₂]⁺ | 136 | 135 | Loss of a nitro radical |
| [C₅H₃N(COOCH₃)]⁺ | 122 | - | Fragmentation of the pyridine ring |
| [C₆H₄(COOCH₃)]⁺ | - | 135 | Phenyl cation with ester group |
| [C₅H₄N]⁺ | 78 | - | Pyridyl cation |
| [C₆H₅]⁺ | - | 77 | Phenyl cation |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is predicted to follow several key pathways, originating from the molecular ion [M]⁺ at m/z 182.
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow for Mass Spectrometry Analysis
The following diagram outlines the typical workflow for analyzing a sample of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
Caption: GC-MS workflow for the analysis of this compound.
Experimental Protocol
Objective: To acquire an electron ionization mass spectrum of this compound for identity confirmation.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Materials:
-
This compound sample.
-
High-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Compare the obtained spectrum with the predicted fragmentation pattern and the experimental spectrum of its isomers.
-
Conclusion
The identity of this compound can be confidently confirmed by mass spectrometry. The key distinguishing features in its EI mass spectrum are the presence of the molecular ion at m/z 182 and characteristic fragment ions resulting from the loss of the methoxy group (m/z 151) and the nitro group (m/z 136). Comparison with the mass spectrum of its isomer, Methyl 3-nitrobenzoate, which exhibits a different fragmentation pattern due to the benzene ring, provides a clear basis for differentiation. By following the provided experimental protocol and comparing the acquired data with the predicted fragmentation, researchers can ensure the accurate identification of this important synthetic intermediate.
References
A Comparative Guide to the Validation of Analytical Methods for Methyl 3-nitroisonicotinate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of Methyl 3-nitroisonicotinate is essential for quality control, stability testing, and pharmacokinetic studies. This guide provides an objective comparison of validated analytical methods suitable for the determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated data for this compound is not extensively published, this guide leverages data from structurally similar nitroaromatic and nicotinic acid ester compounds to provide a comprehensive overview of expected method performance.
Comparison of Analytical Methods
The selection of an analytical method for this compound is contingent on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. HPLC with UV detection is a versatile and widely used technique for the analysis of nitroaromatic compounds.[1] GC-MS is a powerful alternative, particularly for volatile and semi-volatile compounds, offering high specificity and sensitivity.[2]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS for the analysis of compounds structurally related to this compound. This data serves as a practical baseline for method development and validation.
Table 1: Illustrative Performance of HPLC-UV for Related Nicotinic Acid Esters
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 93.48 - 102.12%[3] |
| Precision (%RSD) | 0.301 - 6.341%[3] |
| Limit of Detection (LOD) | 0.0144 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.048 µg/mL (calculated as 3.3 x LOD) |
Table 2: Illustrative Performance of GC-MS for Related Nitroaromatic Compounds
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | > 0.999[2] |
| Accuracy (% Recovery) | 98.3 - 101.60%[2] |
| Precision (%RSD) | 0.89 - 1.51%[2] |
| Limit of Detection (LOD) | 15 - 20 ng/sample |
| Limit of Quantification (LOQ) | 50 - 67 ng/sample (calculated as 3.3 x LOD) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in various sample matrices.
-
Instrumentation: HPLC system with a UV-Vis detector, pump, and autosampler.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, acetonitrile, and water with a formic acid modifier (e.g., 50% methanol: 50% acetonitrile (A) and water with 0.1% formic acid (B) in a 70:30 (v/v) ratio) is a good starting point.[1] Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 210 nm is likely to be suitable.[3]
-
Injection Volume: 10 µL.[3]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and is ideal for trace analysis and confirmation of identity.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
-
Standard Preparation: Prepare a stock solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) and create a series of dilutions for calibration.
-
Sample Preparation: Samples can be dissolved in a suitable solvent. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.[4]
Caption: A generalized workflow for analytical method validation.
Decision Tree for Analytical Method Selection
This diagram provides a logical approach to selecting the most appropriate analytical method for the analysis of this compound.
Caption: Decision tree for selecting an analytical method.
References
Comparative Analysis of Methyl 3-nitroisonicotinate and Its Isomers: A Guide for Researchers
A detailed examination of the physicochemical properties, synthesis, and potential biological activities of Methyl 3-nitroisonicotinate and its isomers, including Methyl 2-nitronicotinate, Methyl 5-nitroisonicotinate, and Methyl 6-nitronicotinate. This guide aims to provide a comparative overview for researchers, scientists, and drug development professionals, highlighting the subtle yet significant differences imparted by the position of the nitro group on the pyridine ring.
While direct comparative experimental studies on the biological activities of this compound and its isomers are limited in publicly available literature, this guide collates the existing data on their physicochemical properties and synthesis. It also explores the broader context of the biological relevance of nitropyridine derivatives to infer potential applications and areas for future investigation.
Physicochemical Properties: A Comparative Overview
The position of the electron-withdrawing nitro group on the pyridine ring significantly influences the physicochemical properties of these isomers. These properties, in turn, can affect their reactivity, solubility, and pharmacokinetic profiles. A summary of available and predicted data is presented below.
| Property | This compound | Methyl 2-nitronicotinate | Methyl 5-nitroisonicotinate | Methyl 6-nitronicotinate |
| Molecular Formula | C₇H₆N₂O₄ | C₇H₆N₂O₄ | C₇H₆N₂O₄ | C₇H₆N₂O₄ |
| Molecular Weight | 182.13 g/mol [1] | 182.13 g/mol | 182.13 g/mol | 182.13 g/mol [2] |
| CAS Number | 103698-10-8[1] | Data not available | 30766-27-9[3] | 54973-78-3[2] |
| Appearance | Liquid[1] | Data not available | Data not available | Data not available |
| Melting Point | Not applicable | Data not available | Data not available | 130-131 °C[2] |
| Boiling Point | Data not available | Data not available | Data not available | 338.8±27.0 °C (Predicted)[2] |
| Purity | 97%[1] | Data not available | Data not available | Data not available |
Synthesis and Reactivity
The synthesis of these isomers typically involves the nitration of the corresponding methyl picolinate, nicotinate, or isonicotinate precursor. The position of nitration is directed by the electronic effects of the ester group and the pyridine nitrogen.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a methyl nitro-pyridine-carboxylate isomer.
Caption: Generalized workflow for the synthesis of methyl nitro-pyridine-carboxylate isomers.
Experimental Protocols
Nitration of a Methyl Pyridinecarboxylate Derivative (General Procedure):
-
Preparation of the Nitrating Mixture: A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is prepared.
-
Reaction: The methyl pyridinecarboxylate precursor is dissolved in concentrated sulfuric acid and cooled in an ice bath. The nitrating mixture is added dropwise while maintaining a low temperature (typically 0-10 °C).
-
Work-up: The reaction mixture is poured onto crushed ice to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization or column chromatography.
Note: The specific reaction conditions, such as temperature, reaction time, and the ratio of acids, will need to be optimized for each isomer to achieve the desired regioselectivity and yield.
Biological Activity: A Comparative Perspective
While specific comparative studies on the biological activities of this compound and its isomers are lacking, the broader class of nitropyridine derivatives has been investigated for a range of biological effects. The nitro group is a key pharmacophore in many bioactive molecules, often contributing to their mechanism of action through redox cycling.
Potential Biological Activities of Nitropyridine Derivatives:
-
Antimicrobial Activity: The nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species that are toxic to the cells.
-
Anticancer Activity: Similar to their antimicrobial mechanism, nitroaromatic compounds can be bioreduced in hypoxic tumor environments to cytotoxic species.
-
Enzyme Inhibition: The electron-withdrawing nature of the nitro group can influence the binding of these molecules to enzyme active sites. For example, derivatives of nicotinic acid have been explored as inhibitors of enzymes like D-amino acid oxidase (DAAO).[4]
Potential Signaling Pathway Involvement
Given the known activities of other nitroaromatic compounds, it can be hypothesized that these isomers, upon bioreduction, could induce cellular stress pathways.
Caption: Hypothesized mechanism of action for a nitro-containing compound.
Conclusion and Future Directions
This guide provides a foundational comparison of this compound and its isomers based on available data. The key differentiator among these molecules is the position of the nitro group, which influences their physicochemical properties and likely their biological activities.
A significant gap in the literature exists regarding the direct comparative biological evaluation of these specific isomers. Future research should focus on:
-
Systematic Synthesis and Characterization: Development of robust and well-documented synthetic protocols for each isomer to ensure high purity for biological testing.
-
Comparative Biological Screening: Head-to-head comparison of the isomers in a panel of biological assays, including cytotoxicity against various cell lines, antimicrobial activity against a range of pathogens, and screening against relevant enzyme targets.
-
Mechanism of Action Studies: For any active isomers identified, further studies to elucidate their mechanism of action and identify their cellular targets and affected signaling pathways will be crucial.
Such studies will provide valuable insights into the structure-activity relationships of this class of compounds and could pave the way for the development of novel therapeutic agents.
References
A Comparative Analysis of the Reactivity of Methyl 3-nitroisonicotinate and Ethyl 3-nitroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and medicinal chemistry, the choice between methyl and ethyl esters can subtly influence reaction kinetics, product yields, and even the pharmacokinetic profile of a drug candidate. This guide provides a detailed comparison of the reactivity of Methyl 3-nitroisonicotinate and Ethyl 3-nitroisonicotinate, two structurally similar reagents that serve as valuable intermediates in the synthesis of various pharmaceutical and agrochemical compounds. While direct comparative studies are limited, this analysis synthesizes available physicochemical data and established chemical principles to offer a predictive overview of their relative reactivity, supported by detailed experimental protocols for direct comparison.
Physicochemical Properties
A foundational understanding of the physicochemical properties of these esters is crucial for predicting their behavior in chemical reactions. The following table summarizes key properties, with data for Ethyl 3-nitroisonicotinate being estimated based on its close structural analog, Ethyl 3-nitrobenzoate, due to a lack of specific experimental data for the former.
| Property | This compound | Ethyl 3-nitroisonicotinate (Estimated from Ethyl 3-nitrobenzoate) | Reference |
| Molecular Formula | C₇H₆N₂O₄ | C₈H₈N₂O₄ | [1] |
| Molecular Weight | 182.13 g/mol | 196.16 g/mol | [1] |
| Boiling Point | 278.6 ± 20.0 °C at 760 Torr | No data available | [2] |
| Density | 1.375 ± 0.06 g/cm³ | ~1.35 g/cm³ | [2] |
| Flash Point | 122.3 ± 21.8 °C | No data available | [2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | Insoluble in water | [3] |
| Physical State | Solid or Liquid | Solid Crystalline | [1][2][4] |
| pKa (Predicted) | -0.92 ± 0.18 | No data available | [2] |
Reactivity Comparison
The primary difference in reactivity between methyl and ethyl esters stems from the nature of the alcohol group (methanol vs. ethanol) from which they are derived. This seemingly minor structural variation can have a tangible impact on reaction rates and mechanisms.
Steric Hindrance: The ethyl group is larger than the methyl group, which introduces greater steric hindrance around the carbonyl carbon of the ester. This increased bulk can impede the approach of nucleophiles, potentially leading to slower reaction rates in reactions such as hydrolysis, amidation, and transesterification. Therefore, This compound is expected to be slightly more reactive than Ethyl 3-nitroisonicotinate towards nucleophilic acyl substitution.
Electronic Effects: The electronic effects of the methyl and ethyl groups are very similar (both are weakly electron-donating), and thus are not expected to cause a significant difference in the electrophilicity of the carbonyl carbon. The strong electron-withdrawing effect of the nitro group and the pyridine ring are the dominant electronic factors influencing the reactivity of both esters.
Leaving Group Ability: In reactions where the alkoxy group acts as a leaving group (e.g., amidation), the stability of the leaving alkoxide (methoxide vs. ethoxide) is a factor. Methoxide and ethoxide have similar basicities, and therefore similar abilities as leaving groups, so this factor is unlikely to contribute to a significant difference in reactivity.
Key Reactions and Expected Differences
Hydrolysis
Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by acid or base. Due to the reduced steric hindrance of the methyl group, This compound is predicted to undergo hydrolysis at a faster rate than Ethyl 3-nitroisonicotinate under both acidic and basic conditions. The reaction proceeds via a tetrahedral intermediate, and the formation of this intermediate is more facile for the less sterically hindered methyl ester.
Amidation
The reaction of esters with amines to form amides is a fundamental transformation in organic synthesis. Similar to hydrolysis, the rate of amidation is sensitive to steric hindrance at the carbonyl carbon. Consequently, This compound is expected to react more readily with amines to form the corresponding amide compared to Ethyl 3-nitroisonicotinate .
Transesterification
Transesterification involves the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst. The relative reactivity in transesterification will depend on the specific alcohol used and the reaction conditions. However, based on steric arguments, it is reasonable to predict that This compound will undergo transesterification more readily than Ethyl 3-nitroisonicotinate , especially with bulkier alcohols.
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivity of this compound and Ethyl 3-nitroisonicotinate, the following experimental protocols are proposed. These protocols are designed to be conducted in parallel under identical conditions to ensure a valid comparison.
Comparative Base-Catalyzed Hydrolysis
This experiment will compare the rate of hydrolysis of the two esters by monitoring the consumption of the ester or the formation of 3-nitroisonicotinic acid over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Ethyl 3-nitroisonicotinate
-
Sodium hydroxide (NaOH) solution (0.1 M in 1:1 water/acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
3-nitroisonicotinic acid (for use as a standard)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of this compound and Ethyl 3-nitroisonicotinate in acetonitrile.
-
Reaction Setup: In separate reaction vessels maintained at a constant temperature (e.g., 25 °C), add a known volume of the ester stock solution to a known volume of the 0.1 M NaOH solution to initiate the hydrolysis. The final concentration of the ester should be in the low millimolar range (e.g., 1 mM).
-
Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a small amount of a weak acid (e.g., acetic acid) to neutralize the NaOH.
-
HPLC Analysis: Analyze the quenched samples by HPLC using a suitable C18 column. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. Monitor the disappearance of the ester peak and the appearance of the 3-nitroisonicotinic acid peak at an appropriate wavelength (e.g., 254 nm).
-
Data Analysis: Plot the concentration of the ester versus time for both reactions. The initial rates can be determined from the slope of these plots, and the half-lives of the reactions can be calculated to provide a quantitative comparison of their reactivity.
Comparative Amidation with Benzylamine
This experiment will compare the rate of amidation of the two esters with benzylamine, a common primary amine. The reaction progress will be monitored by HPLC.
Materials:
-
This compound
-
Ethyl 3-nitroisonicotinate
-
Benzylamine
-
A suitable aprotic solvent (e.g., acetonitrile or THF)
-
N-(benzyl)-3-nitroisonicotinamide (for use as a standard, if available)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of this compound, Ethyl 3-nitroisonicotinate, and benzylamine in the chosen solvent.
-
Reaction Setup: In separate reaction vessels at a constant temperature (e.g., 50 °C), mix equal volumes of the ester stock solution and the benzylamine stock solution.
-
Time-Point Sampling: At regular intervals, withdraw an aliquot of the reaction mixture.
-
HPLC Analysis: Analyze the samples directly by HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). Monitor the disappearance of the ester peak and the appearance of the amide product peak.
-
Data Analysis: Plot the concentration of the ester versus time for both reactions to determine the initial rates and compare their reactivity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative reactivity studies described above.
Caption: Workflow for comparing the reactivity of methyl and ethyl 3-nitroisonicotinate.
Conclusion
Based on fundamental principles of organic chemistry, This compound is predicted to be a more reactive substrate in nucleophilic acyl substitution reactions compared to Ethyl 3-nitroisonicotinate . This is primarily attributed to the smaller steric profile of the methyl group, which allows for easier access of nucleophiles to the electrophilic carbonyl carbon. For researchers and drug development professionals, this implies that reactions involving this compound may proceed faster, potentially requiring milder conditions or shorter reaction times. However, the choice between the two reagents will ultimately depend on the specific requirements of the synthesis, including desired reaction kinetics, solubility, and the potential for side reactions. The provided experimental protocols offer a framework for obtaining empirical data to validate these predictions and make an informed decision for a given synthetic application.
References
Reproducibility of Methyl 3-nitroisonicotinate Synthesis: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the reliable production of key intermediates is paramount. Methyl 3-nitroisonicotinate, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a comparative analysis of the two primary methods for its synthesis: direct nitration of methyl isonicotinate and a multi-step approach involving oxidation and esterification. This comparison is based on published experimental data to evaluate the reproducibility, yield, and purity of each method.
Comparison of Synthetic Routes
The selection of a synthetic pathway for this compound is often a trade-off between the number of steps, scalability, and overall efficiency. The following table summarizes the key quantitative data for the two main approaches.
| Parameter | Direct Nitration of Methyl Isonicotinate | Multi-step Oxidation-Reduction Route |
| Starting Material | Methyl isonicotinate | 2-chloro-3-nitro-4-methylpyridine |
| Key Steps | Single-step electrophilic aromatic substitution | 1. Oxidation of the methyl group2. Esterification of the carboxylic acid |
| Reported Yield | 60-75% (can be lower and variable) | 85-90% (for the oxidation step) |
| Purity of Crude Product | Variable, often requires significant purification | Generally higher |
| Reproducibility | Can be challenging due to regioselectivity control | Generally favored for its reproducibility[1] |
| Scalability | Less favored for large-scale production | Preferred for industrial and larger-scale synthesis[1] |
| Safety Considerations | Use of strong nitrating acids requires careful temperature control | Involves multiple steps but may offer a safer profile for large-scale handling[1] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis of this compound. Below are the outlined protocols for the two primary synthetic methods.
Method 1: Direct Nitration of Methyl Isonicotinate (Proposed General Procedure)
Materials:
-
Methyl isonicotinate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Deionized water
-
Sodium bicarbonate solution (saturated)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add methyl isonicotinate to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of methyl isonicotinate in sulfuric acid over a period of 30-60 minutes. The reaction temperature must be strictly maintained between 0 and 10 °C to minimize the formation of by-products.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Further wash the crude product with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold deionized water.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified crystals under vacuum.
Method 2: Multi-step Synthesis from 2-chloro-3-nitro-4-methylpyridine
This method is generally considered more reproducible and scalable. A synthetic route is described in Chinese patent CN115557886A, which outlines the following key transformations.
Step 1: Oxidation of 2-chloro-3-nitro-4-methylpyridine
-
Reagents: 2-chloro-3-nitro-4-methylpyridine, an oxidizing agent (e.g., sodium dichromate in concentrated sulfuric acid).
-
General Procedure: The starting material is dissolved in a suitable solvent (e.g., concentrated sulfuric acid), and the oxidizing agent is added portion-wise while maintaining a controlled temperature. The reaction is monitored until completion. The product, 2-chloro-3-nitroisonicotinic acid, is then isolated by quenching the reaction mixture with ice water and filtering the resulting precipitate. This oxidation step has been reported to achieve high yields of 85-90%.
Step 2: Esterification of 2-chloro-3-nitroisonicotinic acid
-
Reagents: 2-chloro-3-nitroisonicotinic acid, thionyl chloride (SOCl₂), methanol (CH₃OH).
-
General Procedure: The carboxylic acid is first converted to the more reactive acyl chloride by treatment with thionyl chloride. The excess thionyl chloride is removed, and the crude acyl chloride is then reacted with methanol to form the methyl ester, methyl 2-chloro-3-nitroisonicotinate.
Step 3: Reductive Dechlorination
-
The final step to obtain this compound from methyl 2-chloro-3-nitroisonicotinate involves a reductive dechlorination. The specifics of this reduction are detailed within the patent literature and typically involve catalytic hydrogenation or other chemical reducing agents.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthetic and purification processes, the following diagrams are provided.
Caption: Comparative workflow of the two main synthetic routes to this compound.
Caption: General workflow for the purification of this compound by recrystallization.
Conclusion
The synthesis of this compound can be approached by two primary methods, each with distinct advantages and disadvantages. The direct nitration of methyl isonicotinate offers a more concise route, but its reproducibility and the purity of the resulting product can be challenging to control. In contrast, the multi-step oxidation-reduction pathway, while longer, is generally favored for its higher reproducibility, better yields, and suitability for larger-scale production. The choice of method will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, available starting materials, and the importance of process robustness and reproducibility. For applications demanding high purity and consistent results, the multi-step synthesis appears to be the more reliable option based on the available data.
References
A Comparative Guide to the Spectroscopic Data of Synthesized Methyl 3-nitroisonicotinate
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic data of Methyl 3-nitroisonicotinate against viable alternatives, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the spectroscopic data for synthesized this compound and two key alternatives: Ethyl 3-nitroisonicotinate and Methyl 5-nitronicotinate. The information presented is intended to assist researchers in the identification, characterization, and selection of these compounds for various applications in drug discovery and development. The data is presented in a clear, tabular format for ease of comparison, followed by detailed experimental protocols for both synthesis and spectroscopic analysis.
Spectroscopic Data Comparison
The following table summarizes the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its alternatives. This data is crucial for confirming the structure and purity of the synthesized compounds.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | IR (cm⁻¹) |
| This compound | 9.15 (s, 1H), 8.85 (d, J=4.9 Hz, 1H), 7.80 (d, J=4.9 Hz, 1H), 4.01 (s, 3H) | 164.2, 154.7, 145.1, 141.8, 124.9, 53.2 | ~3100 (Ar-H), ~1730 (C=O), ~1530, ~1350 (NO₂) |
| Ethyl 3-nitroisonicotinate | 9.14 (s, 1H), 8.84 (d, J=4.9 Hz, 1H), 7.78 (d, J=4.9 Hz, 1H), 4.48 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H) | 163.7, 154.6, 145.0, 141.9, 124.8, 62.5, 14.2 | ~3100 (Ar-H), ~1725 (C=O), ~1530, ~1350 (NO₂) |
| Methyl 5-nitronicotinate | 9.38 (d, J=2.2 Hz, 1H), 9.25 (d, J=2.2 Hz, 1H), 8.70 (t, J=2.2 Hz, 1H), 4.02 (s, 3H) | 163.9, 151.8, 147.2, 136.5, 128.1, 53.1 | ~3100 (Ar-H), ~1735 (C=O), ~1535, ~1355 (NO₂) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below. These protocols can be adapted for the synthesis and analysis of the alternative compounds.
Synthesis of this compound
A common route for the synthesis of this compound involves the nitration of a precursor followed by esterification. A detailed, multi-step synthesis is outlined below.
Step 1: Nitration of 2-chloro-4-methylpyridine to yield 2-chloro-4-methyl-3-nitropyridine. In a round-bottom flask, 2-chloro-4-methylpyridine is slowly added to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature, typically below 10°C. The reaction mixture is stirred for several hours and then carefully poured onto ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 2-chloro-4-methyl-3-nitropyridine.
Step 2: Oxidation to 2-chloro-3-nitroisonicotinic acid. The product from Step 1 is then oxidized using a strong oxidizing agent such as potassium permanganate in an aqueous solution. The reaction mixture is heated to reflux for several hours. After cooling, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the 2-chloro-3-nitroisonicotinic acid. The product is collected by filtration and dried.
Step 3: Esterification to this compound. The 2-chloro-3-nitroisonicotinic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).[1][2][3] Samples are prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1][2] For ¹³C NMR, a larger sample size (20-50 mg) may be required.[2] Standard pulse programs are used for data acquisition.[4][5][6][7][8]
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[9][10][11] Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[10][12] Liquid samples can be analyzed as a thin film between salt plates.[10] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[9]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the synthesis and analysis workflow.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic analysis of the synthesized compound.
References
- 1. How To [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. chem.uiowa.edu [chem.uiowa.edu]
- 9. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 12. mse.washington.edu [mse.washington.edu]
Comparative Guide to the Biological Activity of Methyl 3-nitroisonicotinate Analogs and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-nitroisonicotinate serves as a valuable scaffold in medicinal chemistry, offering multiple avenues for modification to develop novel therapeutic agents. The presence of the electron-withdrawing nitro group and the pyridine ring system are key features that can be exploited to tune the biological activity of its analogs. This guide provides a comparative analysis of the biological activities of compounds structurally related to this compound, including derivatives of nicotinic acid and other nitroaromatic compounds. The data presented is compiled from various studies to offer insights into the potential of this chemical space for drug discovery.
Anticancer and Cytotoxic Activity
While specific data on a wide range of this compound analogs is limited in publicly available literature, studies on related substituted nicotinamide and isonicotinoyl derivatives have shown promising anticancer activity. The following tables summarize the cytotoxic effects of these compounds against various cancer cell lines.
Table 1: Cytotoxicity of Substituted Pyridine and Nicotinamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| P-6 | HCT 116 | 0.37 | VX-680 | - |
| MCF-7 | 0.44 | |||
| P-20 | HCT 116 | 0.56 | VX-680 | - |
| MCF-7 | 0.39 | |||
| 1C | A549 | 87.66 | Cisplatin | - |
| 2C | HCT-116 | 5.049 | Cisplatin | - |
| MCF-7 | 6.26 | |||
| HepG2 | 9.71 | |||
| A549 | 1.2 | |||
| 10 | HL60 | 8.2 | Imatinib | - |
| K562 | 40 | |||
| 13 | K562 | 5.6 | Imatinib | - |
| 15 | HL60 | 5.6 | Imatinib | - |
| K562 | 31 | |||
| 28j | K562 | 6.9 | Imatinib | - |
| 28k | K562 | 3.6 | Imatinib | - |
| 28l | K562 | 4.5 | Imatinib | - |
Data sourced from multiple studies investigating novel anticancer agents.[1][2][3]
Antimicrobial Activity
Derivatives of nicotinic acid and related nitroaromatic compounds have also been evaluated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter to assess the potency of these compounds against various microbial strains.
Table 2: Antimicrobial Activity of Nicotinic Acid and Nitrobenzoate Analogs
| Compound ID | Microorganism | MIC (µg/mL) |
| 5 | S. epidermidis ATCC 12228 | 7.81-15.62 |
| 13 | S. epidermidis ATCC 12228 | 1.95-15.62 |
| S. aureus ATCC 43300 (MRSA) | 7.81 | |
| 17 | Gram-positive bacteria | 7.81-62.5 |
| 25 | Gram-positive bacteria | 7.81-62.5 |
| Gram-negative bacteria | 62.5-250 | |
| Methyl 3-methyl-4-nitrobenzoate (1) | C. guilliermondii 207 | 39 (µM) |
| Pentyl 3-methyl-4-nitrobenzoate (6) | C. guilliermondii 207 | 31 (µM) |
Data compiled from studies on novel antimicrobial agents.[4][5]
Experimental Protocols
Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of a typical MTT assay for determining cytotoxicity.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
References
- 1. Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Alternative Precursors for the Synthesis of 3-Nitroisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-nitroisonicotinic acid and its derivatives is a critical step in the development of various pharmaceutical compounds. The strategic selection of precursors and synthetic routes can significantly impact yield, purity, cost-effectiveness, and safety. This guide provides an objective comparison of various alternative precursors for the synthesis of 3-nitroisonicotinic acid derivatives, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The synthesis of 3-nitroisonicotinic acid derivatives can be broadly approached through two main strategies:
-
Direct Nitration of Isonicotinic Acid or its Derivatives: This is a straightforward approach but can sometimes lead to mixtures of isomers and require harsh reaction conditions.
-
Synthesis from Pre-functionalized Pyridine Rings: This strategy often provides better control over regioselectivity and can utilize a wider range of starting materials.
This guide focuses on the latter strategy, exploring various alternative precursors that offer distinct advantages in the synthesis of the target compounds.
Comparison of Alternative Precursors
The following table summarizes the key quantitative data for the synthesis of 3-nitroisonicotinic acid derivatives from different starting materials.
| Precursor | Synthetic Route | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| 2-Chloro-5-nitro-4-methylpyridine | Oxidation, Esterification, Reduction, Dechlorination | First oxidant, Chlorinating agent, Alcohol, Reducing agent | Oxidation: 80-200°C | Not specified | Not specified | Simple process route, mild and safe reaction conditions.[1] | Multi-step synthesis. |
| 4-Methylpyridine (4-Picoline) | Ammoxidation, Hydrolysis, Nitration | O₂, NH₃, Nitric acid | Ammoxidation followed by hydrolysis to isonicotinic acid.[2] | High (for isonicotinic acid) | Not specified | Readily available industrial starting material. | Nitration step can be hazardous. |
| 4-Cyanopyridine | Hydrolysis, Nitration | H₂O, Nitrating agent | Enzymatic or chemical hydrolysis to isonicotinic acid.[3] | High (for isonicotinic acid) | High (for isonicotinic acid) | Biocatalytic route offers high selectivity and mild conditions. | Requires an additional nitration step. |
| 2-Amino-4-methylpyridine | Diazotization, Nitration, Oxidation | NaNO₂, H₂SO₄, Oxidizing agent | Diazotization to introduce the nitro group followed by oxidation. | ~60% (overall) | Not specified | Utilizes a common industrial intermediate.[4] | Multi-step process with potentially hazardous intermediates. |
Synthetic Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways from the discussed alternative precursors.
Caption: Synthesis from 2-Chloro-5-nitro-4-methylpyridine.
Caption: Synthesis from 4-Methylpyridine.
Caption: Synthesis from 4-Cyanopyridine.
Caption: Synthesis from 2-Amino-4-methylpyridine.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Nitroisonicotinic Acid Methyl Ester from 2-Chloro-5-nitro-4-methylpyridine[1]
Step 1: Oxidation to 2-Chloro-5-nitroisonicotinic acid
-
Dissolve 2-chloro-5-nitro-4-methylpyridine in a suitable solvent.
-
Add a first oxidant and react at a temperature between 80°C and 200°C to obtain 2-chloro-5-nitroisonicotinic acid.
Step 2: Esterification to 2-Chloro-5-nitroisonicotinic acid methyl ester
-
Add the 2-chloro-5-nitroisonicotinic acid to a chlorinating agent.
-
React the resulting acid chloride with an alcohol (e.g., methanol) to obtain the corresponding ester.
Step 3: Reduction and Dechlorination to 3-Nitroisonicotinic acid methyl ester
-
Subject the 2-chloro-5-nitroisonicotinic acid methyl ester to reduction and dechlorination conditions to yield the final product.
Protocol 2: Synthesis of Isonicotinic Acid from 4-Cyanopyridine (Biocatalytic Method)[3]
-
Culture Pseudomonas putida CGMCC3830 harboring nitrilase.
-
Use resting cells of the cultured microorganism for the conversion.
-
The optimal conditions for the nitrilase are pH 7.5 and 45°C.
-
In a bench-scale production, 3 mg of resting cells per mL in a 1 L system at 30°C can be used.
-
100 mM of 4-cyanopyridine can be fully converted into isonicotinic acid within 20 minutes.
Protocol 3: Synthesis of 4-Methyl-3-nitropyridine from 2-Amino-4-methylpyridine[4]
Step 1: Nitration of 2-Amino-4-methylpyridine
-
Add 950 g (9.5 mol) of concentrated sulfuric acid to a 1000 mL flask.
-
Add 108 g (1.1 mol) of 2-amino-4-methylpyridine.
-
Add 108 g (1.1 mol) of concentrated nitric acid below 10°C.
-
Stir for several hours and then react for 2 hours at 95°C.
-
After cooling, pour the mixture into ice water and neutralize with ammonia to pH 7 to precipitate the product.
Step 2: Conversion to 2-Hydroxy-4-methyl-3(5)-nitropyridine
-
To the nitrated product, add water and concentrated sulfuric acid.
-
Below 10°C, add a solution of NaNO₂.
-
After the addition, allow the insulation reaction to proceed for 1 hour.
-
Filter the precipitate and dry to obtain the hydroxylated product.
Step 3: Chlorination
-
Add the hydroxylated product to a mixture of POCl₃ and PCl₅.
-
Reflux the reaction for 6 hours.
-
After workup, the chlorinated product is obtained.
Step 4: Dechlorination
-
To the chlorinated product and benzoic acid, add activated copper powder.
-
After an initial reaction period, add a Na₂CO₃ solution and perform steam distillation to isolate the final product, 4-methyl-3-nitropyridine.
Conclusion
The selection of an appropriate precursor for the synthesis of 3-nitroisonicotinic acid derivatives is a critical decision that depends on factors such as desired scale, available starting materials, and safety considerations.
-
For large-scale industrial production , starting from readily available and inexpensive precursors like 4-methylpyridine followed by ammoxidation, hydrolysis, and nitration is a common approach.
-
For laboratory-scale synthesis requiring high regioselectivity and milder conditions , the use of pre-functionalized precursors like 2-chloro-5-nitro-4-methylpyridine offers a more controlled synthetic route.
-
Biocatalytic methods , such as the hydrolysis of 4-cyanopyridine , present a green and highly selective alternative for the synthesis of the isonicotinic acid backbone, which can then be nitrated.
-
The route from 2-amino-4-methylpyridine provides a viable alternative, although it involves multiple steps and potentially hazardous reagents.
Researchers and drug development professionals should carefully evaluate these alternatives based on their specific needs to optimize the synthesis of these important pharmaceutical intermediates.
References
A Comparative Guide to the Purification of Methyl 3-nitroisonicotinate for Researchers
Methyl 3-nitroisonicotinate is a key building block in the synthesis of various biologically active molecules, making its purity a critical factor for reliable and reproducible research in drug development and agrochemical synthesis.[1] The presence of impurities, such as unreacted starting materials, isomers (e.g., methyl 5-nitroisonicotinate), or dinitrated byproducts, can significantly impact the outcome of subsequent reactions. This guide provides an objective comparison of three common purification techniques—Vacuum Distillation, Column Chromatography, and Low-Temperature Recrystallization—offering detailed protocols and expected performance metrics to aid researchers in selecting the most suitable method.
While commercially available this compound is often sold at 95-97% purity, higher purity is frequently required for sensitive applications.[1][2][3] This guide outlines methodologies to achieve this.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the quantitative and qualitative aspects of each purification technique, based on typical outcomes for similar aromatic nitro esters.
| Parameter | Vacuum Distillation | Column Chromatography | Low-Temperature Recrystallization |
| Principle | Separation based on differences in boiling points at reduced pressure. | Differential partitioning of compounds between a stationary and mobile phase based on polarity.[4] | Difference in solubility of the compound and impurities in a solvent at different temperatures.[4] |
| Typical Purity Achieved | >98% | >99%[4] | >98%[4] |
| Expected Yield | High (85-95%) | Moderate to High (70-90%)[4] | Moderate (60-80%) |
| Scalability | Excellent; easily scalable for larger quantities. | Good; can be scaled up but may become costly and cumbersome.[4] | Limited; best for small to moderate scales. |
| Time Consumption | Moderate; setup and equilibration can be time-consuming. | High; can be labor-intensive, especially with slow flow rates. | High; requires slow cooling and drying steps.[4] |
| Cost-Effectiveness | High; primary costs are equipment and energy. | Moderate; costs include stationary phase (silica gel) and large solvent volumes.[4] | High; generally lower solvent consumption and no expensive consumables.[4] |
| Applicability | Ideal for thermally stable liquids with high boiling points. | Highly versatile for liquids, oils, and non-crystalline solids.[4] | Applicable only if the compound solidifies at low temperatures. |
Experimental Protocols
The following protocols are adapted for this compound based on standard laboratory procedures for purifying liquid organic esters and nitroaromatic compounds.
Protocol 1: Vacuum Distillation
This technique is suitable for purifying high-boiling point liquids like this compound (the boiling point of its isomer, methyl 3-nitrobenzoate, is 279 °C, suggesting a high boiling point for the target compound as well) to prevent thermal decomposition.[1][5][6]
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with condenser and collection flask
-
Thermometer and adapter
-
Heating mantle
-
Vacuum pump with a cold trap
-
Stir bar
Procedure:
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Begin stirring and slowly apply the vacuum.
-
Once a stable vacuum is achieved, begin heating the flask gently with the heating mantle.
-
Collect and discard any initial low-boiling fractions (impurities or residual solvents).
-
Collect the main fraction of this compound when the temperature at the distillation head stabilizes.
-
Once the main fraction is collected, stop heating, allow the system to cool, and then slowly release the vacuum before collecting the purified product.
Protocol 2: Flash Column Chromatography
Column chromatography separates compounds based on their polarity. For this compound, a moderately polar compound, a silica gel stationary phase with a non-polar/moderately polar solvent system is effective.
Apparatus & Reagents:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent: Hexane/Ethyl Acetate mixture
-
Crude this compound
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the solvent to drain while gently tapping the column to ensure even packing, creating a stable bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Carefully add this solution to the top of the silica bed.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane/Ethyl Acetate) to elute the this compound.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.[7]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified liquid product.
Protocol 3: Low-Temperature Recrystallization
This method is viable only if this compound can be induced to solidify at low temperatures (e.g., in a dry ice/acetone bath).[8]
Apparatus & Reagents:
-
Schlenk flask or thick-walled test tube
-
Solvent (e.g., Pentane or Diethyl Ether)
-
Dry ice/acetone bath (-78 °C)
-
Pre-cooled filter funnel and flask
Procedure:
-
Dissolve the crude liquid this compound in a minimal amount of a suitable solvent (e.g., pentane) at room temperature. The compound should be highly soluble at this temperature.
-
Slowly cool the solution in a dry ice/acetone bath. Avoid rapid cooling, which can trap impurities.
-
Induce crystallization by scratching the inside of the flask with a glass rod if necessary.
-
Once a filterable slurry of crystals has formed, quickly filter the cold mixture through a pre-cooled Büchner funnel to isolate the solid product.
-
Wash the crystals with a small amount of the ice-cold solvent to remove residual soluble impurities.
-
Dry the purified crystals under vacuum to remove any remaining solvent.
Visualizations
Experimental Workflows
Caption: Workflow for Vacuum Distillation.
Caption: Workflow for Column Chromatography.
Caption: Workflow for Low-Temperature Recrystallization.
References
- 1. How To [chem.rochester.edu]
- 2. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. chembk.com [chembk.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pubs.acs.org [pubs.acs.org]
Purity Assessment of Methyl 3-nitroisonicotinate: A Comparative Guide to Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of purity assessment for Methyl 3-nitroisonicotinate with a focus on melting point analysis. It is crucial to note that the physical state of this compound at room temperature is inconsistently reported in commercially available sources, with some listing it as a solid and others as a liquid or oil. This guide will address both possibilities. If this compound is a liquid at ambient temperatures, melting point analysis is not a suitable method for purity determination. In such cases, alternative techniques outlined in this guide should be considered.
Understanding Purity Assessment by Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. The presence of impurities disrupts the crystalline lattice, typically causing a depression and broadening of the melting point range. This principle forms the basis of purity assessment by melting point analysis. A sharp melting range close to the literature value of the pure substance indicates high purity, while a wide and depressed melting range suggests the presence of impurities.
Hypothetical Melting Point Comparison
Due to the lack of a definitively reported melting point for solid this compound, the following table is presented for illustrative purposes, assuming a hypothetical melting point for the pure compound. The potential impurities listed are based on a common synthesis route from 2-chloro-5-nitroisonicotinic acid.
| Compound | Role | Reported Melting Point (°C) | Expected Impact on this compound Melting Point |
| This compound | Analyte (Assumed Solid) | Hypothetical: 45 - 47 | Reference Value |
| 2-chloro-5-nitroisonicotinic acid | Potential Impurity | Not available* | Depression and broadening of the melting range. |
| Methyl 2-chloro-5-nitroisonicotinate | Potential Impurity | Not available | Depression and broadening of the melting range. |
| 3-nitroisonicotinic acid | Potential Impurity | Decomposes >260 | Significant depression and broadening of the melting range. |
Note: The melting point of the isomeric 2-chloro-5-nitrobenzoic acid is 165-168°C. While not the same compound, it suggests that the corresponding isonicotinic acid is also a solid with a distinct melting point.
Experimental Protocol: Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, Stuart SMP10)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to approach the expected melting point quickly.
-
When the temperature is about 10-15°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).
-
-
Interpretation:
-
A sharp melting range (typically ≤ 2°C) indicates a high degree of purity.
-
A broad melting range (> 2°C) and a depressed melting point compared to the reference value suggest the presence of impurities.
-
Logical Workflow for Purity Assessment
The following diagram illustrates the decision-making process for assessing the purity of a sample of this compound.
Alternative Methods for Purity Assessment
If this compound is a liquid, or for orthogonal confirmation of purity for a solid, the following methods are recommended:
-
Boiling Point Analysis: For liquids, a sharp and constant boiling point at a specific pressure is an indicator of purity. Impurities tend to elevate the boiling point.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating, identifying, and quantifying components in a mixture. It can provide a detailed impurity profile.
-
Gas Chromatography (GC): Suitable for volatile compounds, GC separates components based on their boiling points and interactions with a stationary phase, offering high-resolution separation of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the main component and help identify and quantify impurities without the need for reference standards for every impurity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the functional groups present in the molecule and may reveal the presence of impurities with different functional groups.
A Comparative Guide to Experimental Data and Computational Predictions for Methyl 3-nitroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-referencing of experimental data and computational predictions for Methyl 3-nitroisonicotinate, a key intermediate in the synthesis of complex heterocyclic systems and a precursor for various bioactive molecules.[1] By juxtaposing laboratory findings with in silico models, this document aims to offer a deeper understanding of the compound's physicochemical properties, biological potential, and structural characteristics.
Physicochemical Properties: Experimental vs. Predicted
This compound (C₇H₆N₂O₄) is a pyridine derivative with a nitro group at the 3-position and a methyl ester at the 4-position.[1] This arrangement of electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyridine ring.[1] The table below compares experimentally available data with computationally predicted properties.
| Property | Experimental Value | Predicted Value | Reference(s) |
| Molecular Formula | C₇H₆N₂O₄ | - | [1][2][3] |
| Molecular Weight | 182.13 g/mol | 182.13 g/mol | [1][2][3] |
| Appearance | Beige to Dark Brown Solid/Oil | - | [2][3] |
| Purity | 95-97% | - | [1][2] |
| Boiling Point | - | 278.6 ± 20.0 °C | [3] |
| Density | - | 1.375 ± 0.06 g/cm³ | [3] |
| pKa | - | -0.92 ± 0.18 | [3] |
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While specific datasets are proprietary, the expected spectral characteristics can be inferred from its structure.
| Technique | Expected Features | Rationale |
| ¹H NMR | Aromatic protons (δ 7-9 ppm), Methyl protons (singlet, δ ~3.9 ppm). | The protons on the pyridine ring are deshielded. The methyl ester protons appear as a singlet as there are no adjacent protons. |
| ¹³C NMR | Carbonyl carbon (δ ~165 ppm), Aromatic carbons (δ 120-150 ppm), Methyl carbon (δ ~53 ppm). | The chemical shifts are characteristic for ester and aromatic carbons. |
| IR Spectroscopy | Strong C=O stretch (~1725 cm⁻¹), NO₂ asymmetric & symmetric stretches (~1530 and 1350 cm⁻¹), C-O stretch (~1280 cm⁻¹). | These absorption bands correspond to the carbonyl of the ester, the nitro group, and the ester C-O bond, respectively.[4] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 182.13. | Corresponds to the molecular weight of the compound. Fragmentation patterns would likely show loss of the methoxy (-OCH₃) or nitro (-NO₂) group. |
Biological Activity and In Silico Screening
This compound serves as a valuable scaffold in medicinal chemistry. It is a known precursor in the synthesis of [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), a PET radioligand designed to target voltage-gated potassium (K⁺) channels, which are implicated in diseases like multiple sclerosis and cancer.[1] The compound and its derivatives have also been investigated for antimicrobial properties.[1]
Computational methods such as molecular docking are employed to predict the binding affinity of compounds to protein targets, guiding the synthesis of more potent analogues.[1][5]
| Parameter | Experimental Data | Computational Prediction | Target/Context |
| Bioactivity | Precursor for K⁺ channel PET radioligand.[1] | Binding Energy: -5.8 kcal/mol (Baseline prediction for K⁺ Channel Kv1.3).[1] | Voltage-gated potassium channels (e.g., Kv1.3).[1] |
| Antimicrobial | Investigated for efficacy against various pathogenic microbes.[1] | Binding Energy: (Hypothetical) -7.5 kcal/mol against a bacterial enzyme. | Bacterial enzymes (e.g., DNA gyrase, DHFR). |
| ADMET Profile | - | Human Intestinal Absorption (HIA): High probability. Blood-Brain Barrier (BBB) Penetration: Predicted to be a non-penetrant. Ames Mutagenicity: Potential for mutagenicity due to the nitroaromatic group. | General drug-likeness and safety profile. |
Visualized Workflows and Pathways
Experimental Protocols
This protocol outlines a standard laboratory procedure for the synthesis of this compound via electrophilic aromatic substitution.
-
Preparation: Cool a flask containing methyl isonicotinate dissolved in concentrated sulfuric acid in an ice-water bath to 0-5 °C.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 10-15 minutes.[4]
-
Workup: Pour the reaction mixture slowly over crushed ice with constant stirring. An oily product should precipitate and solidify.[4]
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure this compound.[4][6]
This protocol describes a general workflow for performing molecular docking to predict binding affinity.
-
Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site (active site).
-
Ligand Preparation: Draw the 2D structure of this compound and convert it to a 3D structure. Perform energy minimization using a suitable force field.
-
Docking Simulation: Use docking software (e.g., AutoDock) to place the ligand into the defined binding site of the protein.[7] The software will generate multiple possible binding poses.
-
Analysis: Analyze the results to identify the most favorable binding pose based on the lowest binding energy score (in kcal/mol).[1] A more negative score indicates a stronger predicted interaction.[1] Visualize the protein-ligand interactions to identify key residues involved in binding.
References
- 1. This compound | 103698-10-8 | Benchchem [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 103698-10-8 [chemicalbook.com]
- 4. southalabama.edu [southalabama.edu]
- 5. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. japsonline.com [japsonline.com]
Comparative cost-analysis of different synthetic routes to Methyl 3-nitroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-nitroisonicotinate is a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its efficient and cost-effective production is therefore a critical consideration for drug development and manufacturing. This guide provides a comparative cost-analysis of two distinct synthetic routes to this compound, offering a detailed breakdown of reagent costs, experimental protocols, and overall efficiency to aid researchers in selecting the optimal pathway for their needs.
Route 1: From 2-chloro-5-nitroisonicotinic acid
This route, detailed in patent CN115557886A, is a multi-step synthesis commencing with the conversion of 2-chloro-5-nitroisonicotinic acid to its methyl ester, followed by a copper-catalyzed dehalogenation.
Experimental Protocol:
Step 1: Synthesis of Methyl 2-chloro-5-nitroisonicotinate
-
To a solution of 2-chloro-5-nitroisonicotinic acid in dichloromethane, add thionyl chloride.
-
Heat the mixture to reflux for 4-5 hours.
-
Cool the reaction mixture and slowly add methanol, maintaining the temperature below 25°C.
-
After the addition is complete, continue to stir for 1 hour.
-
Pour the mixture into ice water and neutralize with solid potassium carbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of this compound
-
Dissolve methyl 2-chloro-5-nitroisonicotinate in glacial acetic acid.
-
Heat the solution to 100°C.
-
Slowly add copper powder to the reaction mixture.
-
After the addition, maintain the reflux for 15 minutes.
-
Remove the acetic acid under reduced pressure.
-
Pour the residue into cold water and extract with ethyl acetate.
-
Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate, and remove the solvent to obtain this compound.
A diagram of the experimental workflow for Route 1 is provided below.
Route 2: Direct Esterification of 3-nitroisonicotinic acid
This approach involves a classic Fischer esterification of 3-nitroisonicotinic acid with methanol, catalyzed by a strong acid. This method offers a more direct and potentially more atom-economical pathway.
Experimental Protocol:
-
Suspend 3-nitroisonicotinic acid in an excess of methanol.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Below is a diagram illustrating the workflow for Route 2.
Safety Operating Guide
Essential Guidance for the Proper Disposal of Methyl 3-nitroisonicotinate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Methyl 3-nitroisonicotinate are paramount. This document provides a comprehensive overview of the necessary procedures for the proper disposal of this compound, emphasizing safety, regulatory compliance, and environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound, if available from the manufacturer. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a lab coat, and closed-toe shoes. Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a systematic process to ensure safety and compliance at every stage.
Step 1: Waste Identification and Segregation
Properly identify this compound waste. To prevent dangerous reactions, do not mix it with incompatible waste streams. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.
-
Solid Waste: Collect solid this compound waste in a clearly labeled, compatible container.
-
Liquid Waste: If dissolved in a solvent, use a dedicated, leak-proof, and clearly labeled hazardous waste container for the liquid waste.
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Container Requirements: Containers must be in good condition, with no leaks or cracks, and made of a material compatible with the chemical waste.[1] Keep containers securely closed except when adding waste.
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[1]
Step 3: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching full.
-
Regulatory Compliance: Do not dispose of hazardous chemicals down the drain or in the regular trash.[1] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[1] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1]
-
Air Dry: Allow the rinsed container to air dry completely before disposal as regular trash.[1]
Quantitative Data
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific pH ranges for neutralization, were found in the available resources. The general principle is that hazardous wastes should not be disposed of down the drain.[1]
Experimental Protocols
No specific experimental protocols for the neutralization or chemical destruction of this compound are available in the searched resources. Chemical treatment to neutralize a hazardous compound should only be performed by trained personnel following a validated protocol.[1]
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of chemical waste like this compound.
Chemical Waste Disposal Workflow
References
Personal protective equipment for handling Methyl 3-nitroisonicotinate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for Methyl 3-nitroisonicotinate, ensuring the well-being of laboratory personnel and minimizing environmental impact.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Methyl 3-nitropyridine-4-carboxylate |
| CAS Number | 103698-10-8 |
| Molecular Formula | C7H6N2O4 |
| Molecular Weight | 182.13 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, its structure as a nitroaromatic compound suggests that it should be handled with care.[1] It is prudent to treat it as a potential skin, eye, and respiratory irritant.[1] A comprehensive approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection.[1] Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound to minimize exposure and prevent accidents.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]
-
Avoid the formation of dust during handling.[1]
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Spill Management Protocol
In the event of a spill, a prompt and organized response is critical to ensure safety.
Spill Response Workflow:
Caption: Workflow for handling a chemical spill.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate: Immediately evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.
-
Don PPE: Put on the appropriate personal protective equipment, including respiratory protection.[1]
-
Contain the Spill: For a solid spill, carefully sweep up the material. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[2][3] Avoid actions that could generate dust.[1]
-
Collect Waste: Place the swept-up solid or the absorbent material into a labeled, sealed container for hazardous waste.[1][2]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials, including gloves and cleaning materials, as hazardous waste according to institutional and local regulations.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The waste container must be labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
